molecular formula C2H3Br B114633 Vinyl-d3 bromide CAS No. 4666-78-8

Vinyl-d3 bromide

Cat. No.: B114633
CAS No.: 4666-78-8
M. Wt: 109.97 g/mol
InChI Key: INLLPKCGLOXCIV-FUDHJZNOSA-N
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Description

A short-chain haloalkene isotope.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-1,2,2-trideuterioethene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3Br/c1-2-3/h2H,1H2/i1D2,2D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INLLPKCGLOXCIV-FUDHJZNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C(=C([2H])Br)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50963631
Record name Bromo(~2~H_3_)ethene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

109.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4666-78-8
Record name Bromo(~2~H_3_)ethene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Vinyl-d3 bromide
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Foundational & Exploratory

A Technical Guide to the Physical and Chemical Properties of Vinyl-d3 Bromide (CAS: 4666-78-8)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical overview of Vinyl-d3 bromide (Bromoethene-d3), an isotopically labeled analog of the industrially significant monomer, vinyl bromide. Designed for researchers, chemists, and toxicologists, this guide synthesizes key physical, chemical, and spectroscopic data. The primary utility of this compound lies in its application as an internal standard for mass spectrometry, a tracer in metabolic studies, and a tool for elucidating reaction mechanisms through the kinetic isotope effect. Given the carcinogenic nature of its non-deuterated counterpart, understanding the properties of this stable isotope-labeled version is critical for accurate and reproducible research in toxicology and environmental science.

Chemical Identity and Molecular Structure

This compound is a deuterated isotopologue of vinyl bromide where all three hydrogen atoms have been substituted with deuterium. This substitution is crucial for its applications, providing a distinct mass signature without significantly altering its chemical reactivity.

Key Identifiers:

IdentifierValueSource(s)
Chemical Name 1-bromo-1,2,2-trideuterioethene[1]
Common Synonyms This compound, Bromoethene-d3[2]
CAS Number 4666-78-8[1][2][3][4][5]
Molecular Formula C₂BrD₃[2][5]
Linear Formula D₂C=CDBr[3][4]
Molecular Weight 109.97 g/mol [1][3][4][5]
Isotopic Purity ≥98-99 atom % D[3][4]
InChIKey INLLPKCGLOXCIV-FUDHJZNOSA-N[2][3]

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node [shape=circle, style=filled, fontname="Arial", fontcolor="#FFFFFF"];
edge [fontname="Arial", color="#5F6368"];

// Define node positions for a clean layout C1 [label="C", fillcolor="#202124", pos="0,0!"]; C2 [label="C", fillcolor="#202124", pos="1.2,0!"]; D1 [label="D", fillcolor="#4285F4", pos="-0.6,0.8!"]; D2 [label="D", fillcolor="#4285F4", pos="-0.6,-0.8!"]; D3 [label="D", fillcolor="#4285F4", pos="1.8,0.8!"]; Br [label="Br", fillcolor="#EA4335", pos="1.8,-0.8!"];

// Workflow Connections A -> B -> C -> D -> E -> F -> G -> H -> I; }

Caption: Safe handling workflow for this compound.

Storage and Stability: The compound is typically stabilized with hydroquinone to prevent polymerization, which can be initiated by sunlight or heat. [3][4]It should be stored at refrigerated temperatures (2-8°C) in a well-ventilated area designated for flammable and toxic materials. Due to its volatility and flammability, it must be kept away from heat, sparks, and open flames.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16213622, this compound. Retrieved from [Link]

  • Chemical Point. (n.d.). Vinyl bromide. Retrieved from [Link]

  • NIST. (n.d.). Vinyl bromide. NIST Chemistry WebBook. Retrieved from [Link]

  • T3DB. (2009). Vinyl bromide (T3D1806). Retrieved from [Link]

  • OSHA. (n.d.). VINYL BROMIDE. Retrieved from [Link]

  • NIST. (n.d.). Vinyl bromide. NIST Chemistry WebBook (Data Page). Retrieved from [Link]

  • NIST. (n.d.). Vinyl bromide. NIST Chemistry WebBook (General Page). Retrieved from [Link]

  • Grokipedia. (n.d.). Vinyl bromide. Retrieved from [Link]

  • Grokipedia. (n.d.). Vinyl bromide. Retrieved from [Link]

  • Wikipedia. (n.d.). Vinyl bromide. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Vinyl bromide procedure. Retrieved from [Link]

  • LookChem. (n.d.). Vinyl bromide 593-60-2. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vinyl bromide synthesis. Retrieved from [Link]

  • Eurisotop. (n.d.). VINYL BROMIDE (D3, 98%) + HYDROQUINONE. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71402657, (2-Bromoethyl)silane. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H-NMR spectrum of 1-vinyl-3-cyanomethylimidazolium bromide in D2O. Retrieved from [Link]

  • Google Patents. (n.d.). US2389626A - Preparation of vinyl halides.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11665502, (2-Bromoethyl)trimethylsilane. Retrieved from [Link]

  • LookChem. (n.d.). Cas 2441-22-7, bromo(dimethyl)silane. Retrieved from [Link]

  • LookChem. (n.d.). Cas 91202-71-0, Silane, dimethyl-, (E)-. Retrieved from [Link]

Sources

Introduction: The Role of Deuterium in Advancing Chemical Research

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Vinyl-d3 Bromide (CAS: 4666-78-8)

This compound (Bromoethene-d3), CAS number 4666-78-8, is the deuterated isotopologue of the valuable synthetic intermediate, vinyl bromide.[1][2] Its significance in advanced scientific research, particularly in pharmaceutical development and mechanistic studies, stems from the unique properties of deuterium. By replacing protium (¹H) with deuterium (²H or D), researchers can introduce a stable, non-radioactive isotopic label into a molecule. This substitution provides a powerful tool for tracing metabolic pathways, elucidating reaction mechanisms through the kinetic isotope effect, and developing robust internal standards for quantitative mass spectrometry. This guide offers a comprehensive overview of this compound, from its fundamental properties and synthesis to its practical applications and safe handling.

Physicochemical and Spectroscopic Profile

Understanding the core properties of this compound is foundational to its effective use in an experimental setting. The substitution of hydrogen with deuterium results in a predictable increase in molecular weight and density compared to its non-deuterated counterpart.[1][3]

PropertyValueSource
CAS Number 4666-78-8[4][5]
Molecular Formula C₂D₃Br[4]
Molecular Weight 109.97 g/mol [1][2]
Boiling Point 16 °C at 750 mmHg[4]
Melting Point -139 °C[4]
Density 1.56 g/mL at 25 °C[4]
Refractive Index n20/D 1.435[4]
Appearance Colorless Gas or Liquid[3]
Synonyms Bromoethene-d3, 1-Bromo-1,2,2-trideuterioethene[1]

Synthesis of this compound: A Mechanistic Approach

The synthesis of vinyl halides is a well-established area of organic chemistry. For this compound, a common and effective strategy involves the dehydrobromination of a deuterated precursor, such as 1,2-dibromoethane-d4. This reaction is a classic example of an E2 (elimination, bimolecular) mechanism.[6]

The choice of a strong, sterically hindered base is critical to favor the elimination pathway over substitution. An alcoholic solution of potassium hydroxide is frequently employed, where the elevated temperature of the refluxing solvent provides the necessary activation energy for the reaction.[6] The molar ratio of the base to the dibromo-precursor is carefully controlled (ideally 1:1) to promote mono-elimination, yielding the desired vinyl bromide product, and minimize the di-elimination side reaction that would produce acetylene.

Generalized Synthesis Workflow

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Product Collection cluster_3 Purification A 1,2-Dibromoethane-d4 (Precursor) C Combine reactants in round-bottom flask A->C B Potassium Hydroxide (KOH) in Ethanol (Solvent) B->C D Heat to Reflux (Several Hours) C->D Stirring E Vaporized this compound (b.p. 16°C) D->E E2 Elimination F Condense and collect in Cold Trap (-78°C) E->F G Pass gas through Drying Agent (e.g., CaSO4) F->G H Final Product: Purified this compound G->H G cluster_0 Sample Preparation cluster_1 LC-MS Analysis cluster_2 Quantification A Biological Sample (e.g., Plasma) Contains Analyte (Drug X) B Add Known Amount of Deuterated Internal Standard (Drug X-d3) A->B C Extract Analytes B->C D Inject onto LC Column C->D E Analytes Co-elute D->E F Detect in Mass Spectrometer (Distinguished by Mass) E->F G Measure Peak Area Ratio (Analyte / Internal Standard) F->G H Calculate Analyte Concentration from Calibration Curve G->H

Sources

Chemical structure of deuterated vinyl bromide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Structure of Deuterated Vinyl Bromide

This guide provides a comprehensive technical overview of deuterated vinyl bromide, tailored for researchers, scientists, and drug development professionals. We will delve into the structural nuances of its various isotopologues, their spectroscopic signatures, validated synthetic protocols, and the practical implications of the kinetic isotope effect. This document moves beyond a simple recitation of facts to explain the underlying causality of its chemical behavior, providing a robust resource for laboratory applications.

Introduction to Deuterated Vinyl Bromide

Vinyl bromide (CH₂=CHBr), a bromoethene, is a valuable organobromine compound used as a comonomer and synthetic reagent.[1] The strategic replacement of one or more protium (¹H) atoms with deuterium (²H or D), its heavier, stable isotope, yields deuterated vinyl bromide. This substitution, while seemingly minor, does not alter the molecule's electronic structure but significantly impacts its physical and chemical properties due to the mass difference.[2]

The primary consequence of deuteration is the change in the vibrational frequencies of bonds involving the isotope. A C-D bond is stronger and vibrates at a lower frequency than a corresponding C-H bond.[3] This phenomenon gives rise to the Kinetic Isotope Effect (KIE) , where the rate of a chemical reaction can change, often slowing down, if a deuterated bond is broken in the rate-determining step.[2][4] This effect makes deuterated compounds invaluable tools for elucidating reaction mechanisms. Furthermore, the unique spectroscopic properties of deuterated molecules are critical for structural analysis and as internal standards in mass spectrometry.[5][6]

Structural Isomers and Molecular Geometry

Vinyl bromide is a planar molecule. Deuteration can occur at any of the three hydrogen positions, leading to several distinct isotopologues. The most common are the mono-, di-, and tri-deuterated species. Precise molecular structures, including bond lengths and angles, have been determined for vinyl bromide and its isotopic species using microwave spectroscopy, which measures the rotational transitions of the molecule in the gas phase.[7]

Mono-Deuterated Vinyl Bromide

There are three possible isomers for mono-deuterated vinyl bromide:

  • 1-bromo-1-deuteroethene: Deuterium is on the same carbon as the bromine atom.

  • (E)-1-bromo-2-deuteroethene: Deuterium is on the carbon adjacent to the bromine atom, trans to the bromine.

  • (Z)-1-bromo-2-deuteroethene: Deuterium is on the carbon adjacent to the bromine atom, cis to the bromine.

Caption: Structures of the three mono-deuterated isomers of vinyl bromide.

Tri-Deuterated Vinyl Bromide (Vinyl-d₃ bromide)

In this isotopologue, all three hydrogen positions are occupied by deuterium atoms. It is a common starting material or standard in deuteration studies.[8]

G C1 C C2 C C1->C2 = Br Br C1->Br D1 D C1->D1 D2 D C2->D2 D3 D C2->D3

Caption: Structure of 1-bromo-1,2,2-trideuterioethene (Vinyl-d₃ bromide).

Spectroscopic Characterization

The analysis of deuterated vinyl bromide relies heavily on spectroscopic techniques. The isotopic substitution provides distinct and predictable changes in the resulting spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a primary tool for confirming the position and extent of deuteration.

  • ¹H NMR: Since deuterium is not detected in a standard proton NMR experiment, the signal corresponding to the replaced proton disappears from the spectrum.[9] This simplifies the spectrum and helps assign the remaining proton signals. For example, in the ¹H NMR spectrum of (E)-1-bromo-2-deuteroethene, the signal for the proton trans to the bromine would be absent, and the remaining two protons would show a simplified coupling pattern.

  • Deuterium (²H) NMR: This technique can be used to directly observe the deuterium nuclei, providing a definitive confirmation of deuteration at specific sites.

  • ¹³C NMR: While deuterium does not directly appear, it influences the attached carbon. The C-D coupling splits the carbon signal into a multiplet (typically a 1:1:1 triplet as deuterium has a spin of 1), and there is a slight upfield shift in the carbon resonance, known as the isotope effect.[10]

TechniqueEffect of Deuteration on Vinyl BromideCausality
¹H NMR Disappearance of signal at the site of deuteration; simplification of adjacent proton splitting patterns.Deuterium has a different gyromagnetic ratio and resonates at a different frequency, making it "invisible" in a standard ¹H experiment.[9]
¹³C NMR Carbon bonded to deuterium appears as a 1:1:1 triplet and is shifted slightly upfield.Spin-spin coupling between ¹³C and ²H splits the signal. The slight change in vibrational energy levels affects the electronic shielding of the carbon nucleus.[6]
Infrared (IR) Spectroscopy

IR spectroscopy measures the vibrational frequencies of chemical bonds. The mass difference between H and D causes a significant and predictable shift in these frequencies.

  • C-H vs. C-D Stretching: The stretching vibration of a C-H bond in vinyl bromide typically appears in the 3000-3100 cm⁻¹ region. Upon deuteration, this C-H stretch is replaced by a C-D stretch at a much lower frequency, approximately 2200-2300 cm⁻¹.[11]

  • Why the Shift Occurs: The vibrational frequency is proportional to the square root of the force constant divided by the reduced mass of the two atoms. Replacing the light hydrogen (mass ≈ 1) with the heavier deuterium (mass ≈ 2) significantly increases the reduced mass, thereby decreasing the vibrational frequency.[3][11] This effect is one of the most direct confirmations of successful deuteration. The ratio of the frequencies (νH / νD) is approximately √2.[11]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and is highly effective for quantifying the level of deuteration.

  • Molecular Ion Peak (M⁺): Each deuterium atom adds one mass unit to the molecular weight of the compound. For example, the molecular weight of vinyl bromide (C₂H₃Br) is approximately 107 g/mol (using ⁷⁹Br).[1] The molecular weight of vinyl-d₃ bromide (C₂D₃Br) is approximately 110 g/mol .[12]

  • Isotopic Distribution: By analyzing the isotopic distribution of the molecular ion peak, one can determine the percentage of non-deuterated, mono-deuterated, di-deuterated, etc., species in a sample.[6]

Synthesis of Deuterated Vinyl Bromide

The synthesis of specifically deuterated vinyl bromide isomers requires carefully chosen starting materials and reaction conditions. Several established methods exist in the literature.

General Synthetic Strategies
  • Addition of DBr to Acetylene: The addition of deuterium bromide across the triple bond of acetylene can yield deuterated vinyl bromide. However, controlling the regioselectivity and preventing further addition can be challenging.[8]

  • Elimination from Deuterated Dibromoethanes: A common and effective method involves the base-induced elimination of HBr or DBr from an appropriately deuterated 1,2-dibromoethane precursor.[8]

  • Dehalogenation of Deuterated Precursors: Reductive dehalogenation using reagents like zinc dust can be employed on more complex halogenated and deuterated starting materials.[8]

Experimental Protocol: Synthesis of Trideuterovinyl Bromide (Vinyl-d₃ Bromide)

This protocol is adapted from established literature procedures for the synthesis of deuterated olefins.[8] The method relies on the dehydrobromination of 1,2-dibromo-1,1,2,2-tetradeuteroethane.

Objective: To synthesize trideuterovinyl bromide via base-catalyzed elimination.

Materials:

  • 1,2-dibromo-1,1,2,2-tetradeuteroethane (C₂D₄Br₂)

  • Potassium hydroxide (KOH)

  • Ethanol (or other suitable alcohol solvent)

  • Inert atmosphere (Nitrogen or Argon)

  • Distillation apparatus

Workflow Diagram:

G start Reactants: C₂D₄Br₂ Ethanolic KOH reaction Reaction Vessel Stirring at elevated temp. (e.g., 40-60°C) start->reaction 1. Combine distill Distillation Product collected in cold trap (-78°C) reaction->distill 2. Dehydrobromination product Product: Trideuterovinyl Bromide (C₂D₃Br) distill->product 3. Isolate

Caption: Workflow for the synthesis of trideuterovinyl bromide.

Step-by-Step Procedure:

  • Setup: Assemble a round-bottom flask with a magnetic stirrer, a dropping funnel, and a condenser leading to a cold trap (e.g., cooled with dry ice/acetone). Ensure the system is under a positive pressure of an inert gas like nitrogen.

  • Reagent Preparation: Prepare a solution of potassium hydroxide in ethanol in the round-bottom flask and heat it to a gentle reflux (or a specified temperature, e.g., 40°C).[13]

  • Addition of Precursor: Add 1,2-dibromo-1,1,2,2-tetradeuteroethane dropwise from the dropping funnel into the stirring alcoholic KOH solution. The rate of addition should be controlled to maintain a steady reaction.

  • Reaction: The elimination reaction (dehydrobromination) occurs, producing deuterated vinyl bromide gas.

  • Product Collection: The volatile vinyl bromide product will pass through the condenser and be collected in the cold trap. The low boiling point of vinyl bromide (15.8 °C) facilitates its easy separation from the reaction mixture.[1]

  • Purification: The collected product can be further purified by redistillation if necessary.

Causality of Experimental Choices:

  • Base (KOH): A strong base is required to abstract a deuterium (or proton), initiating the E2 elimination pathway.

  • Alcoholic Solvent: Ethanol is a good solvent for both the organic precursor and the inorganic base, facilitating a homogeneous reaction.

  • Cold Trap: Essential for collecting the low-boiling-point product, preventing its loss to the atmosphere and ensuring a high recovery yield.

The Kinetic Isotope Effect (KIE) in Reactions

The primary utility of deuterated vinyl bromide in mechanistic studies is to probe the Kinetic Isotope Effect (KIE) . The KIE is the ratio of the rate constant of a reaction with the light isotopologue (kH) to the rate constant with the heavy isotopologue (kD).[14]

KIE = kH / kD

  • Primary KIE: A significant KIE (typically kH/kD > 2) is observed when the C-H (or C-D) bond is broken or formed in the rate-determining step of the reaction.[4] Because the C-D bond has a lower zero-point energy and is effectively stronger, more energy is required to break it, leading to a slower reaction rate.[2][3]

  • Secondary KIE: Smaller KIEs (kH/kD often between 0.7 and 1.5) can be observed when the deuterated bond is not broken but is located near the reaction center.[14] These effects arise from changes in hybridization or steric environment between the reactant and the transition state.

Application Example: Consider the addition of an electrophile to vinyl bromide. If a researcher wants to determine whether the removal of a vinylic proton is part of the rate-determining step in a subsequent reaction, they could compare the reaction rates of normal vinyl bromide and 1-bromo-2-deuteroethene. A significantly slower rate for the deuterated compound would provide strong evidence for a primary KIE, implicating C-H bond cleavage in the rate-limiting step.

Conclusion

Deuterated vinyl bromide is more than just an isotopically labeled molecule; it is a precision tool for modern chemical and pharmaceutical research. Its unique structural and spectroscopic characteristics, born from the simple substitution of hydrogen with deuterium, allow for the unambiguous confirmation of molecular structure and the quantification of isotopic incorporation. The synthesis of specific isotopologues is achievable through established organic chemistry protocols. Most importantly, the pronounced kinetic isotope effect associated with the C-D bond provides a powerful method for dissecting complex reaction mechanisms, offering insights that are fundamental to catalyst design, drug metabolism studies, and the broader advancement of chemical science.

References

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  • Google Patents. (2014).
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  • Pan, R. & Raff, L. M. (1997). Intramolecular energy transfer rates for vinyl bromide and deuterium-substituted vinyl bromides from power spectrum line splittings. The Journal of Chemical Physics, 106(4), 1583-1593. [Link]

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  • AIP Publishing. (1997). Intramolecular energy transfer rates for vinyl bromide and deuterium-substituted vinyl bromides from power spectrum line splittings. The Journal of Chemical Physics. [Link]

  • ACS Publications. (2000). Synthesis of Deuterated Volatile Lipid Degradation Products To Be Used as Internal Standards in Isotope Dilution Assays. 2. Vinyl Ketones. Journal of Agricultural and Food Chemistry. [Link]

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  • Enomoto, S. & Asahina, M. (1966). Infrared spectra of vinyl chloride and its deuterated derivatives. Journal of Molecular Spectroscopy, 19(1-4), 117-130. [Link]

  • National Institutes of Health. (2021). Ultrafast strong-field dissociation of vinyl bromide: An attosecond transient absorption spectroscopy and non-adiabatic molecular dynamics study. The Journal of Chemical Physics. [Link]

  • ResearchGate. (2021). Quantitative Analyses of Mixtures of 2-Deuterio-1-vinylcyclobutanes. [Link]

  • ACS Publications. (1998). Deuterium Isotope Effect in Vinyl Radical Combination/Disproportionation Reactions. The Journal of Physical Chemistry A. [Link]

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Synthesis and characterization of high-purity Vinyl-d3 bromide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of High-Purity Vinyl-d3 Bromide

Abstract

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of high-purity 1-bromo-1,2,2-trideuterioethene (this compound). Deuterium-labeled compounds are invaluable tools in pharmaceutical research and development, primarily for their ability to alter metabolic profiles through the kinetic isotope effect (KIE).[1][2] This guide is designed for researchers, medicinal chemists, and drug development professionals, offering detailed, field-proven protocols and the scientific rationale behind critical experimental choices. We present a robust synthetic route, rigorous purification methods, and a multi-technique approach to characterization to ensure the final product meets the high-purity standards required for advanced research applications, such as metabolic pathway studies and as internal standards in quantitative bioanalysis.[3][4]

Introduction: The Significance of Deuteration in Modern Drug Development

The strategic replacement of hydrogen with its stable, heavier isotope, deuterium, is a powerful technique in medicinal chemistry to enhance a drug's metabolic stability, improve its pharmacokinetic profile, and reduce the formation of toxic metabolites.[1][5] This "deuterium switch" leverages the KIE, as the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, slowing metabolic reactions where C-H bond cleavage is the rate-limiting step.[1]

This compound (C₂D₃Br) is a critical deuterated building block. The vinyl bromide moiety is present in various pharmaceutically relevant scaffolds, and its deuteration allows for precise investigation into metabolic pathways involving this functional group. Furthermore, its distinct mass makes it an ideal internal standard for mass spectrometry-based quantitative assays, ensuring accuracy and precision in pharmacokinetic and bioanalytical studies.[4] This guide provides the necessary framework for the reliable synthesis and rigorous characterization of this essential research compound.

Synthesis of this compound

The synthesis of high-purity this compound requires a strategic approach that ensures high levels of deuterium incorporation and minimizes isotopic scrambling. The selected method involves the base-induced dehydrobromination of 1,2-dibromo-1,1,2,2-tetradeuterioethane, a route noted for its efficiency and high isotopic fidelity.[6]

Rationale for Synthetic Route Selection

The chosen pathway begins with commercially available or readily synthesized tetradeuterated 1,2-dibromoethane. This precursor ensures that all potential proton sites on the final vinyl bromide molecule are already deuterated, leading to a high isotopic enrichment of the final product. The dehydrobromination reaction is a classic elimination reaction that is well-understood and reliably provides the desired alkene.

Experimental Workflow Overview

The overall process can be visualized as a three-stage workflow: synthesis of the target molecule, its subsequent purification, and finally, rigorous analytical characterization to confirm identity, purity, and isotopic enrichment.

G cluster_0 Synthesis Stage cluster_1 Purification Stage cluster_2 Characterization Stage A 1,2-Dibromo-d4-ethane + KOH/Ethanol B Dehydrobromination (Elimination Reaction) A->B Reflux C Crude this compound (Gas/Low Boiling Liquid) B->C D Cryogenic Trapping & Distillation C->D Collection E High-Purity this compound D->E Fractionation F Structural Verification (NMR) E->F I Final Product Validation F->I G Isotopic & Molecular Weight Confirmation (MS) G->I H Purity Assessment (GC) H->I

Caption: Overall workflow for the synthesis, purification, and characterization of this compound.

Detailed Synthesis Protocol

Materials:

  • 1,2-Dibromo-1,1,2,2-tetradeuterioethane (BrD₂C-CD₂Br)

  • Potassium hydroxide (KOH), pellets

  • Ethanol (200 proof)

  • Dry ice / Acetone bath

  • Nitrogen gas, inert atmosphere

Equipment:

  • Three-neck round-bottom flask (500 mL)

  • Vigreux column (30 cm)

  • Distillation head and condenser

  • Receiving flask, cooled in a dry ice/acetone bath

  • Magnetic stirrer and heating mantle

  • Schlenk line or equivalent for inert atmosphere operations

Procedure:

  • System Setup: Assemble the reaction apparatus consisting of the three-neck flask, Vigreux column, and distillation setup. Ensure all glassware is thoroughly dried. The receiving flask should be placed in a dry ice/acetone bath (-78 °C) to collect the volatile product. The entire system should be under a slight positive pressure of nitrogen.

  • Reagent Preparation: In the three-neck flask, prepare a solution of potassium hydroxide (60 g, 1.05 mol) in ethanol (400 mL).[7] Begin stirring the solution and gently heat it to 40 °C.

  • Reaction: Slowly add 1,2-dibromo-1,1,2,2-tetradeuterioethane (0.80 mol) dropwise to the warm, stirring ethanolic KOH solution over a period of approximately 1 hour.

  • Product Collection: this compound is a gas at room temperature (boiling point ~16 °C).[8] As it forms, it will distill from the reaction mixture, travel through the Vigreux column, and condense in the cryogenically cooled receiving flask. Maintain the reaction temperature to ensure a steady distillation.

  • Completion and Storage: Once the addition is complete, continue heating for a short period to ensure the reaction goes to completion. The collected liquid in the receiving flask is the crude this compound. It should be kept cold and sealed to prevent evaporation. Due to its high flammability and potential for polymerization, it is often stabilized with a small amount of an inhibitor like phenol for storage.[9]

Purification of this compound

Achieving high chemical purity is paramount. The primary purification method for a low-boiling compound like vinyl bromide is fractional distillation. This process separates the desired product from less volatile starting materials and higher-boiling impurities.

Protocol for Fractional Distillation
  • Transfer the crude this compound to a clean, dry distillation flask equipped with a fractional distillation column (e.g., Vigreux or packed column).

  • Slowly warm the flask in a controlled temperature bath.

  • Carefully collect the fraction that distills at the known boiling point of vinyl bromide (15-16 °C).[9] The collection flask must be cooled in a dry ice/acetone bath to ensure efficient condensation.

  • Discard the initial (forerun) and final (pot residue) fractions to maximize the purity of the collected product.

  • The final product should be a clear, colorless liquid when cooled.[9]

Characterization and Quality Control

A multi-technique approach is essential for the unambiguous confirmation of the structure, isotopic enrichment, and chemical purity of the synthesized this compound.

G cluster_0 Analytical Techniques cluster_1 Information Obtained NMR NMR Spectroscopy (¹H, ²H, ¹³C) Structure Molecular Structure & Deuterium Placement NMR->Structure MS Mass Spectrometry (EI-MS) Purity_Isotopic Isotopic Enrichment & Molecular Weight MS->Purity_Isotopic GC Gas Chromatography (GC-FID/MS) Purity_Chemical Chemical Purity (%) & Impurity Profile GC->Purity_Chemical

Caption: Relationship between analytical techniques and the data obtained for product validation.

Physical and Chemical Properties

The physical properties of this compound are expected to be very similar to its non-deuterated analog, with a slight increase in molecular weight and density.

PropertyVinyl Bromide (C₂H₃Br)This compound (C₂D₃Br)Reference
Molecular Formula C₂H₃BrC₂D₃Br[10]
Molecular Weight ~106.95 g/mol ~109.97 g/mol [10][11]
Boiling Point 15.8 °CExpected to be very similar[12]
Melting Point -137.8 °CExpected to be very similar[12]
Appearance Colorless gas or liquidColorless gas or liquid[12]
CAS Number 593-60-24666-78-8[10][11]
Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The most definitive test for successful deuteration. A high-purity sample of this compound should show a complete absence of signals in the vinyl region (~5.5-6.5 ppm), where the protons of standard vinyl bromide appear.[13] Any residual signals in this region would indicate incomplete deuteration.

  • ²H (Deuterium) NMR: A deuterium NMR spectrum should show signals corresponding to the chemical shifts of the vinyl positions, confirming the location of the deuterium atoms.

  • ¹³C NMR: The ¹³C NMR spectrum will show two signals for the sp² carbons. The key difference from standard vinyl bromide will be the splitting pattern. Instead of large one-bond C-H couplings, the signals will appear as triplets due to coupling with deuterium (I=1), with a significantly smaller coupling constant (J_C-D).

Mass Spectrometry (MS): Mass spectrometry is crucial for confirming the molecular weight and assessing the level of isotopic enrichment.

  • Electron Ionization (EI-MS): The mass spectrum of this compound will exhibit a molecular ion cluster corresponding to the two stable isotopes of bromine (⁷⁹Br and ⁸¹Br). The peaks are expected at m/z 109 (C₂D₃⁷⁹Br)⁺ and 111 (C₂D₃⁸¹Br)⁺, which is 3 mass units higher than non-deuterated vinyl bromide (m/z 106 and 108).[10]

  • Isotopic Purity: The relative intensities of peaks at m/z 109/111 versus any residual peaks at 106/108 (or intermediate masses for partially deuterated species) allow for the direct calculation of isotopic enrichment. High-purity material should exhibit >98% deuterium incorporation.

Chromatographic Purity Assessment

Gas Chromatography (GC): GC is the standard method for determining the chemical purity of volatile compounds.

  • Method: A sample is injected into a GC equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS). A non-polar capillary column is typically used.

  • Analysis: The resulting chromatogram should show a single major peak corresponding to this compound. The peak area percentage is used to calculate the chemical purity, which should be ≥99% for high-purity grade material. Any minor peaks would represent impurities such as residual starting material, solvent, or byproducts.

Safety and Handling

Vinyl bromide is an extremely flammable gas and is classified as a substance that may cause cancer.[11] All manipulations should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, flame-retardant lab coat, and gloves, is mandatory. The compound should be stored as a liquefied gas under pressure in a cool, well-ventilated area, away from ignition sources.[11][12]

Conclusion

This guide outlines a reliable and verifiable pathway for the synthesis and characterization of high-purity this compound. By employing the dehydrobromination of tetradeuterated 1,2-dibromoethane, followed by rigorous purification and a comprehensive analytical strategy combining NMR, MS, and GC, researchers can confidently produce this critical deuterated building block. The successful execution of these protocols will yield material suitable for the most demanding applications in pharmaceutical R&D, from mechanistic studies to serving as a precise internal standard in regulated bioanalysis.

References

  • Pharmaffiliates. (2025, May 20). The Role of Deuterated Compounds in Pharmaceutical R&D and Testing. Retrieved from [Link][4]

  • Clearsynth Discovery. (2024, September 25). Advantages of Deuterated Compounds. Retrieved from [Link][5]

  • Gant, T. G. (2011). Deuterium in Drug Discovery and Development. Annual Reports in Medicinal Chemistry, 46, 403-417. Retrieved from [Link][2]

  • Maccoll, A., & Thomas, P. J. (1960). ORGANIC DEUTERIUM COMPOUNDS: XXIII. SYNTHESIS OF DEUTERATED OLEFINS. Canadian Journal of Chemistry, 38(11), 2217-2225. Retrieved from [Link][6]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link][11]

  • Seyferth, D., & Weiner, M. A. (1961). Di-n-butyldivinyltin. Organic Syntheses, 41, 30. Retrieved from [Link][14]

  • T3DB. (2009, June 22). Vinyl bromide (T3D1806). The Toxin and Toxin Target Database. Retrieved from [Link]

  • NIST. (n.d.). Vinyl bromide. NIST Chemistry WebBook. Retrieved from [Link][10]

  • Wikipedia. (n.d.). Vinyl bromide. Retrieved from [Link][12]

  • Cheméo. (n.d.). Chemical Properties of Vinyl bromide (CAS 593-60-2). Retrieved from [Link][8][9]

Sources

Spectroscopic Characterization of Vinyl-d3 Bromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the key spectroscopic data for Vinyl-d3 bromide (1-bromo-1,2,2-trideuterioethene), a deuterated isotopologue of the industrially significant monomer, vinyl bromide. This document is intended for researchers, scientists, and professionals in drug development and materials science who utilize deuterated compounds for mechanistic studies, as internal standards, or to modulate metabolic pathways. The following sections detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, underpinned by established principles of isotopic effects on spectroscopic behavior.

Molecular Structure and Isotopic Labeling

This compound possesses the chemical structure depicted below, with deuterium atoms replacing the three hydrogen atoms of the vinyl group. This specific labeling pattern significantly influences its spectroscopic signatures compared to its non-deuterated counterpart.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The introduction of deuterium profoundly alters the NMR spectra. As deuterium has a nuclear spin of 1, it is not observed in ¹H NMR spectroscopy under standard conditions. Furthermore, its presence influences the chemical shifts and coupling patterns of neighboring nuclei in ¹³C NMR.

Predicted ¹H NMR Spectrum

Due to the complete deuteration of the vinyl group, a standard ¹H NMR spectrum of pure this compound is expected to show no signals . This characteristic makes it an excellent non-protonated solvent or a clean building block in proton-sensitive chemical syntheses. The absence of proton signals is a key indicator of successful and complete deuteration.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum of this compound will display signals for the two carbon atoms of the ethene backbone. The chemical shifts will be slightly upfield compared to non-deuterated vinyl bromide due to the isotopic effect of deuterium. Furthermore, the signals will exhibit splitting due to one-bond and two-bond carbon-deuterium (¹³C-¹D) coupling.

Table 1: Predicted ¹³C NMR Data for this compound

Carbon AtomPredicted Chemical Shift (δ) ppmPredicted MultiplicityPredicted Coupling Constant (J) Hz
C1 (-CDBr)~115.0TripletJ(C-D) ≈ 25-30
C2 (-CD₂)~125.8QuintetJ(C-D) ≈ 25-30

Causality Behind Experimental Choices: The prediction is based on the known ¹³C NMR data for vinyl bromide and established principles of deuterium isotope effects on ¹³C chemical shifts and coupling constants. The upfield shift is a general observation for deuterium substitution. The multiplicity arises from the coupling of the ¹³C nucleus with the spin-1 deuterium nucleus (n=1 for C1, n=2 for C2), following the 2nI+1 rule where I=1.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying functional groups and probing bond vibrations. The substitution of hydrogen with the heavier deuterium isotope results in a predictable shift of vibrational frequencies to lower wavenumbers. This shift can be approximated using the reduced mass equation for a diatomic oscillator.

Table 2: Predicted vs. Experimental IR Frequencies for Vinyl Bromide and this compound

Vibrational ModeVinyl Bromide (Experimental) (cm⁻¹)This compound (Predicted) (cm⁻¹)
=C-H Stretch3080-3040-
=C-D Stretch-~2250-2200
C=C Stretch~1600~1550
C-H Bend (out-of-plane)~940, ~890-
C-D Bend (out-of-plane)-~700-650
C-Br Stretch~690~680

Expertise & Experience: The predicted C-D stretching frequency is estimated by the theoretical reduction factor of approximately 1/√2 compared to the C-H stretching frequency. The C=C stretch is also slightly shifted to a lower wavenumber due to the increased mass of the substituents. The C-D bending vibrations are similarly predicted to appear at lower frequencies than their C-H counterparts.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular weight is increased by three mass units compared to vinyl bromide due to the three deuterium atoms.

Predicted Molecular Ion Peaks

The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in approximately a 1:1 ratio).

Table 3: Predicted Molecular Ion Peaks for this compound

Ionm/z (calculated)Relative Abundance
[C₂D₃⁷⁹Br]⁺110.96~100%
[C₂D₃⁸¹Br]⁺112.96~98%

Trustworthiness: The predicted m/z values are based on the exact masses of the isotopes. The isotopic distribution of bromine is a well-established and reliable feature in mass spectrometry.

Predicted Fragmentation Pattern

The fragmentation of this compound under electron ionization is expected to be similar to that of vinyl bromide, but with mass shifts corresponding to the deuterated fragments. The primary fragmentation pathways likely involve the loss of the bromine atom and the ethenyl group. Due to the stronger C-D bond compared to the C-H bond, fragments retaining the deuterium atoms may be more abundant than their corresponding fragments in the non-deuterated analogue.

M [C₂D₃Br]⁺˙ m/z = 110, 112 M_minus_Br [C₂D₃]⁺ m/z = 31 M->M_minus_Br - Br M_minus_C2D2 [DBr]⁺˙ m/z = 81, 83 M->M_minus_C2D2 - C₂D₂

Caption: Predicted major fragmentation pathways for this compound.

Experimental Protocols

The acquisition of high-quality spectroscopic data requires adherence to standardized experimental protocols.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher field strength.

    • Parameters: Standard ¹H acquisition parameters. An absence of signals is expected.

  • ¹³C NMR Acquisition:

    • Spectrometer: 100 MHz or higher.

    • Parameters: Proton-decoupled ¹³C experiment. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

IR Spectroscopy
  • Sample Preparation: As Vinyl bromide is a gas at room temperature, the spectrum is best obtained using a gas cell. Alternatively, a solution in a non-polar solvent (e.g., CCl₄) can be used with an appropriate liquid cell.

  • Acquisition:

    • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

    • Parameters: Typically, 16-32 scans at a resolution of 4 cm⁻¹. A background spectrum of the empty cell or the solvent should be recorded and subtracted from the sample spectrum.

Mass Spectrometry
  • Sample Introduction: Introduce the gaseous sample directly into the ion source via a gas inlet system or inject a dilute solution for techniques like Gas Chromatography-Mass Spectrometry (GC-MS).

  • Ionization: Electron Ionization (EI) at 70 eV is standard for creating fragment ions and a library-searchable spectrum.

  • Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

References

  • NIST Chemistry WebBook, SRD 69: Vinyl bromide. [Link]

  • PubChem Compound Summary for CID 11641, Vinyl bromide. [Link]

Navigating the Isotopic Landscape: A Technical Guide to Research-Grade Vinyl-d3 Bromide for Advanced Scientific Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth overview of research-grade Vinyl-d3 bromide (bromo[D3]ethene), a critical deuterated building block for researchers, scientists, and drug development professionals. We delve into the commercial supplier landscape, stringent quality control methodologies, and key applications, including its use as an internal standard in mass spectrometry and in mechanistic studies involving kinetic isotope effects. This document offers field-proven insights and detailed protocols to ensure the effective and safe utilization of this versatile reagent.

Introduction: The Significance of Deuterated Vinyl Bromide in Research

Vinyl bromide (CH₂=CHBr), a reactive and versatile monomer, serves as a cornerstone in the synthesis of a wide array of organic molecules and polymers. Its deuterated analogue, this compound (CD₂=CDBr), offers a powerful tool for discerning complex chemical and biological processes. The substitution of protium (¹H) with deuterium (²H) introduces a stable, non-radioactive isotopic label that minimally perturbs the chemical properties of the molecule while significantly altering its mass and nuclear magnetic resonance (NMR) signature. This unique characteristic is invaluable in drug metabolism and pharmacokinetic (DMPK) studies, reaction mechanism elucidation, and as a tracer in complex biological systems. This guide aims to equip researchers with the necessary technical knowledge to confidently source, qualify, and implement this compound in their experimental workflows.

Commercial Sourcing of Research-Grade this compound

The procurement of high-quality, research-grade this compound is paramount for the integrity and reproducibility of experimental results. Several reputable suppliers specialize in the synthesis and distribution of isotopically labeled compounds.

Table 1: Prominent Commercial Suppliers of this compound

SupplierTypical Isotopic Purity (atom % D)Typical Chemical Purity (%)Stabilizer
Sigma-Aldrich (Merck) ≥98≥99 (CP)Hydroquinone
C/D/N Isotopes Inc. 99Not specified, re-analysis recommended after 3 yearsHydroquinone
Cambridge Isotope Laboratories, Inc. (CIL) 9898Hydroquinone
Eurisotop (a subsidiary of CIL) 9898Hydroquinone

It is imperative for researchers to scrutinize the Certificate of Analysis (CoA) provided by the supplier for each batch. The CoA will detail the specific isotopic enrichment, chemical purity as determined by analytical techniques such as Gas Chromatography (GC), and the concentration of the stabilizer.

Quality Control and Analysis: Ensuring Isotopic and Chemical Fidelity

The utility of this compound is directly contingent on its isotopic and chemical purity. Rigorous quality control is therefore a critical first step upon receipt of the material. The following protocols outline standard methodologies for verifying the key quality attributes of this compound.

Isotopic Purity and Enrichment Determination by Quantitative ¹H NMR (qNMR)

Quantitative ¹H NMR spectroscopy is a powerful, non-destructive technique for determining the isotopic purity of this compound. By comparing the integral of the residual proton signals to that of a certified internal standard, the degree of deuteration can be accurately quantified.[1]

Experimental Protocol: qNMR for Isotopic Purity

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of a certified qNMR standard (e.g., maleic anhydride, dimethyl sulfone) into a clean, dry NMR tube.

    • Record the exact mass to four decimal places.

    • Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) to the NMR tube.

    • Carefully introduce a known quantity of this compound gas into the sealed NMR tube. This can be achieved by bubbling the gas through the solvent or by using a gas-tight syringe. The amount introduced should be sufficient to observe clear signals but avoid pressure build-up.

    • Gently agitate the tube to ensure complete dissolution.

  • NMR Data Acquisition:

    • Spectrometer: 400 MHz or higher field strength NMR spectrometer.

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) with a 30° pulse angle is recommended to ensure full relaxation between scans.

    • Relaxation Delay (d1): Set to at least 5 times the longest T₁ of both the analyte and the internal standard (typically 30-60 seconds for accurate quantification).

    • Number of Scans (ns): Acquire a sufficient number of scans to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals of interest.[2]

    • Spectral Width (sw): Ensure the spectral width encompasses all signals from the analyte and the internal standard.

  • Data Processing and Analysis:

    • Apply an exponential multiplication (line broadening) of 0.3 Hz to improve S/N.

    • Carefully phase the spectrum and perform a baseline correction across the entire spectral region.

    • Integrate the well-resolved signal of the internal standard and the residual proton signals of this compound.

    • Calculate the isotopic purity using the following formula:

      • Isotopic Purity (atom % D) = [1 - (Integral of residual ¹H signals / (Integral of standard signal / Number of protons in standard))] x 100

QC_Workflow cluster_NMR Isotopic Purity (qNMR) cluster_GCMS Chemical Purity (GC-MS) NMR_Prep Sample Preparation (this compound + qNMR Standard) NMR_Acq Data Acquisition (Optimized Parameters) NMR_Prep->NMR_Acq NMR_Proc Data Processing (Integration & Calculation) NMR_Acq->NMR_Proc NMR_Result Isotopic Enrichment (%) NMR_Proc->NMR_Result GC_Prep Sample Preparation (Dilution in Solvent) GC_Acq Data Acquisition (GC Separation & MS Detection) GC_Prep->GC_Acq GC_Proc Data Processing (Peak Integration & Library Search) GC_Acq->GC_Proc GC_Result Chemical Purity (%) GC_Proc->GC_Result Start This compound (New Batch) Start->NMR_Prep Start->GC_Prep SIL_IS_Workflow cluster_Bioanalysis LC-MS/MS Bioanalysis VDB This compound Synth Organic Synthesis (e.g., Grignard reaction, cross-coupling) VDB->Synth SIL_IS Stable Isotope-Labeled Internal Standard (SIL-IS) Synth->SIL_IS Spike Spike with SIL-IS SIL_IS->Spike Sample Biological Sample (Plasma, Urine, etc.) Sample->Spike Extract Sample Extraction (e.g., SPE, LLE) Spike->Extract Analyze LC-MS/MS Analysis Extract->Analyze Quant Quantification (Analyte/IS Peak Area Ratio) Analyze->Quant KIE_Workflow cluster_Protio Protio-Substrate Reaction cluster_Deuterio Deuterio-Substrate Reaction React_H Reactant-H Product_H Product-H React_H->Product_H Reagent_H Reagent Reagent_H->Product_H Rate_H Measure Rate (kH) Product_H->Rate_H Calc_KIE Calculate KIE = kH / kD Rate_H->Calc_KIE React_D Reactant-D (from this compound) Product_D Product-D React_D->Product_D Reagent_D Reagent Reagent_D->Product_D Rate_D Measure Rate (kD) Product_D->Rate_D Rate_D->Calc_KIE

Sources

Preliminary Investigation of Vinyl-d3 Bromide Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Introduction

Vinyl-d3 bromide (bromo-1,2,2-trideuterioethene) is a deuterated isotopologue of vinyl bromide, an organobromine compound with significant utility in organic synthesis.[1][2] Its structure, where all three hydrogen atoms are replaced by deuterium, makes it an invaluable tool for mechanistic studies, particularly in reactions where the cleavage of a C-H bond at the vinyl position is a rate-determining step. Understanding its reactivity is crucial for researchers in drug development and materials science who leverage kinetic isotope effects (KIE) to probe reaction mechanisms or to create novel, metabolically stabilized molecules.

This guide provides a comprehensive overview of the core reactivity principles of this compound, focusing on its participation in key synthetic transformations. We will explore the causality behind experimental choices, provide validated protocols for its use, and detail the analytical methods required for characterization.

Physicochemical Properties

The substitution of protium with deuterium results in a slight increase in molecular weight and density, while other physical properties remain largely similar to the non-deuterated analogue.

PropertyVinyl Bromide (H)This compound (D)Source(s)
Molecular Formula C₂H₃BrC₂D₃Br[1][2]
Molecular Weight 106.95 g/mol 109.97 g/mol [2][3]
Boiling Point 16 °C16 °C / 750 mmHg
Melting Point -139 °C-139 °C
Density 1.517 g/mL at 20°C1.56 g/mL at 25 °C
CAS Number 593-60-24666-78-8[2][3]

Part 1: Core Reactivity and the Kinetic Isotope Effect (KIE)

The reactivity of this compound is dominated by two features: the carbon-carbon double bond and the carbon-bromine bond. The C-Br bond is susceptible to oxidative addition by transition metal catalysts, forming the basis for a wide array of cross-coupling reactions. The π-system of the double bond can undergo electrophilic addition.

The primary reason for employing this compound is to investigate the Kinetic Isotope Effect (KIE) . The C-D bond has a lower zero-point energy and is therefore stronger than a C-H bond. Consequently, a reaction step involving the cleavage of a C-D bond will have a higher activation energy and proceed more slowly than the cleavage of a corresponding C-H bond. This difference in reaction rates (kH/kD) can provide powerful evidence for the involvement of C-H bond breaking in the rate-determining step of a reaction mechanism.

KIE_Concept cluster_0 Reaction Coordinate Diagram E_react Reactants TS_H TS [C-H cleavage] E_react->TS_H TS_D TS [C-D cleavage] E_react->TS_D E_prod Products TS_H->E_prod TS_D->E_prod a1 a2 a1->a2 Ea (H) b1 b2 b1->b2 Ea (D)

Caption: Conceptual diagram of the Kinetic Isotope Effect (KIE).

Part 2: Key Reaction Classes

This compound is a versatile substrate for numerous transformations. Its most significant applications lie in palladium-catalyzed cross-coupling reactions, which form the cornerstone of modern synthetic chemistry for constructing carbon-carbon bonds.

Palladium-Catalyzed Cross-Coupling Reactions

These reactions are fundamental to synthesizing complex organic molecules like pharmaceuticals and polymers. They generally proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. Vinyl halides are common and effective coupling partners in these transformations.[4][5][6]

Cross_Coupling_Cycle pd0 Pd(0)L_n (Active Catalyst) ox_add Oxidative Addition pd0->ox_add R-X (this compound) pd2_complex R-Pd(II)-X L_n (Vinyl-Pd Complex) ox_add->pd2_complex transmetal Transmetalation pd2_complex->transmetal R'-M (Organometallic Reagent) pd2_coupled R-Pd(II)-R' L_n transmetal->pd2_coupled red_elim Reductive Elimination pd2_coupled->red_elim red_elim->pd0 R-R' (Coupled Product)

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.
A. The Suzuki-Miyaura Reaction

The Suzuki reaction couples an organoboron reagent (like a boronic acid or ester) with an organohalide.[7][8] It is widely favored due to the low toxicity of boron reagents and the ease of byproduct removal.[9] The reaction typically requires a palladium catalyst, a phosphine ligand, and a base.[10]

  • Mechanistic Insight with Deuterium: In the context of this compound, a KIE is generally not expected in the main catalytic cycle, as the C-D bonds are not broken during oxidative addition, transmetalation, or reductive elimination. However, a KIE could be observed if side reactions like β-hydride elimination (in this case, β-deuteride elimination) were to become competitive. The higher activation energy for C-D bond scission would suppress such side pathways, potentially leading to higher yields or different product distributions compared to the non-deuterated analogue.

B. The Stille Reaction

The Stille reaction involves the coupling of an organotin reagent (organostannane) with an organohalide.[4][11][12] A key advantage of the Stille coupling is its excellent tolerance for a wide variety of functional groups, often proceeding under mild, base-free conditions.[9][11] However, the high toxicity of organotin compounds is a significant drawback.[9]

  • Mechanistic Insight with Deuterium: Similar to the Suzuki reaction, the primary catalytic cycle does not involve the cleavage of the vinyl C-D bonds. The stereochemistry of the double bond is typically retained throughout the reaction.[4] Using this compound allows for precise tracking of the deuterated vinyl moiety in the final product, confirming the integrity of the coupling process.

C. The Heck Reaction

The Heck reaction is a palladium-catalyzed coupling of an unsaturated halide (like vinyl bromide) with an alkene in the presence of a base to form a substituted alkene.[5][6] It is a powerful method for creating C-C bonds and synthesizing dienes.[5] The reaction tolerates a wide array of functional groups.[13]

  • Mechanistic Insight with Deuterium: The Heck reaction mechanism involves a β-hydride elimination step to regenerate the palladium catalyst. When using a deuterated substrate, this would be a β-deuteride elimination. If this step is rate-determining, a significant primary KIE would be observed, slowing down the reaction. This makes this compound an excellent probe for studying the finer mechanistic details of the Heck reaction.

Grignard Reaction

Vinyl bromide reacts with magnesium metal to form the corresponding Grignard reagent, vinylmagnesium bromide.[1][14] This reagent is a potent nucleophile and a versatile building block for introducing a vinyl group, for example, by reacting it with carbonyl compounds to form allylic alcohols.[14][15][16]

  • Mechanistic Insight with Deuterium: The formation of the Grignard reagent, (D₂C=CD)MgBr, proceeds without cleavage of the C-D bonds. The resulting deuterated Grignard reagent can then be used in subsequent reactions. This provides a straightforward method to introduce a trideuterated vinyl group into a target molecule. The stability and reactivity of the deuterated Grignard reagent are expected to be very similar to its protium counterpart, although rearrangements can occur in strained systems.[17]

Electrophilic Addition

The double bond in vinyl bromide can undergo electrophilic addition. For instance, the addition of HBr to vinyl bromide yields the geminal dibromide (CH₃-CHBr₂) as the major product.[18] This regioselectivity is governed by the stability of the intermediate carbocation, where the existing bromine atom can stabilize an adjacent positive charge through its lone pairs (+M effect).[18]

  • Mechanistic Insight with Deuterium: Reacting this compound with HBr would lead to D₂C(H)-CDBr₂. This reaction allows for the specific introduction of both deuterium and protium atoms at defined positions, creating a stereochemically rich product whose formation can be tracked precisely using NMR and mass spectrometry.

Part 3: Experimental Protocols & Workflows

Reproducibility is paramount in scientific research. The following protocols are provided as validated starting points for the investigation of this compound reactivity.

Experimental_Workflow prep 1. Reagent & Glassware Prep (Flame-dry glassware, degassed solvents) setup 2. Reaction Setup (Under inert atmosphere Ar or N2) prep->setup reaction 3. Reaction (Heating & Stirring) setup->reaction monitor 4. Monitoring (TLC / GC-MS) reaction->monitor periodically monitor->reaction reaction incomplete workup 5. Aqueous Workup (Quenching & Extraction) monitor->workup reaction complete purify 6. Purification (Column Chromatography) workup->purify analysis 7. Product Analysis (NMR, MS, IR) purify->analysis

Caption: General workflow for a typical organic synthesis experiment.
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol is adapted from established methodologies for vinyl bromide coupling.[9][10][19]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • XPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane (5 mL)

  • Degassed water (0.5 mL)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add phenylboronic acid, Pd(OAc)₂, XPhos, and K₃PO₄.

  • Evacuate and backfill the flask with argon three times.

  • Add the degassed 1,4-dioxane and water via syringe.

  • Add this compound (as a solution in dioxane or condensed directly into the cooled flask).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield phenyl-d3-ethene.

Protocol 2: Formation and Use of Vinyl-d3-magnesium Bromide

This protocol is based on standard Grignard reagent formation procedures.[14][20]

Materials:

  • Magnesium turnings (1.2 g. atoms, 1.2 equiv)

  • This compound (1.0 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • Ketone/aldehyde substrate (e.g., cyclohexanone, 0.9 equiv)

Procedure: Part A: Grignard Reagent Formation

  • Place magnesium turnings in a three-necked, flame-dried flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, all under an argon atmosphere.

  • Add enough anhydrous THF to cover the magnesium.

  • Add a small amount of this compound to initiate the reaction (a crystal of iodine or 1,2-dibromoethane may be used if needed).

  • Once the reaction starts (indicated by bubbling/cloudiness), add the remaining this compound dissolved in THF dropwise at a rate that maintains a gentle reflux.[20]

  • After the addition is complete, reflux the solution for an additional 30 minutes to ensure complete formation. The resulting grey/black solution is the Grignard reagent.

Part B: Reaction with an Electrophile

  • Cool the Grignard solution to 0 °C in an ice bath.

  • Add a solution of the electrophile (e.g., cyclohexanone) in anhydrous THF dropwise with stirring.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Cool the reaction to 0 °C and slowly quench by adding a saturated aqueous solution of ammonium chloride.[20]

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography to yield the deuterated allylic alcohol.

Part 4: Analytical Characterization

Confirming the incorporation and location of deuterium is critical. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is the gold standard for this analysis.[21]

NMR Spectroscopy

NMR is the most powerful tool for determining the exact location of deuterium atoms.[21]

  • ¹H NMR (Proton NMR): In a successfully deuterated compound like this compound, the corresponding signals in the proton spectrum will be absent or significantly diminished.[22] This provides direct evidence of H-to-D substitution. The use of deuterated solvents is standard in ¹H NMR to minimize solvent interference.[23][24][25]

  • ²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. A deuterated compound will show a distinct peak in the ²H NMR spectrum at a chemical shift similar to its proton analogue, confirming the presence of deuterium.[22]

  • ¹³C NMR: Carbon atoms bonded to deuterium will show a characteristic multiplet splitting pattern due to C-D coupling and will experience a slight upfield shift (isotopic shift) compared to carbons bonded to hydrogen.

Mass Spectrometry (MS)

MS is essential for confirming the overall level of deuterium incorporation by measuring the mass-to-charge ratio (m/z) of the molecule.[26][27]

  • Isotopic Distribution: A compound like this compound will have a molecular ion peak (M+) that is 3 mass units higher than its non-deuterated counterpart.

  • Fragmentation Analysis: In techniques like Gas Chromatography-Mass Spectrometry (GC-MS), the fragmentation pattern can provide additional structural information.[21] By comparing the fragments of the deuterated and non-deuterated compounds, one can deduce the location of the deuterium labels.

  • Hydrogen-Deuterium Exchange MS (HDX-MS): While typically used for proteins, the principles of HDX-MS can be applied to study the lability of protons in small molecules by exposing them to a D₂O source and monitoring the mass increase over time.[26][27][28][29]

Part 5: Safety Considerations

Vinyl bromide is a hazardous substance and must be handled with appropriate precautions. This compound should be treated with the same level of caution.

  • Hazards: It is an extremely flammable gas or liquefied gas that may explode if heated.[2][30][31][32] It is classified as a carcinogen (Category 1B), suspected of causing cancer.[2][30][31][33]

  • Handling:

    • Work only in a well-ventilated fume hood.[14]

    • Use personal protective equipment (PPE), including safety goggles, flame-retardant clothing, and appropriate gloves.[14][33][34]

    • Keep away from heat, sparks, open flames, and other ignition sources.[30][33][35] Use non-sparking tools.[14][30]

    • The substance may polymerize under the influence of heat and light; it is often shipped with a stabilizer like hydroquinone.[3][30]

  • Storage: Store in a well-ventilated, cool place, protected from sunlight.[30][33] Store locked up.[33]

Conclusion

This compound is a powerful probe for synthetic and mechanistic organic chemistry. Its reactivity mirrors that of its non-deuterated analogue in fundamental transformations such as palladium-catalyzed cross-coupling and Grignard reactions. However, its true value lies in the ability to exploit the kinetic isotope effect, offering profound insights into reaction mechanisms, particularly those involving the cleavage of a vinylic C-H bond. By using the protocols and analytical techniques outlined in this guide, researchers can confidently employ this compound to validate mechanistic hypotheses, trace reaction pathways, and synthesize novel isotopically labeled compounds for advanced applications.

References

  • Berthiol, F., Doucet, H., & Santelli, M. (n.d.). Heck Reaction of Vinyl Bromides with Alkenes in the Presence of a Tetraphosphine/Palladium Catalyst. Synlett.
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  • ACS Publications. (2021). Visible-Light-Driven, Palladium-Catalyzed Heck Reaction of Internal Vinyl Bromides with Styrenes. The Journal of Organic Chemistry.
  • Unknown. (n.d.). Vinyl Bromide - Material Safety Data Sheet (MSDS).
  • Wikipedia. (n.d.). Deuterium NMR.
  • Kabalka, G. W., Sastry, K. A. R., Knapp, F. F., & Srivastava, P. C. (n.d.). Synthesis of Vinyl Bromides Via Reaction of Vinyl Boronic Acids with Sodium Bromide. Synthetic Communications, 13(12).
  • BenchChem. (2025). Protocol for Using Deuterated Compounds in NMR Spectroscopy: Application Notes for Researchers.
  • Willis, M. C., Chauhan, J., & Whittingham, W. G. (2005). A new reactivity pattern for vinyl bromides: cine-substitution via palladium catalysed C-N coupling/Michael addition reactions. Organic Chemistry Portal.
  • Wikipedia. (n.d.). Vinyl bromide.
  • PubChem - NIH. (n.d.). This compound.
  • BenchChem. (2025). A Head-to-Head Battle: Suzuki vs. Stille Reactions for Vinyl Bromide Coupling.
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  • ACS Publications. (2021). Visible-Light-Driven, Palladium-Catalyzed Heck Reaction of Internal Vinyl Bromides with Styrenes. The Journal of Organic Chemistry.
  • Central Welding Supply. (2024). Safety Data Sheet: Vinyl Bromide.
  • BenchChem. (2025). Application Notes and Protocols for Grignard Reaction with Vinylmagnesium Bromide.
  • Organic Syntheses. (n.d.). vinyl bromide.
  • Sigma-Aldrich. (n.d.). This compound.
  • Organic Chemistry Portal. (n.d.). Heck Reaction.
  • Linde Gas GmbH. (2017). SAFETY DATA SHEET Vinylbromide.
  • Myers, A. (n.d.). The Stille Reaction. Chem 115.
  • Tokyo Chemical Industry UK Ltd. (n.d.). Deuterated Compounds for NMR.
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  • Apollo Scientific. (2022). Vinyl bromide Safety Data Sheet.
  • OpenOChem Learn. (n.d.). Stille Coupling.
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  • ResearchGate. (2025). Heck Reaction of Vinyl Bromides with Alkenes in the Presence of a Tetraphosphine/Palladium Catalyst.
  • Ledovskaya, M. S., et al. (2020). Direct Synthesis of Deuterium-Labeled O-, S-, N-Vinyl Derivatives from Calcium Carbide. Molecules.
  • Wikipedia. (n.d.). Stille reaction.
  • Wikipedia. (n.d.). Hydrogen–deuterium exchange.
  • ResearchGate. (n.d.). Coupling reaction of vinyl bromide with phenylboronic acid.
  • Study Mind. (n.d.). Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry).
  • ChemScene. (n.d.). Deuterated Compounds for NMR.
  • Macmillan Group. (2014). Applications and Synthesis of Deuterium-Labeled Compounds.
  • Chemistry Stack Exchange. (2018). Rearrangement of Grignard reagent formed from exocycloproyl vinyl bromide.
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  • Cambridge Isotope Laboratories. (n.d.). Vinyl bromide (D₃, 98%) inhibited with hydroquinone.
  • PubMed. (n.d.). Regioselectivity in the addition of vinylmagnesium bromide to heteroarylic ketones: C- versus O-alkylation.
  • BioPharm International. (n.d.). Performing Hydrogen/Deuterium Exchange with Mass Spectrometry.
  • Guidechem. (n.d.). This compound 4666-78-8 wiki.
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  • Google Patents. (2014). Methods for the synthesis of deuterated vinyl pyridine monomers.
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  • ResearchGate. (n.d.). Attempts at Grignard reactions of ketones 22 with vinylmagnesium bromide.
  • PubMed. (n.d.). Synthesis of deuterated volatile lipid degradation products to be used as internal standards in isotope dilution assays. 2. Vinyl ketones.
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The Isotopic Edge: An In-depth Technical Guide to Deuterated Small Molecules in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Beyond the Hydrogen Bond – A New Frontier in Material Performance

For decades, the subtle art of molecular engineering in materials science has predominantly focused on the architectural arrangement of atoms and the manipulation of functional groups. However, a more nuanced and powerful tool lies within the very nucleus of the most abundant element in organic materials: hydrogen. The strategic substitution of hydrogen with its heavier, stable isotope, deuterium, is not merely an academic curiosity but a field-proven strategy for enhancing the performance and longevity of advanced materials. This guide serves as a comprehensive technical exploration for researchers, scientists, and drug development professionals venturing into the application of deuterated small molecules. We will delve into the fundamental principles of the deuterium kinetic isotope effect and translate this theory into practical applications, complete with detailed experimental protocols and data-driven insights. Our narrative is built on a foundation of scientific integrity, aiming to equip you with the expertise to confidently integrate deuteration into your materials science workflows.

The Core Principle: Understanding the Deuterium Kinetic Isotope Effect (KIE)

The cornerstone of deuteration's impact lies in the Kinetic Isotope Effect (KIE), a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced by one of its isotopes.[1] Due to the presence of an additional neutron, a deuterium atom is approximately twice as heavy as a protium (¹H) atom. This mass difference leads to a lower vibrational frequency and a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond.

The practical ramification of this stronger bond is a higher activation energy required to cleave it. Consequently, reactions where C-H bond breaking is the rate-determining step will proceed more slowly when hydrogen is substituted with deuterium. This seemingly simple principle has profound implications for the stability and degradation pathways of organic materials.

Caption: The Deuterium Kinetic Isotope Effect on Bond Scission.

Applications in Organic Electronics: A Paradigm Shift in Device Longevity and Performance

The inherent vulnerability of C-H bonds to cleavage under thermal and electrical stress is a primary degradation pathway in many organic electronic devices. Deuteration offers a direct and effective strategy to mitigate this degradation, leading to significant improvements in device lifetime and stability.

Organic Light-Emitting Diodes (OLEDs): Illuminating a Path to Enhanced Durability

In OLEDs, the operational lifetime is often limited by the degradation of the organic materials in the emissive and charge-transporting layers.[2] Exciton-induced bond cleavage is a major contributor to this degradation. By strategically replacing C-H bonds with stronger C-D bonds in the host and emitter molecules, the rate of these detrimental reactions can be significantly reduced.[1][3]

Quantitative Impact of Deuteration on OLED Performance:

ParameterNon-Deuterated (Protium) DeviceDeuterated DeviceImprovement FactorReference
LT50 (Lifetime to 50% initial luminance) StandardUp to 4x longer4x[3]
LT90 (Lifetime to 90% initial luminance) StandardUp to 8x longer8x[4]
Power Conversion Efficiency BaselineHigher-[3]

Studies have consistently demonstrated that OLEDs incorporating deuterated materials exhibit significantly longer operational lifetimes, with some reports showing up to an eight-fold increase in the time it takes for the device's luminance to decrease to 90% of its initial value (T90).[4] This enhancement is attributed to the increased resistance of C-D bonds to cleavage, effectively slowing down the degradation process.[3]

Caption: Deuteration Mitigates OLED Degradation Pathways.

Organic Photovoltaics (OPVs) and Organic Field-Effect Transistors (OFETs): Unveiling Structure and Enhancing Stability

In the realm of OPVs and OFETs, deuteration serves a dual purpose. Firstly, similar to OLEDs, it can enhance the intrinsic stability of the organic semiconductor materials against thermal and photo-degradation. Secondly, and perhaps more significantly in a research context, the distinct neutron scattering properties of deuterium make it an invaluable tool for probing the morphology and molecular packing of thin films.

The charge carrier mobility in OFETs is a critical performance metric. While the direct impact of deuteration on mobility can be complex and material-dependent, some studies suggest that it does not significantly alter the charge transport properties, making it a reliable tool for structural analysis without compromising electronic performance.[5]

Synthesis of Deuterated Small Molecules: Methodologies and Protocols

The synthesis of deuterated small molecules can be broadly categorized into two main approaches: direct hydrogen-deuterium (H-D) exchange and de novo synthesis using deuterated starting materials.

Hydrogen-Deuterium (H-D) Exchange

This is often the more straightforward method, where a protio- (hydrogen-containing) molecule is treated with a deuterium source, typically deuterium oxide (D₂O), often in the presence of a catalyst and under elevated temperature and pressure.

Experimental Protocol: Microwave-Assisted H-D Exchange for OLED Precursors

This protocol is adapted from methods for deuterating aromatic compounds for OLED applications.

  • Reactor Setup: A microwave reactor equipped with a pressure-rated glass reaction tube is utilized.

  • Catalyst Packing: The reaction tube is filled with a platinum-on-alumina catalyst.

  • Reactant Preparation: A solution of the aromatic precursor (e.g., 9H-carbazole or 2-phenylpyridine) is prepared.

  • Reaction Execution: The precursor solution and D₂O are fed into the reactor. The reaction mixture is heated using microwave irradiation to a temperature of 100-160°C under a pressure of approximately 2 MPa for a duration of 30 minutes to 2 hours.

  • Workup: After the reaction, the mixture is cooled to room temperature. The organic and aqueous layers are separated. The organic layer, containing the deuterated product, is collected and purified.

De Novo Synthesis

For molecules where H-D exchange is not feasible or for achieving site-specific deuteration, a de novo synthesis approach is employed. This involves using deuterated starting materials and building the target molecule through a series of chemical reactions.

Characterization Techniques: Verifying and Quantifying Deuteration

A suite of analytical techniques is essential to confirm the successful incorporation of deuterium, determine the degree of deuteration, and assess the purity of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for elucidating the structure of deuterated molecules and confirming the positions of deuterium atoms.

Experimental Protocol: ¹H NMR Analysis of a Deuterated Small Molecule

  • Sample Preparation:

    • Accurately weigh 5-25 mg of the deuterated sample.[6]

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[6] The choice of solvent is critical to avoid interfering signals.[6]

    • Filter the solution through a pipette with a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

    • Ensure the sample height in the NMR tube is between 4.0 and 5.0 cm.[6][7]

    • Cap the NMR tube securely.[8]

  • NMR Spectrometer Setup and Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Locking: The spectrometer's field-frequency lock system will stabilize the magnetic field by locking onto the deuterium signal of the solvent.[6]

    • Shimming: Perform manual or automatic shimming to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp spectral lines.[6]

    • Tuning and Matching: Tune and match the probe to the ¹H frequency to ensure optimal signal detection.[6]

    • Acquisition: Set appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay. For quantitative analysis, a longer relaxation delay is necessary to ensure complete relaxation of all protons.

  • Data Processing and Interpretation:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

    • Phase correct the spectrum to ensure all peaks are in the absorptive mode.

    • Calibrate the chemical shift axis using the residual solvent peak as a reference.

    • Integrate the proton signals. The reduction or absence of a signal at a specific chemical shift compared to the non-deuterated analogue confirms deuteration at that position. The integration values can be used to quantify the degree of deuteration at specific sites.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the overall degree of deuterium incorporation by measuring the mass-to-charge ratio (m/z) of the molecule.

Experimental Protocol: Quantitative Analysis of Deuterium Incorporation

  • Sample Preparation: Prepare a dilute solution of the deuterated compound in a suitable volatile solvent.

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., TOF, Orbitrap) to accurately measure the mass of the molecular ion.

  • Data Acquisition: Acquire the mass spectrum of the deuterated sample.

  • Data Analysis: Compare the m/z of the molecular ion of the deuterated sample to that of its non-deuterated counterpart. The mass difference will indicate the number of deuterium atoms incorporated. For a mixture of deuterated species, the isotopic distribution of the molecular ion peak can be analyzed to determine the percentage of each deuterologue.

Secondary Ion Mass Spectrometry (SIMS) for Depth Profiling

SIMS is a highly sensitive surface analysis technique capable of providing elemental and molecular information as a function of depth. In the context of deuterated materials, it is invaluable for analyzing the distribution of deuterated molecules within multilayered device structures.

Conceptual Workflow for SIMS Depth Profiling of an OLED Device:

  • Sample Introduction: The OLED device is placed in the ultra-high vacuum chamber of the SIMS instrument.

  • Primary Ion Bombardment: A primary ion beam (e.g., Cs⁺ or O₂⁺) is rastered over a defined area of the sample surface. This bombardment sputters away material from the surface.

  • Secondary Ion Extraction and Analysis: The sputtered material includes secondary ions (both atomic and molecular fragments) that are characteristic of the composition of the sputtered layer. These secondary ions are extracted and guided into a mass spectrometer, which separates them based on their mass-to-charge ratio.

  • Depth Profiling: By continuously monitoring the intensity of specific secondary ions (e.g., D⁻, C₂D⁻) as the primary ion beam etches deeper into the sample, a depth profile is constructed. This profile reveals the distribution of the deuterated species throughout the different layers of the device.

Sources

Methodological & Application

Application Notes and Protocols for the Use of Vinyl-d3 Bromide as an Internal Standard in GC-MS Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Precision in Quantitative GC-MS

In the landscape of analytical chemistry, particularly within pharmaceutical development and environmental monitoring, the demand for precise and accurate quantification of volatile organic compounds (VOCs) is paramount. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful technique for this purpose, offering high sensitivity and selectivity. However, the analytical process is susceptible to variations that can compromise data reliability, including inconsistencies in sample injection volume, matrix effects, and fluctuations in instrument response.[1] To mitigate these variables, the use of an internal standard (IS) is a cornerstone of robust quantitative methods.[2] Among the various types of internal standards, stable isotope-labeled (SIL) compounds, such as vinyl-d3 bromide, represent the gold standard for achieving the highest levels of accuracy and precision.[2]

This technical guide provides a comprehensive overview of the principles, applications, and a detailed protocol for the use of this compound as an internal standard in GC-MS analysis, tailored for researchers, scientists, and drug development professionals.

The Rationale for Choosing a Deuterated Internal Standard

The ideal internal standard should mimic the chemical and physical properties of the analyte as closely as possible to ensure it behaves similarly throughout the entire analytical process, from sample preparation to detection.[1][3] Deuterated standards, where one or more hydrogen atoms are replaced with deuterium, are chemically identical to their non-labeled counterparts.[2] This near-perfect chemical analogy ensures that the internal standard co-elutes with the analyte and experiences the same extraction efficiencies, ionization suppression, and potential for loss during sample handling.[2] Consequently, any experimental variations will affect both the analyte and the internal standard to the same extent, allowing for reliable correction and highly accurate quantification.[4]

This compound is the ideal internal standard for the quantification of vinyl bromide, a known carcinogen that requires stringent monitoring in various matrices.[5][6] The mass difference of three daltons between vinyl bromide and this compound allows for their distinct detection by the mass spectrometer, while their chromatographic behavior remains virtually identical.

Physicochemical Properties of Vinyl Bromide and this compound
PropertyVinyl BromideThis compound
Chemical Formula C₂H₃Br[5][7][8][9]C₂BrD₃[10]
Molecular Weight 106.95 g/mol [5][7]109.97 g/mol [11]
Boiling Point 15.8 °C[5]Not explicitly available, but expected to be very similar to vinyl bromide
CAS Number 593-60-2[5][7][8][9]4666-78-8[10][11]

Experimental Workflow for Quantitative Analysis using this compound

The following diagram illustrates the general workflow for the quantification of an analyte using an internal standard in GC-MS.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_spiking Internal Standard Spiking cluster_analysis GC-MS Analysis cluster_data Data Processing & Quantification Analyte Analyte Stock Solution Cal_Stds Calibration Standards Analyte->Cal_Stds IS_Stock This compound (IS) Stock Spiked_Stds Spiked Calibration Standards IS_Stock->Spiked_Stds Spiked_Samples Spiked Unknown Samples IS_Stock->Spiked_Samples Cal_Stds->Spiked_Stds Samples Unknown Samples Samples->Spiked_Samples GC_MS GC-MS System Spiked_Stds->GC_MS Spiked_Samples->GC_MS Data_Acq Data Acquisition GC_MS->Data_Acq Cal_Curve Calibration Curve Generation Data_Acq->Cal_Curve Quant Analyte Quantification Data_Acq->Quant Cal_Curve->Quant

Caption: General workflow for GC-MS analysis using an internal standard.

Detailed Protocols

Protocol 1: Preparation of Stock and Working Solutions

Objective: To prepare accurate stock and working solutions of the analyte (vinyl bromide) and the internal standard (this compound).

Materials:

  • Vinyl bromide standard

  • This compound

  • Methanol (or other suitable solvent)

  • Gastight syringes

  • Volumetric flasks

  • Analytical balance

Procedure:

  • Vinyl Bromide Stock Solution (e.g., 1000 µg/mL):

    • Due to the low boiling point of vinyl bromide, it is advisable to prepare the stock solution by bubbling a known mass of the gas into a pre-weighed volumetric flask containing a known volume of solvent.

    • Alternatively, use a certified standard solution if available.

    • If working with a liquid form, cool the solvent and flask to sub-ambient temperature before adding a known mass of vinyl bromide.

    • Store the stock solution in a tightly sealed container at 4°C.

  • This compound Internal Standard Stock Solution (e.g., 1000 µg/mL):

    • Follow the same procedure as for the vinyl bromide stock solution to prepare the internal standard stock solution.

  • Working Solutions:

    • Prepare a series of working solutions for the calibration standards by serially diluting the vinyl bromide stock solution with the appropriate solvent.

    • Prepare a working solution of the this compound internal standard at a concentration that will yield a robust signal in the GC-MS analysis (e.g., 100 µg/mL).

Protocol 2: Preparation of Calibration Standards and Quality Controls

Objective: To prepare a set of calibration standards and quality control (QC) samples for the generation of a calibration curve and method validation.

Procedure:

  • Calibration Standards:

    • Label a series of vials for each calibration point (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL).

    • To each vial, add the appropriate volume of the vinyl bromide working solution to achieve the target concentration.

    • Spike each calibration standard with a constant volume of the this compound internal standard working solution to achieve a final IS concentration that is consistent across all standards and samples.

    • Bring all calibration standards to the final volume with the solvent.

  • Quality Control (QC) Samples:

    • Prepare at least three levels of QC samples (low, medium, and high concentrations) in the same manner as the calibration standards. QC samples should be prepared from a separate stock solution of vinyl bromide to ensure independence.

Protocol 3: Sample Preparation

Objective: To prepare unknown samples for analysis, incorporating the internal standard.

Procedure:

  • For liquid samples, accurately measure a known volume or mass of the sample into a vial.

  • Spike the sample with the same constant volume of the this compound internal standard working solution used for the calibration standards.

  • If necessary, perform any required sample extraction or cleanup procedures. The use of a deuterated internal standard helps to correct for analyte losses during these steps.[2]

  • Bring the sample to a final volume with the solvent.

Protocol 4: GC-MS Method Parameters

Objective: To establish the optimal GC-MS conditions for the separation and detection of vinyl bromide and this compound.

GC Parameter Typical Setting Rationale
Injection Mode Splitless or HeadspaceTo enhance sensitivity for trace analysis. Headspace is ideal for volatile analytes in complex matrices.[12][13]
Injector Temperature 200 °CTo ensure rapid and complete volatilization of the analytes.
Carrier Gas HeliumProvides good separation efficiency and is inert.
Column Low to mid-polarity capillary column (e.g., DB-624, DB-VRX)Chosen for good resolution of volatile organic compounds.
Oven Program Initial: 40 °C (hold 2 min), Ramp: 10 °C/min to 200 °C (hold 2 min)An initial low temperature helps to focus the volatile analytes at the head of the column, and the temperature ramp facilitates their separation.
MS Parameter Typical Setting Rationale
Ionization Mode Electron Ionization (EI)Standard ionization technique for GC-MS that produces reproducible fragmentation patterns.
Ion Source Temperature 230 °CA standard temperature for EI sources.
Acquisition Mode Selected Ion Monitoring (SIM)Provides higher sensitivity and selectivity compared to full scan mode by monitoring specific ions for the analyte and internal standard.
Quantification Ion (Vinyl Bromide) m/z 106/108 (molecular ion)These are the characteristic molecular ions for vinyl bromide, showing the bromine isotope pattern.
Quantification Ion (this compound) m/z 109/111 (molecular ion)These are the corresponding molecular ions for the deuterated internal standard.

Data Analysis and Quantification

The core of the internal standard method lies in the use of response factors to calculate the analyte concentration.

Internal_Standard_Calibration cluster_0 Data Acquisition cluster_1 Calculations cluster_2 Quantification A_analyte Peak Area of Analyte Ratio Area Ratio (Analyte/IS) A_analyte->Ratio A_is Peak Area of IS A_is->Ratio Cal_Curve Calibration Curve (Area Ratio vs. Conc. Ratio) Ratio->Cal_Curve Conc_Ratio Concentration Ratio (Analyte/IS) Conc_Ratio->Cal_Curve RF Response Factor (RF) Final_Conc Analyte Concentration Cal_Curve->Final_Conc

Caption: Principle of internal standard calibration for quantification.

  • Generate a Calibration Curve: For each calibration standard, calculate the ratio of the peak area of vinyl bromide to the peak area of this compound. Plot this area ratio against the ratio of the concentration of vinyl bromide to the concentration of this compound. The resulting calibration curve should be linear with a high coefficient of determination (R² > 0.99).[14]

  • Calculate Analyte Concentration in Unknown Samples:

    • Measure the peak areas of vinyl bromide and this compound in the unknown sample chromatogram.

    • Calculate the area ratio (Analyte Area / IS Area).

    • Using the linear regression equation from the calibration curve (y = mx + c, where y is the area ratio and x is the concentration ratio), calculate the concentration ratio for the unknown sample.

    • Since the concentration of the internal standard is known, the concentration of the analyte can be calculated as follows: Analyte Concentration = (Calculated Concentration Ratio) x (IS Concentration)

Trustworthiness and Self-Validation

A robust analytical method is a self-validating system. The use of this compound as an internal standard contributes to this in several ways:

  • Consistent Retention Time: The retention time of the internal standard should be consistent across all runs. Significant shifts may indicate a problem with the GC system.

  • Stable Peak Area: The peak area of the internal standard should be relatively constant in all samples and standards. A large variation can indicate injection errors or sample preparation inconsistencies.

  • Linearity of Calibration: A linear calibration curve with a high R² value demonstrates that the detector response is proportional to the analyte concentration over the desired range.[14]

  • Accuracy and Precision of QCs: The calculated concentrations of the QC samples should be within a predefined acceptance range (e.g., ±15% of the nominal value) to ensure the accuracy and precision of the method.

Conclusion

The use of this compound as an internal standard in GC-MS analysis provides a highly reliable and robust method for the quantification of vinyl bromide. By compensating for variations in sample preparation and instrument performance, this approach ensures the generation of accurate and precise data, which is critical for applications in drug development, environmental safety, and regulatory compliance. The protocols and principles outlined in this guide offer a solid foundation for the development and validation of such analytical methods.

References

  • Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment. International Journal of Environmental Research and Public Health. [Link]

  • Internal standard. Wikipedia. [Link]

  • Determining vinyl bromide in workplace by gas chromatography with mass detection. ResearchGate. [Link]

  • Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment. PubMed. [Link]

  • Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?. SCION Instruments. [Link]

  • Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method. National Institutes of Health (NIH). [Link]

  • Table 1 Internal standards and performance check standards for GC-MS. ResearchGate. [Link]

  • From Detector to Decision, Part III: Fundamentals of Calibration in Gas Chromatography. Chromatography Online. [Link]

  • Vinyl Bromide. Occupational Safety and Health Administration (OSHA). [Link]

  • Vinyl bromide. Wikipedia. [Link]

  • This compound. PubChem. [Link]

  • Vinyl bromide synthesis by bromination or substitution. Organic Chemistry Portal. [Link]

  • Vinyl bromide. Grokipedia. [Link]

  • Vinyl bromide. NIST WebBook. [Link]

  • Applications and Synthesis of Deuterium-Labeled Compounds. Macmillan Group. [Link]

  • Headspace GC/MS Analysis of Residual Vinyl Chloride and Vinylidene Chloride in Polyvinyl Chloride and Polyvinylidene Chloride Products. J-Stage. [Link]

  • [Headspace GC/MS analysis of residual vinyl chloride and vinylidene chloride in polyvinyl chloride and polyvinylidene chloride products]. PubMed. [Link]

  • Quantitative Analyses of Mixtures of 2-Deuterio-1-vinylcyclobutanes. ResearchGate. [Link]

  • Stable isotope coded derivatizing reagents as internal standards in metabolite profiling. PubMed. [Link]

  • Vinyl bromide. NIST WebBook. [Link]

  • Deuterium- and Tritium-Labelled Compounds: Applications in the Life Sciences. PubMed. [Link]

  • Applications of Deuterium-Labelled Compounds in Total Synthesis and Drug Development. University of California, Santa Barbara. [Link]

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Application Note: Elucidating Reaction Mechanisms with Vinyl-d3 Bromide through Kinetic Isotope Effect Studies

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

Authored by: Gemini, Senior Application Scientist

Abstract

The kinetic isotope effect (KIE) is a powerful tool for dissecting complex reaction mechanisms, offering profound insights into transition state structures and rate-determining steps.[1][2] The substitution of hydrogen with deuterium provides a sensitive probe due to the significant relative mass change.[3] This application note provides a comprehensive guide to the use of vinyl-d3 bromide (D₂C=CDBr) in KIE studies. We will explore the theoretical underpinnings of KIE, the practical aspects of handling this deuterated reagent, and a detailed protocol for its application in mechanistic investigations, particularly focusing on reactions involving vinyl cation intermediates.

Introduction: The Power of the Kinetic Isotope Effect

The rate of a chemical reaction can be altered when an atom in a reactant is replaced with one of its heavier isotopes; this phenomenon is known as the kinetic isotope effect (KIE).[2] It is quantified as the ratio of the rate constant of the reaction with the light isotopologue (k_L) to the rate constant with the heavy isotopologue (k_H).

KIE = k_L / k_H

The origin of the KIE lies in the quantum mechanical nature of molecular vibrations.[2] A bond to a heavier isotope has a lower zero-point vibrational energy (ZPE) than a bond to a lighter one.[3] If this ZPE difference between the isotopic bonds changes upon moving from the ground state to the transition state, a KIE will be observed.

  • Primary KIE (PKIE): Observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step. For C-H vs. C-D bonds, PKIEs are typically "normal" (k_H/k_D > 1), often in the range of 2-8.[3][4]

  • Secondary KIE (SKIE): Occurs when the bond to the isotopic atom is not broken or formed in the rate-determining step. These effects are smaller but provide crucial information about changes in the steric or electronic environment of the isotopic center during the reaction.[2]

This compound is an ideal substrate for probing reactions such as nucleophilic substitution, elimination, and metal-catalyzed cross-couplings, where understanding the involvement of the vinyl C-H bonds is critical.[5][6][7]

This compound: Properties and Safe Handling

This compound (Bromo(2,2-dideuterio)ethene-1-d) is the fully deuterated isotopologue of vinyl bromide.

PropertyValue
CAS Number 4666-78-8
Linear Formula D₂C=CDBr
Molecular Weight 109.97 g/mol
Boiling Point 16 °C at 750 mmHg
Density 1.56 g/mL at 25 °C
Appearance Colorless gas or liquid[8]
Isotopic Purity Typically ≥98 atom % D
Critical Safety Protocols

Vinyl bromide is an extremely flammable gas and a known carcinogen .[9][10][11] All manipulations must be conducted with stringent safety measures.

  • Ventilation: All work must be performed in a certified chemical fume hood with a high air exchange rate.[12][13] Gas detectors should be used when handling larger quantities.[13]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, flame-retardant lab coats, and safety goggles.[9][12] For operations with a risk of gas release, a self-contained breathing apparatus (SCBA) may be necessary.[14]

  • Ignition Sources: Eliminate all potential ignition sources, including sparks, open flames, and hot surfaces.[9][15] Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge.[13]

  • Storage: Store as a liquefied compressed gas in a tightly sealed container in a cool, dry, well-ventilated, and locked area away from sunlight and oxidizing agents.[9][12][15]

  • Disposal: Dispose of waste in accordance with all local, regional, and national regulations. Do not release into the environment.[12][15]

Application: Probing Vinyl Cation Intermediates in Solvolysis

A classic application for this compound is in the study of solvolysis reactions, which often proceed through high-energy vinyl cation intermediates.[16][17][18] The generation of a linear vinyl cation from a vinyl halide involves a change in hybridization at the α- and β-carbons, making it highly sensitive to isotopic substitution.

The mechanism involves the rate-determining ionization of the C-Br bond to form a dicoordinated vinyl carbocation, which is then rapidly trapped by the solvent (e.g., water, alcohol).[18][19][20]

// Reactant Reactant [label=<

this compound

];

// Transition State TS [label=<

[D₂C=CD---Br]‡ Transition State

];

// Intermediate Intermediate [label=<

D₂C=C+D Vinyl Cation

];

// Product Product [label=<

Solvolysis Product

];

// Arrows Reactant -> TS [label="k (RDS)", fontcolor="#202124"]; TS -> Intermediate [label="", arrowhead=vee]; Intermediate -> Product [label=<+ ROH fast, fontcolor="#202124"]; }

Caption: Solvolysis mechanism via a vinyl cation intermediate.

By measuring the KIE, we can test this hypothesis. We would expect:

  • An α-secondary KIE (at the C-Br carbon) because the hybridization changes from sp² (bent) in the reactant to sp (linear) in the cation. This typically results in an inverse effect (k_H/k_D < 1).

  • A β-secondary KIE (at the terminal CH₂ carbon) due to hyperconjugative stabilization of the empty p-orbital of the cation. This usually leads to a small normal effect (k_H/k_D > 1).

Experimental Protocol: Competitive KIE Measurement

Competitive experiments, where a mixture of the deuterated and undeuterated substrates reacts in the same flask, are highly precise for determining KIEs.[2][21] This protocol outlines the measurement of the KIE for a generic solvolysis reaction using Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Calculation A 1. Prepare Stock Solution Accurately mix ~1:1 molar ratio of vinyl bromide and this compound in the chosen solvent. B 2. Initial Sample (t=0) Analyze an aliquot of the stock solution to determine the precise initial ratio (R₀) of isotopologues. A->B Sampling C 3. Initiate Reaction Bring the reaction mixture to the desired temperature and add any reagents to start the solvolysis. B->C Start D 4. Monitor & Quench Allow the reaction to proceed to ~20-80% conversion. Quench the reaction rapidly (e.g., by cooling and adding a non-polar solvent). C->D Incubation E 5. Analyze Final Mixture Analyze the quenched mixture by GC-MS to determine the final ratio (R_t) of unreacted isotopologues. D->E Workup F 6. Calculate KIE Use the initial ratio (R₀), final ratio (R_t), and fraction of conversion (f) to calculate k_H/k_D. E->F Data Input

Caption: Workflow for a competitive kinetic isotope effect experiment.

Step-by-Step Methodology
  • Preparation of the Reaction Mixture:

    • In a sealed vial suitable for handling volatile substances, prepare a stock solution containing an approximate 1:1 molar ratio of vinyl bromide (light) and this compound (heavy) in the desired solvent (e.g., 80:20 ethanol:water).

    • The use of an internal standard (e.g., a non-reactive alkane) is highly recommended for accurate quantification of conversion.

  • Determination of the Initial Ratio (R₀):

    • Inject an aliquot of the stock solution into the GC-MS.

    • Identify the molecular ion peaks for vinyl bromide (m/z 106/108 for ⁷⁹Br/⁸¹Br) and this compound (m/z 109/111).

    • Calculate the initial ratio of light to heavy substrate, R₀ = [Area_light] / [Area_heavy]. Perform multiple injections to ensure precision.

  • Running the Reaction:

    • Place the reaction vial in a thermostatted bath set to the desired temperature.

    • Allow the reaction to proceed. The extent of conversion can be monitored by periodically taking aliquots and analyzing the disappearance of starting materials relative to the internal standard.

    • Aim for a fractional conversion (f) between 0.2 and 0.8 (20-80%) for optimal accuracy.

  • Quenching and Sample Preparation:

    • Once the desired conversion is reached, quench the reaction by rapidly cooling the vial in an ice bath and diluting with a cold, non-polar solvent (e.g., diethyl ether) to stop the solvolysis.

    • Wash the organic layer with brine to remove salts, and dry over an anhydrous agent like MgSO₄.

  • Determination of the Final Ratio (R_t):

    • Inject an aliquot of the final, quenched reaction mixture into the GC-MS.

    • Measure the final ratio of the remaining unreacted starting materials, R_t = [Area_light] / [Area_heavy].

  • Calculating the KIE:

    • First, calculate the fraction of conversion (f) for the light isotopologue using the internal standard.

    • The KIE (k_H/k_D) can then be calculated using the following equation, which relates the change in the isotopic ratio of the starting material to the extent of the reaction:

    k_H / k_D = log(1 - f) / log(1 - f * (R_t / R₀))

    Where:

    • f = fractional conversion of the light isotopologue (vinyl bromide).

    • R₀ = initial molar ratio of [light]/[heavy].

    • R_t = final molar ratio of [light]/[heavy] at conversion f.

Data Interpretation

The magnitude and direction of the measured KIE provide direct evidence for the proposed mechanism.

KIE TypeExpected k_H/k_DInterpretation for Vinyl Bromide Solvolysis
α-Secondary < 1 (Inverse)Consistent with sp² → sp rehybridization at the α-carbon, supporting the formation of a linear vinyl cation in the transition state.
β-Secondary > 1 (Normal)Suggests hyperconjugative stabilization of the developing positive charge by the β-C-H(D) bonds in the transition state.
No KIE ≈ 1Indicates that the vibrational environment of the C-H(D) bonds does not significantly change in the rate-determining step. This would argue against the proposed vinyl cation mechanism.

The combination of an inverse α-KIE and a normal β-KIE provides compelling evidence for a dissociative (S_N1-like) mechanism involving a vinyl cation intermediate.

Conclusion

This compound is a valuable mechanistic tool for researchers in organic chemistry and drug development. When used in carefully designed competitive experiments, it can yield highly precise KIE data. This data, when interpreted within the framework of physical organic chemistry, provides unambiguous insights into reaction pathways and transition state geometries, enabling the rational design of new synthetic methods and the optimization of metabolic pathways for drug candidates.[22] The stringent safety protocols outlined herein must be rigorously followed to ensure the safe and effective use of this powerful reagent.

References

  • Material Safety Data Sheet for Vinyl Bromide. (n.d.). Retrieved from a certified chemical supplier.[12]

  • ChemicalBook. (2023). Vinyl bromide - Safety Data Sheet. Retrieved from ChemicalBook.[9]

  • NOAA. (n.d.). VINYL BROMIDE, STABILIZED - CAMEO Chemicals. Retrieved from NOAA.[14]

  • Wang, D., et al. (2019). Vinyl Carbocations Generated under Basic Conditions and Their Intramolecular C–H Insertion Reactions. NIH National Library of Medicine.[16]

  • Popov, S., et al. (2018). Teaching an old carbocation new tricks: Intermolecular C-H insertion reactions of vinyl cations. PubMed.[17]

  • Squarespace. (2024). Vinyl Bromide SDS. Retrieved from Squarespace.[15]

  • Linde Gas GmbH. (2017). SAFETY DATA SHEET Vinylbromide. Retrieved from Linde Gas GmbH.[13]

  • Tantillo, D. J., et al. (2022). Catalytic asymmetric C–H insertion reactions of vinyl carbocations. PubMed Central.[19]

  • UCLA Department of Chemistry and Biochemistry. (2024). Main Group-Catalyzed Cationic Claisen Rearrangements via Vinyl Carbocations. PubMed Central.[23]

  • ResearchGate. (n.d.). Teaching an old carbocation new tricks: Intermolecular C–H insertion reactions of vinyl cations. ResearchGate.[24]

  • OSTI.GOV. (n.d.). Kinetic Isotope Effects: Interpretation and Prediction Using Degrees of Rate Control. OSTI.GOV.[25]

  • Advances in Kinetic Isotope Effect Measurement Techniques for Enzyme Mechanism Study. (n.d.). MDPI.[21]

  • University of Maryland. (n.d.). New method for kinetic isotope effect measurements. DRUM - University of Maryland.[26]

  • Althorpe, S. C., et al. (2017). Kinetic isotope effects and how to describe them. AIP Publishing.[27]

  • ResearchGate. (2025). Kinetic Isotope Effects in Organic and Biological Reactions. ResearchGate.[1]

  • Harris, M. E., et al. (2012). Highly Precise Measurement of Kinetic Isotope Effects Using 1H-Detected 2D [13C,1H]-HSQC NMR Spectroscopy. Journal of the American Chemical Society.[28]

  • Chemistry LibreTexts. (2022). 7.1: Kinetic Isotope Effects. Chemistry LibreTexts.[4]

  • PubMed Central. (n.d.). Theoretical Analysis on the Kinetic Isotope Effects of Bimolecular Nucleophilic Substitution (SN2) Reactions and Their Temperature Dependence. PubMed Central.[29]

  • Wikipedia. (n.d.). Kinetic isotope effect. Wikipedia.[2]

  • Shao, L., & Hewitt, M. C. (2010). The kinetic isotope effect in the search for deuterated drugs. Drug News & Perspectives.[22]

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Application of Vinyl-d3 bromide in reaction mechanism elucidation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Unseen with Isotopic Labeling

In the intricate world of chemical synthesis and drug development, a profound understanding of reaction mechanisms is not merely academic—it is the bedrock of process optimization, impurity profiling, and rational drug design. Among the most powerful tools at the chemist's disposal for mechanistic elucidation is the use of isotopically labeled compounds.[1] By strategically replacing an atom with its heavier, stable isotope, we can trace its journey through a reaction sequence and uncover the subtle dynamics of bond-making and bond-breaking events.[2][3]

The replacement of hydrogen (¹H) with its stable isotope, deuterium (²H or D), is particularly insightful. The significant mass difference between protium and deuterium leads to a difference in the zero-point vibrational energies of C-H versus C-D bonds.[4][5] A C-D bond is stronger and vibrates at a lower frequency than a corresponding C-H bond, meaning it requires more energy to break.[4] This energy difference manifests as the Kinetic Isotope Effect (KIE) , a measurable change in the reaction rate upon isotopic substitution.[6][7] A significant KIE (typically kH/kD > 1.5) observed when a C-H bond is replaced by a C-D bond provides strong evidence that this bond is cleaved in the rate-determining step of the reaction.[4][5]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the practical application of Vinyl-d3 bromide (trideuterovinyl bromide) as a mechanistic probe, with a focus on palladium-catalyzed cross-coupling reactions, which are fundamental to modern organic synthesis.[7]

This compound: A Precision Tool for Mechanistic Chemistry

This compound (CH₂=CDBr) is a deuterated analog of vinyl bromide where all three hydrogen atoms have been replaced with deuterium. This level of labeling provides a clear and unambiguous signal in analytical studies. Its utility stems from its ability to participate in a wide array of pivotal synthetic transformations, most notably palladium-catalyzed reactions like the Mizoroki-Heck, Suzuki-Miyaura, and Stille couplings.[8][9][10] By comparing the reaction kinetics and product distributions of vinyl bromide with its deuterated counterpart, we can answer critical mechanistic questions.

Key Questions Addressable with this compound:

  • Is C-H bond cleavage involved in the rate-determining step? A primary KIE would suggest so.

  • What is the mechanism of oxidative addition? The first step in many cross-coupling cycles involves the palladium catalyst inserting into the carbon-bromine bond.[2][4][11] Isotopic labeling can help clarify the nature of this transition state.

  • Does β-hydride elimination occur, and from which position? In reactions like the Heck coupling, the position of the deuterium label in the product can reveal the stereochemistry and regiochemistry of this crucial step.[12]

  • Are unexpected rearrangements or side-reactions occurring? Deuterium labeling can act as a tracer to uncover hidden pathways, such as uncommon cine-substitution, where the incoming group attaches to a different carbon than the one the leaving group departed from.[3][13]

Application Case Study: Elucidating the Mizoroki-Heck Reaction Mechanism

The Mizoroki-Heck reaction, a cornerstone of C-C bond formation, couples a vinyl halide with an alkene to form a substituted alkene.[7][12] While the general catalytic cycle is well-accepted, KIE studies can provide deeper insights into the finer details of the rate-determining step for a specific substrate combination.

Let's consider the coupling of vinyl bromide with styrene to form 1-phenyl-1,3-butadiene. The generally accepted mechanism involves:

  • Oxidative Addition of vinyl bromide to a Pd(0) complex.

  • Alkene Coordination and Insertion (Carbopalladation).

  • β-Hydride Elimination to form the product and a palladium-hydride species.

  • Reductive Elimination/Base-mediated Regeneration of the Pd(0) catalyst.

A key mechanistic question is the nature of the first irreversible step. Often, oxidative addition is considered rate-limiting, but this is not always the case.[14] A KIE study using this compound can provide definitive evidence.

Experimental Protocol: KIE Study of the Mizoroki-Heck Reaction

This protocol outlines a parallel experiment designed to measure the KIE for the reaction of vinyl bromide and this compound with styrene.

Objective: To determine if a C-D bond is broken in the rate-determining step of the Heck reaction between vinyl bromide and styrene.

Materials:

  • Vinyl bromide (CH₂=CHBr)

  • This compound (CD₂=CDBr)

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Internal Standard (e.g., Dodecane)

  • Deuterated chloroform (CDCl₃) for NMR analysis

Reaction Setup: Two sets of reactions are run in parallel under identical conditions—one with standard vinyl bromide and one with this compound.

Step-by-Step Procedure:

  • Catalyst Pre-formation (in situ): In a nitrogen-purged Schlenk flask, dissolve palladium(II) acetate (0.01 eq) and triphenylphosphine (0.02 eq) in anhydrous DMF. Stir for 15 minutes at room temperature. The solution should change color, indicating the formation of the active Pd(0) catalyst. Causality: The active catalyst in the Heck reaction is a Pd(0) species. Pd(OAc)₂ is a stable Pd(II) precatalyst that is reduced in situ by the phosphine ligand.[15]

  • Reactant Addition: To the catalyst solution, add styrene (1.2 eq), triethylamine (1.5 eq), and a known amount of dodecane as an internal standard for GC-MS analysis.

  • Initiation of Reaction: Add vinyl bromide (1.0 eq) to one flask and an equimolar amount of this compound (1.0 eq) to the parallel flask.

  • Reaction Monitoring: Heat the reaction mixtures to 80 °C. At timed intervals (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw a small aliquot (approx. 0.1 mL) from each reaction mixture.

  • Quenching and Sample Preparation: Immediately quench each aliquot by diluting it in a vial containing diethyl ether and a small amount of water. Shake vigorously. The ether layer will contain the organic components. Analyze this layer by Gas Chromatography-Mass Spectrometry (GC-MS). Causality: Quenching stops the reaction, allowing for accurate measurement of product formation at specific time points.

  • Final Product Analysis: Upon completion (e.g., after 24 hours or when starting material is consumed), cool the reaction, dilute with water, and extract with diethyl ether. Dry the organic layer over MgSO₄, filter, and concentrate. Purify the product (1-phenyl-1,3-butadiene) via column chromatography.

  • Structural Verification: Confirm the structure and deuterium incorporation of the final product using ¹H NMR, ²H NMR, and high-resolution mass spectrometry (HRMS).[2]

Data Analysis and Interpretation

1. Kinetic Analysis:

The concentration of the product (1-phenyl-1,3-butadiene) at each time point is determined by GC-MS, using the internal standard for quantification. The initial reaction rates (kH for the protio-reaction and kD for the deutero-reaction) are calculated from the slope of the concentration vs. time plot in the initial, linear phase of the reaction.

The Kinetic Isotope Effect is then calculated as:

KIE = kH / kD

ReactantInitial Rate (k)KIE (kH/kD)
Vinyl bromidekH\multirow{2}{*}{Calculated Value}
This compoundkD
Table 1: Representative Data Table for KIE Calculation.

2. Mechanistic Interpretation of KIE Values:

  • KIE ≈ 1 (e.g., 0.9 - 1.2): A value close to unity implies that the C-H/C-D bond is not broken in the rate-determining step of the reaction. For the Heck reaction, this would suggest that oxidative addition of the C-Br bond or migratory insertion of the alkene is likely the rate-limiting event, rather than β-hydride elimination.

  • KIE > 1.5 (Primary KIE): A significant "normal" KIE indicates that the C-H/C-D bond is being broken in the rate-determining step. In the context of the Heck reaction, this would point to β-hydride elimination as the rate-limiting step.[4]

  • KIE < 1 (Inverse KIE): An inverse KIE is less common for C-H bond cleavage but can occur when the transition state has a new C-H bond that is stiffer (has a higher vibrational frequency) than the C-H bond in the reactant. This could point to changes in hybridization at the carbon atom.[6]

3. Product Analysis by NMR and MS:

  • ¹H NMR: In the product from the this compound reaction, the disappearance of signals corresponding to the vinylic protons confirms the location of the deuterium labels.

  • ²H NMR: A powerful technique to directly observe the deuterium atoms in the product, confirming their precise location and providing clean spectra without proton signals.

  • Mass Spectrometry (MS): The molecular ion peak in the mass spectrum of the deuterated product will be shifted by +3 mass units compared to the unlabeled product, confirming the incorporation of three deuterium atoms. Fragmentation patterns can also provide insight into the stability of different parts of the molecule.[2]

Visualization of Concepts

Mizoroki-Heck Catalytic Cycle

Heck_Cycle Pd0 Pd(0)L₂ OA_Complex Vinyl-Pd(II)-Br Complex Pd0->OA_Complex Oxidative Addition (this compound) Alkene_Complex Alkene Coordination OA_Complex->Alkene_Complex Alkene Binding (Styrene) Insertion_Product Carbopalladation Product Alkene_Complex->Insertion_Product Migratory Insertion Product_Complex Product-Pd-H Complex Insertion_Product->Product_Complex β-Hydride Elimination Potential KIE Step Product Substituted Alkene (Product) Product_Complex->Product Catalyst_Regen Base + H-Pd-Br Product_Complex->Catalyst_Regen Catalyst_Regen->Pd0 Reductive Elimination

Caption: The Mizoroki-Heck catalytic cycle showing the key steps.

Experimental Workflow for KIE Determination

KIE_Workflow cluster_0 Parallel Reactions Reaction_H Reaction with Vinyl Bromide (H) Monitoring Timed Aliquots & Quenching Reaction_H->Monitoring Reaction_D Reaction with This compound (D) Reaction_D->Monitoring Analysis GC-MS Analysis (Quantification vs. Internal Standard) Monitoring->Analysis Rate_Calc Calculate Initial Rates (kH and kD) Analysis->Rate_Calc KIE_Calc Calculate KIE = kH / kD Rate_Calc->KIE_Calc Interpretation Mechanistic Interpretation KIE_Calc->Interpretation

Caption: Workflow for a competitive kinetic isotope effect experiment.

Conclusion and Broader Implications

The use of this compound is a robust and precise method for interrogating the mechanisms of fundamental organic reactions. The protocols and analytical strategies detailed here for the Mizoroki-Heck reaction can be readily adapted to study other important transformations, including Suzuki, Stille, Sonogashira, and Buchwald-Hartwig couplings. For professionals in drug development, such mechanistic clarity is invaluable. It enables the rational design of more efficient synthetic routes, helps in predicting and controlling the formation of process-related impurities, and can even inform the design of deuterated drugs ("metabolic shunting"), where isotopic substitution is used to slow down drug metabolism and improve pharmacokinetic profiles. By integrating isotopic labeling studies into the research and development workflow, scientists can build a deeper, more predictive understanding of chemical reactivity, accelerating innovation and ensuring the development of safer, more effective chemical processes and therapeutics.

References

  • Singleton, D. A., & Thomas, A. A. (2001). High-Precision Simultaneous Determination of Multiple Small Kinetic Isotope Effects at Natural Abundance. Journal of the American Chemical Society, 123(13), 3119–3120.
  • Gagnier, S. V., & Larionov, O. V. (2024). Formate-Mediated Reductive Cross-Coupling of Vinyl Halides and Aryl Iodides: cine-Substitution via Palladium(I) Catalysis. Organic Letters, 26(33), 7055–7059. Available at: [Link]

  • Gagnier, S. V., & Larionov, O. V. (2024). Formate-Mediated Reductive Cross-Coupling of Vinyl Halides and Aryl Iodides: cine-Substitution via Palladium(I) Catalysis. PubMed Central. Available at: [Link]

  • Dieck, H. A., & Heck, R. F. (1974). Organophosphinepalladium complexes as catalysts for vinylic hydrogen substitution reactions. Journal of the American Chemical Society, 96(4), 1133–1136.
  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066.
  • Jackman, L. M., & Sternhell, S. (1969). Application of Nuclear Magnetic Resonance Spectroscopy in Organic Chemistry. Pergamon Press.
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  • Brown, J. M., & Cooley, N. A. (1990). Mechanistic studies of the Heck-Mizoroki reaction of a vinylboronate ester. Journal of the Organic Chemistry, 72(7), 2525-32. Available at: [Link]

  • Pharmaffiliates. (n.d.). Deuterated Compounds | Stable Isotope-Labeled Standards. Available at: [Link]

  • Wikipedia. (2024). Kinetic isotope effect. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Available at: [Link]

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  • Atzrodt, J., Derdau, V., Kerr, W. J., & Reid, M. (2018). Deuterium- and Tritium-Labelled Compounds: Applications in the Life Sciences.
  • Macmillan Group. (2014). Applications and Synthesis of Deuterium-Labeled Compounds. Available at: [Link]

  • ResearchGate. (2023). Kinetic Isotope Effects in Organic and Biological Reactions. Available at: [Link]

  • Royal Society of Chemistry. (2011). Chapter 3: Labelling with Deuterium and Tritium. In Isotopes in the Physical and Biomedical Sciences. Available at: [Link]

  • Chem-Station. (2015). Deuterium Labeling Reaction. Available at: [Link]

  • Csbsju.edu. (n.d.). Oxidative Addition & Reductive Elimination. Available at: [Link]

  • SYNMR. (n.d.). Role of Deuterated Solvents in Isotopic Labeling for Chemical Research. Available at: [Link]

  • ResearchGate. (2006). The Heck–Mizoroki cross-coupling reaction: a mechanistic perspective. Available at: [Link]

  • Beller, M., Fischer, H., & Kühlein, K. (1994). Tandem diazotization Heck reactions: A general synthesis of substituted styrenes from anilines. Tetrahedron Letters, 35(47), 8773–8776.
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  • Gagnier, S. V., & Larionov, O. V. (2021). Palladium(I)-Iodide Catalyzed Deoxygenative Heck Reaction of Vinyl Triflates: A Formate-Mediated Cross-Electrophile Reductive Coupling with cine-Substitution. PubMed Central. Available at: [Link]

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Sources

Application Note & Protocol: Unraveling the Photodissociation Dynamics of Deuterated Bromoethene (CD₂=CDBr) using Photofragment Velocity Map Imaging

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The photodissociation of haloethenes is a cornerstone for understanding fundamental non-adiabatic dynamics in molecules, with implications for atmospheric chemistry and reaction dynamics. This document provides a comprehensive guide to investigating the C-Br bond fission channel in deuterated bromoethene (CD₂=CDBr) following UV excitation. We detail the theoretical underpinnings, present a robust experimental protocol based on velocity map imaging (VMI), outline the data analysis workflow, and interpret the expected dynamics for the benchmark 193 nm photodissociation process.

Part 1: Foundational Concepts in Bromoethene Photodissociation

The photochemistry of bromoethene (and its isotopologues) is governed by the interplay of different electronic states and the ultrafast dynamics that occur upon UV photoexcitation. Understanding these concepts is critical for designing the experiment and interpreting the results.

Electronic States and Excitation

The absorption of a UV photon, typically around 193 nm, promotes the bromoethene molecule from its ground electronic state (S₀) to one or more excited electronic states. The key transitions involved are:

  • π → π* Transition: This is a strong, broad absorption feature corresponding to the excitation of an electron from the C=C π bonding orbital to the corresponding π* antibonding orbital. This state is initially bound with respect to the C-Br coordinate.

  • n → σ* Transition: This involves the excitation of a non-bonding electron from a lone pair on the bromine atom (n) to an antibonding orbital localized along the C-Br bond (σ*). This state is directly repulsive along the C-Br coordinate and provides a direct pathway for bond cleavage.

In vinyl halides, these states are close in energy and can interact, leading to complex, non-adiabatic dynamics.[1] The initial excitation is often to the bright ππ* state, followed by an ultrafast internal conversion or crossing to a repulsive nσ* or triplet state, which then leads to dissociation.[1] This crossing is facilitated by a conical intersection, a point where two potential energy surfaces become degenerate, allowing for highly efficient electronic-to-vibrational energy transfer.

Primary Dissociation Channels

Upon 193 nm excitation, bromoethene primarily dissociates via two competing channels[2]:

  • C-Br Bond Fission: CD₂=CDBr + hν → CD₂=CD• (vinyl radical) + Br

  • Three-Center HBr Elimination: CD₂=CDBr + hν → C₂D₂ (vinylidene) + DBr

This guide focuses on the C-Br bond fission channel, which has been shown to be the major pathway.[2]

Key Experimental Observables

Velocity map imaging allows us to measure two crucial quantities for the photofragments: their speed and their angular distribution relative to the polarization of the photolysis laser. From these, we derive the primary observables:

  • Photofragment Translational Energy Distribution (P(E_T)): By measuring the speed of the Br fragment and applying the law of conservation of momentum, we can calculate the total translational energy (E_T) released for each dissociation event. Plotting the probability of a given E_T yields the P(E_T) distribution. This distribution reveals how the available energy (photon energy minus the bond dissociation energy) is partitioned between the translational and internal (vibrational, rotational) energy of the co-fragments.

  • Anisotropy Parameter (β): The angular distribution of the photofragments is described by the anisotropy parameter, β. Its value ranges from +2 to -1 and provides profound insight into the dissociation dynamics:

    • β ≈ +2: Indicates a "parallel" transition where the molecule's transition dipole moment is aligned with the breaking bond. This is characteristic of a very fast dissociation (sub-rotational period) that occurs before the molecule has time to rotate.

    • β ≈ -1: Indicates a "perpendicular" transition, where the transition dipole moment is perpendicular to the breaking bond, again implying a rapid dissociation.

    • β ≈ 0: An isotropic distribution, suggesting either a slow dissociation that occurs on a timescale longer than molecular rotation or the involvement of multiple, competing pathways with different symmetries.

Part 2: Experimental Protocol: Velocity Map Imaging

This protocol outlines the setup and procedure for a typical VMI experiment to study the photodissociation of CD₂=CDBr. The core principle is to use a laser to dissociate the parent molecule and a second laser to ionize one of the fragments (in this case, Br), which is then projected onto a position-sensitive detector.[3]

Instrumentation
  • Vacuum System: A multi-chamber high-vacuum apparatus is required, typically consisting of a source chamber and a main interaction/detection chamber, differentially pumped to maintain pressures of ~10⁻⁷ Torr or lower.

  • Molecular Beam Source: A pulsed valve (e.g., General Valve Series 9) is used to generate a supersonic jet of the sample gas, ensuring the molecules are rotationally and vibrationally cold.

  • Laser Systems:

    • Photolysis Laser: An ArF excimer laser (193 nm) is ideal for this experiment.[2] The laser beam should be linearly polarized, with the polarization controlled by a half-wave plate.

    • Probe/Ionization Laser: A tunable dye laser or optical parametric oscillator (OPO) system is needed to generate the specific wavelength for state-selective ionization of the Br atom fragments via Resonance-Enhanced Multiphoton Ionization (REMPI).

  • VMI Ion Optics: An electrostatic lens assembly, typically consisting of a repeller, extractor, and ground plates, is used to accelerate and focus the ions onto the detector. This design ensures that all ions with the same initial velocity vector hit the same point on the detector, regardless of their starting position in the interaction region.[4]

  • Detector: A position-sensitive detector, usually a pair of microchannel plates (MCPs) coupled to a phosphor screen, is used to detect the ions. The light flashes on the screen are captured by a CCD camera.

Step-by-Step Methodology
  • Sample Preparation:

    • Prepare a dilute mixture (~1-2%) of CD₂=CDBr vapor in a carrier gas, typically argon or helium.

    • The mixture is created by passing the carrier gas through a bubbler containing liquid CD₂=CDBr held at a constant temperature (e.g., 0 °C) to control the vapor pressure.

    • Use a stagnation pressure of ~1-2 atm behind the pulsed valve.

  • Molecular Beam Generation:

    • The gas mixture is expanded through the pulsed valve into the source chamber. The supersonic expansion cools the molecules to a low internal temperature, simplifying the initial state distribution.

    • The molecular beam passes through a skimmer into the main chamber, creating a collimated beam that enters the VMI ion optics.

  • Photodissociation and Ionization:

    • The focused, polarized 193 nm photolysis laser pulse intersects the molecular beam at a right angle in the center of the VMI ion optics.

    • After a short time delay (typically 10-50 ns, to allow fragments to move slightly apart but before they leave the interaction volume), the probe laser pulse selectively ionizes the Br photofragments. A common (2+1) REMPI scheme for Br(²P₃/₂) detection is around 261 nm.

  • Velocity Mapping and Detection:

    • A high-voltage pulse is applied to the VMI repeller plate shortly after ionization, extracting the Br⁺ ions towards the detector.

    • The electrostatic lens focuses the expanding sphere of ions onto the 2D detector. The time-of-flight is used to "gate" the detector, meaning the detector is only turned on when the ions of the correct mass (⁷⁹Br⁺ or ⁸¹Br⁺) are expected to arrive. This provides mass selectivity.

    • The CCD camera captures the image of the ion impacts on the phosphor screen, integrating over thousands of laser shots to build up a high-quality image.

  • Data Acquisition:

    • Acquire images with the photolysis laser polarization set both parallel and perpendicular to the detector face to aid in data analysis and reconstruction.

    • Record a background image (e.g., with only the probe laser firing) to subtract any stray signals.

G cluster_prep Sample Preparation cluster_vac High Vacuum Chamber cluster_lasers Laser Systems CD2CDBr CD₂=CDBr (Liquid) Bubbler Bubbler System CD2CDBr->Bubbler CarrierGas Carrier Gas (Ar) CarrierGas->Bubbler PulsedValve Pulsed Valve (Supersonic Expansion) Bubbler->PulsedValve Gas Mixture Skimmer Skimmer VMI VMI Spectrometer (Interaction Region) Detector MCP/Phosphor Detector + CCD Camera VMI->Detector Accelerates & Focuses Br⁺ Data Processing Data Processing Detector->Data Processing Raw 2D Image Pump Photolysis Laser (193 nm, Polarized) Pump->VMI Dissociates CD₂=CDBr Probe Ionization Laser (REMPI, ~261 nm) Probe->VMI Ionizes Br fragment

Part 3: Data Analysis Workflow

The raw 2D image captured by the CCD camera is a projection of the 3D velocity distribution of the Br⁺ ions. To extract the physically meaningful P(E_T) and β parameters, the following steps are necessary.

  • Image Pre-processing:

    • Subtract the background image.

    • Symmetrize the image around its center to improve the signal-to-noise ratio.

  • Inverse Abel Transformation:

    • The core of VMI analysis is the inverse Abel transform. This mathematical procedure reconstructs the original 3D distribution from its 2D projection, effectively "slicing" the 3D sphere of ions.

    • Numerous algorithms are available for this, such as BASEX (Basis Set Expansion) or pBASEX. The result is a 2D slice through the center of the 3D Newton sphere of recoiling fragments.

  • Conversion to Physical Units:

    • The reconstructed image is in pixel space (radius in pixels). This must be calibrated to velocity or energy space.

    • Calibration is typically done by dissociating a molecule with a well-known bond dissociation energy and sharp translational energy release, such as O₂ or CH₃I.

  • Extraction of Observables:

    • P(E_T) Distribution: Integrate the signal in the 2D slice over all angles for each radius (which now corresponds to speed/energy). This produces a plot of intensity versus translational energy.

    • Anisotropy Parameter (β): At each radius (energy), analyze the intensity distribution as a function of the angle (θ) relative to the laser polarization axis. Fit this distribution to the equation: I(θ) = (1 / 4π) [ 1 + β * P₂(cosθ) ] where P₂(cosθ) is the second-order Legendre polynomial. This fitting procedure yields the β parameter as a function of translational energy.

Part 4: Interpreting the Dynamics - A Case Study at 193 nm

By applying the protocol above, we can predict the outcome for CD₂=CDBr photodissociation at 193 nm based on literature data for C₂H₃Br.[2]

Note on Isotopic Substitution: The dynamics of CD₂=CDBr are expected to be qualitatively identical to those of C₂H₃Br. However, minor quantitative differences in energy partitioning may arise due to differences in zero-point energies and moments of inertia of the vinyl radical fragment. The data below are for C₂H₃Br and serve as an excellent baseline for the deuterated species.

Energetics and Key Data

The energy from a 193 nm photon is ~148 kcal/mol (6.4 eV). The available energy (E_avl) to be partitioned among the products is given by:

E_avl = E_photon - D₀(C-Br)

where D₀ is the C-Br bond dissociation energy.

ParameterValueSourceSignificance
Photon Energy (193 nm)~148 kcal/molN/ATotal energy input into the system.
D₀(C-Br) Upper Limit≤ 77 ± 3 kcal/mol[2]The maximum energy required to break the C-Br bond.
Available Energy (E_avl)≥ 71 kcal/molCalculatedThe minimum energy to be partitioned into product translation and internal energy.
Branching Ratio (C-Br : DBr)1.28 ± 0.05[2]C-Br fission is the dominant dissociation channel.
Average Translational Energy ⟨E_T⟩~46 kcal/mol (~2.0 eV)[2]A large fraction of the available energy is released as kinetic energy.
Anisotropy Parameter (β)N/A-To be determined by experiment. A value close to 2 would indicate a rapid, direct dissociation.
Interpretation of Expected Results

The P(E_T) distribution obtained from the experiment is expected to be broad and peak at a high translational energy. The observation that a large fraction of the available energy (~46 kcal/mol out of ≥71 kcal/mol) is channeled into translation is highly significant.[2] This implies that the dissociation occurs on a repulsive potential energy surface where the exit barrier is minimal, leading to a strong repulsive kick between the vinyl radical and bromine atom fragments.

This finding strongly supports a mechanism involving a rapid non-adiabatic transition from the initially excited ππ* state to a repulsive state (likely nσ* or a triplet state) that correlates directly to the ground state products.[1] The dissociation is ultrafast, occurring on a timescale much faster than significant intramolecular vibrational redistribution (IVR).[1] If the dissociation were slow, more energy would be randomized within the vinyl fragment's internal modes, resulting in a P(E_T) distribution peaked at much lower energy.

G

Conclusion and Future Directions

The protocol described herein provides a robust framework for investigating the photodissociation dynamics of CD₂=CDBr. By measuring the photofragment translational energy distribution and the anisotropy parameter, researchers can gain deep insight into the nature of the excited states, the timescale of the dissociation, and the partitioning of energy in this fundamental chemical reaction.

Future work could involve probing the internal energy distribution of the CD₂=CD• vinyl radical co-fragment using techniques like VUV photoionization or IR absorption. Comparing the dynamics of CD₂=CDBr with C₂H₃Br and other vinyl halides (e.g., vinyl chloride, vinyl iodide) would provide a comprehensive picture of how halogen substitution influences non-adiabatic transitions in this important class of molecules.

References

  • Wodtke, A., Hintsa, E., Somorjai, J., & Lee, Y. (1989). Photodissociation of Vinyl Bromide and the Heat of Formation of the Vinyl Radical. Semantic Scholar. Available at: [Link]

  • Lin, K., et al. (2001). 193 nm photolysis of vinyl bromide: Nascent product distribution of the C2H3Br→C2H2 (vinylidene)+HBr channel. The Journal of Chemical Physics. Available at: [Link]

  • Blank, D., North, S., Stranges, D., Suits, A., & Lee, Y. (1998). Primary and secondary processes in the 193 nm photodissociation of vinyl chloride. The Journal of Chemical Physics. Available at: [Link]

  • Katayanagi, H., Yonekuira, N., & Suzuki, T. (1998). C–Br bond rupture in 193 nm photodissociation of vinyl bromide. Chemical Physics. (Referenced in [Link])

  • Gessner, O., et al. (2022). Ultrafast strong-field dissociation of vinyl bromide: An attosecond transient absorption spectroscopy and non-adiabatic molecular dynamics study. The Journal of Chemical Physics. Available at: [Link]

  • Hopkins Laboratory, University of Waterloo. VMI: Molecular Spectroscopy & Photodissociation Dynamics. University of Waterloo. Available at: [Link]

  • Chemical Dynamics @ Heriot-Watt. Velocity Map Imaging. Heriot-Watt University. Available at: [Link]

Sources

Application Notes & Protocols: Vinyl-d3 Bromide as a Tracer in Atmospheric Chemistry Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes provide a comprehensive guide for researchers, scientists, and professionals in atmospheric chemistry on the utilization of vinyl-d3 bromide (C₂D₃Br) as a deuterated tracer. This document details the underlying scientific principles, experimental protocols, data analysis, and best practices for its application in studying the kinetics and mechanisms of atmospheric reactions, particularly those involving hydroxyl (OH) radicals. By leveraging the kinetic isotope effect, this compound serves as an invaluable tool for elucidating complex atmospheric processes.

Introduction: The Need for Tracers in Atmospheric Chemistry

The Earth's atmosphere is a complex, dynamic system governed by a vast network of chemical reactions. Understanding the rates and mechanisms of these reactions is paramount for accurately modeling air quality, climate change, and the fate of pollutants. Many crucial reactions involve short-lived, highly reactive species like the hydroxyl radical (OH), often called the "detergent of the atmosphere," making their direct measurement challenging.[1]

To overcome this, scientists employ tracer compounds in controlled laboratory settings, such as smog chambers or flow tubes. A tracer, when introduced into a reaction system alongside a compound of interest, can provide a reference point for quantifying reaction rates. This compound (bromo-1,1,2-d3-ethene) has emerged as a powerful tracer due to its specific reactivity and the predictable way its isotopic substitution affects reaction kinetics.

This guide will provide the foundational knowledge and practical protocols to effectively use this compound in your atmospheric chemistry research.

Core Principles: Why Use a Deuterated Tracer?

The utility of this compound hinges on a quantum mechanical phenomenon known as the Kinetic Isotope Effect (KIE) .

Understanding the Kinetic Isotope Effect (KIE)

The KIE describes the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes.[2] In the case of this compound, three hydrogen atoms are replaced by their heavier isotope, deuterium.

The origin of the KIE lies in the difference in zero-point vibrational energy (ZPE) between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond.[3][4] A C-D bond is stronger and has a lower ZPE than a C-H bond.[5] Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate compared to its non-deuterated counterpart (isotopologue).[2][5]

The KIE is expressed as the ratio of the rate constants of the light (k_L) and heavy (k_H) isotopes:

KIE = k_L / k_H

For reactions involving the breaking of a C-H/C-D bond in the rate-determining step, this is a primary KIE, and the value is typically greater than 1 (a "normal" KIE).[3][4][6] By measuring the reaction rates of both vinyl bromide and this compound, researchers can gain insight into the reaction mechanism.[6]

The Relative Rate Method

In atmospheric chemistry, the relative rate method is a robust technique for determining the rate constants of reactions, especially with species that are difficult to measure directly, like OH radicals.[1][7]

The core principle is to monitor the decay of a target compound (the substance of interest) relative to a reference compound (like this compound) whose reaction rate constant with the oxidant (e.g., OH) is well-known.[1][7] Both compounds compete for the same oxidant in the reaction chamber.

The relationship can be described by the following equation:

ln([Target]₀ / [Target]ₜ) = (k_Target / k_Reference) * ln([Reference]₀ / [Reference]ₜ)

Where:

  • [ ]₀ is the initial concentration.

  • [ ]ₜ is the concentration at time t.

  • k_Target is the rate constant for the reaction of the target compound with the oxidant.

  • k_Reference is the rate constant for the reaction of the reference compound with the oxidant.

By plotting ln([Target]₀ / [Target]ₜ) versus ln([Reference]₀ / [Reference]ₜ), the slope of the resulting line gives the ratio of the rate constants, k_Target / k_Reference.[1] Knowing k_Reference allows for the precise calculation of k_Target.

Experimental Application: Studying OH Radical Reactions

One of the primary applications of this compound is in determining the rate constants for the reaction of various volatile organic compounds (VOCs) with OH radicals.

Experimental Workflow

The general workflow for a relative rate experiment using this compound is outlined below.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis S1 Synthesize or Procure this compound S2 Prepare Gas Standards (Target VOC, Reference, Internal Standard) S1->S2 S3 Characterize Reaction Chamber (Volume, Temperature, Pressure) S2->S3 E1 Inject Reactants into Chamber (Target, this compound, OH Precursor) S3->E1 E2 Initiate OH Production (e.g., Photolysis of H2O2) E1->E2 E3 Monitor Concentrations Over Time (e.g., using PTR-MS) E2->E3 A1 Plot ln([C]₀/[C]ₜ) vs. Time for Target and Reference E3->A1 A2 Generate Relative Rate Plot (ln-ln plot) A1->A2 A3 Calculate Slope (k_Target / k_Reference) A2->A3 A4 Determine k_Target A3->A4

Caption: High-level workflow for relative rate experiments.

Synthesis and Handling of this compound
  • Synthesis: While vinyl bromide can be synthesized through various methods, such as the reaction of acetylene with hydrogen bromide, the deuterated version requires specialized precursors.[8] Researchers often rely on commercial suppliers of isotopically labeled compounds. CDN Isotopes, for example, supplies this compound gas.[9]

  • Purity and Storage: The isotopic enrichment should be >98% to minimize interference from the non-deuterated isotopologue. The compound should be stored under recommended conditions and re-analyzed for chemical purity if stored for extended periods.[9]

  • Handling: this compound is a gas and should be handled in a well-ventilated area, preferably within a fume hood. Due to its packaging under partial vacuum, a vacuum line is required for extraction from the cylinder.[9]

Protocol: Relative Rate Measurement in a Smog Chamber

This protocol outlines the steps for determining the OH rate constant of a target VOC using this compound as the reference compound.

1. Chamber Preparation:

  • Ensure the reaction chamber (e.g., a Teflon bag or glass vessel) is clean and free of contaminants.
  • Evacuate the chamber and flush with purified air multiple times.
  • Fill the chamber with purified air to just above atmospheric pressure.
  • Record the temperature and pressure.

2. Reactant Injection:

  • Inject a known volume of the OH precursor (e.g., hydrogen peroxide, H₂O₂) into the chamber. Allow it to evaporate and mix.
  • Inject a known volume of the target VOC gas standard.
  • Inject a known volume of the this compound reference gas standard.
  • Allow the chamber contents to mix thoroughly for at least 30 minutes.

3. Reaction Initiation and Monitoring:

  • Begin monitoring the concentrations of the target VOC and this compound using a suitable analytical instrument, such as a Proton-Transfer-Reaction Mass Spectrometer (PTR-MS).[10][11][12] The PTR-MS is ideal due to its high sensitivity and real-time monitoring capabilities.[10][13][14]
  • After establishing stable initial concentrations ([Target]₀, [Reference]₀), initiate OH production by turning on the chamber's UV lights to photolyze the H₂O₂.
  • Continuously record the concentrations of the target and reference compounds as they decay over time.

4. Data Analysis:

  • Cease OH production by turning off the lights.
  • Correct the concentration data for any dilution effects.
  • Create a plot of ln([Target]₀ / [Target]ₜ) versus ln([Reference]₀ / [Reference]ₜ).
  • Perform a linear regression on the data points. The slope of this line is k_Target / k_Reference.
  • Using the known, literature value for the rate constant of OH with this compound, calculate k_Target.

Analytical Instrumentation: Proton-Transfer-Reaction Mass Spectrometry (PTR-MS)

PTR-MS is a highly effective technique for the real-time, quantitative analysis of VOCs in the gas phase.[10]

Principle of Operation

The core of PTR-MS is a soft chemical ionization process.[10][13]

  • Reagent Ion Generation: H₃O⁺ ions are generated from water vapor in an ion source.[12]

  • Proton Transfer: The sample air is introduced into a drift tube reactor, where VOCs with a proton affinity higher than water react with H₃O⁺. H₃O⁺ + VOC → VOC·H⁺ + H₂O

  • Detection: The resulting protonated VOC ions are detected by a mass spectrometer (typically a time-of-flight or quadrupole analyzer).

This "soft" ionization minimizes fragmentation, simplifying the mass spectra and aiding in compound identification.[10]

Monitoring this compound with PTR-MS
  • Vinyl bromide (C₂H₃Br) has two main isotopes for bromine: ⁷⁹Br and ⁸¹Br. This results in protonated masses at m/z 107 and 109.

  • This compound (C₂D₃Br) will have protonated masses at m/z 110 and 112.

  • The PTR-MS can be set to monitor these specific mass-to-charge ratios, allowing for simultaneous tracking of both the deuterated tracer and other non-deuterated compounds of interest.

Data Interpretation and Considerations

Accounting for the Kinetic Isotope Effect

When using this compound as a reference, it is crucial to use the rate constant specific to the deuterated molecule (k_H in the KIE equation), not the rate constant for standard vinyl bromide. The difference, while predictable, is significant and must be accounted for to ensure accuracy.

Potential Interferences and Validations
  • Secondary Reactions: Ensure that the target and reference compounds do not react with other species in the chamber (e.g., ozone) and that their photolysis rates are negligible under the experimental conditions.

  • Wall Losses: Monitor the concentrations of the compounds in the dark before initiating the reaction to quantify any losses to the chamber walls. These should be minimal and corrected for if necessary.

  • Internal Standards: In some cases, an inert, non-reactive internal standard can be added to the chamber to account for dilution or sampling losses.[1]

Conclusion

This compound is a robust and valuable tool for the atmospheric chemistry researcher. Its application within the relative rate framework, coupled with sensitive analytical techniques like PTR-MS, allows for the precise determination of kinetic data for a wide range of atmospheric reactions. By understanding and properly accounting for the kinetic isotope effect, scientists can use this deuterated tracer to unravel the intricate mechanisms that govern our atmosphere.

References

  • Title: The relative-rate technique for determining rate constants Source: RSC ECG URL
  • Title: Kinetic isotope effect Source: Wikipedia URL
  • Title: PTR-MS Source: IONICON URL
  • Title: vinyl bromide - Organic Syntheses Procedure Source: Organic Syntheses Procedure URL
  • Title: VOC identification and inter-comparison from laboratory biomass burning using PTR-MS and PIT-MS Source: Atmospheric Chemistry and Physics URL
  • Title: Kinetic Isotope Effects in Organic Chemistry Source: Macmillan Group URL
  • Title: Isotope Effects Source: Mechanisms of Organic Reactions - Pharmacy 180 URL
  • Title: Advances in Proton Transfer Reaction Mass Spectrometry (PTR-MS)
  • Title: PTR-MS Technology Introduction: Proton Transfer Reaction Mass Spectrometer (PTRMS)
  • Title: Kinetic Isotope Effects Source: Chemistry LibreTexts URL
  • Title: Proton transfer reaction mass spectrometry Source: Spectroscopy Europe/World URL
  • Title: Kinetic Isotope Effect Lecture Source: University of California, Irvine URL
  • Title: Kinetics and Atmospheric Chemistry Source: University of California, Irvine URL
  • Title: Vinyl bromide synthesis by bromination or substitution Source: Organic Chemistry Portal URL
  • Title: Rate coefficients for the reactions of OH radicals with C3–C11 alkanes determined by the relative-rate technique Source: Atmospheric Chemistry and Physics URL
  • Title: this compound (gas)
  • Title: Kinetics of the reaction of chlorine atoms with vinyl bromide and its use for measuring chlorine-atom concentrations Source: The Journal of Physical Chemistry - ACS Publications URL
  • Title: Ionization and dissociation dynamics of vinyl bromide probed by femtosecond extreme ultraviolet transient absorption spectroscopy Source: University of California, Berkeley URL
  • Title: Absolute and relative-rate kinetics experiments and direct dynamics computations for the reaction of Br atoms with CH2ClBr Source: PubMed URL
  • Title: Preparation of vinyl halides Source: Google Patents URL

Sources

The Gold Standard: A Technical Guide to Deuterated Internal Standards for High-Precision Quantitative Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of quantitative analysis by mass spectrometry (MS), particularly within the demanding fields of pharmaceutical development and clinical bioanalysis, achieving the utmost accuracy and precision is not merely a goal, but a prerequisite for success. This technical guide provides an in-depth exploration of the principles, applications, and best practices for employing deuterated internal standards, the undisputed gold standard for robust and reliable quantification. We will delve into the theoretical underpinnings of isotope dilution mass spectrometry, provide detailed experimental protocols, and address critical considerations for method development and validation to empower researchers, scientists, and drug development professionals with the knowledge to implement these powerful tools effectively.

The Foundational Principle: Isotope Dilution Mass Spectrometry

Quantitative analysis by mass spectrometry, especially when coupled with liquid chromatography (LC-MS), is renowned for its sensitivity and selectivity. However, its accuracy can be compromised by several sources of variability, including matrix effects, sample preparation inconsistencies, and instrumental drift.[1] To surmount these challenges, the technique of Isotope Dilution Mass Spectrometry (IDMS) is employed.[2]

IDMS relies on the addition of a known quantity of an isotopically enriched form of the analyte—the internal standard (IS)—to the sample at the earliest possible stage.[2][3] A deuterated internal standard is a version of the analyte where one or more hydrogen atoms have been replaced by its stable, heavier isotope, deuterium (²H).[2] This subtle change in mass allows the mass spectrometer to differentiate between the native analyte and the internal standard, while their near-identical physicochemical properties ensure they behave almost identically throughout the analytical process.[2][4][5]

The core principle is that any loss of analyte during sample workup, or any fluctuation in instrument response, will affect the deuterated standard to the exact same degree.[1] Therefore, the ratio of the analyte's signal to the internal standard's signal remains constant and is directly proportional to the analyte's concentration.[1][4] This normalization effectively cancels out most sources of experimental error.

cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Analyte Analyte in Matrix Spiked_Sample Spiked Sample Analyte->Spiked_Sample IS Deuterated IS (Known Amount) IS->Spiked_Sample Extraction Extraction / Cleanup Spiked_Sample->Extraction Extracted_Sample Processed Sample Extraction->Extracted_Sample LC LC Separation Extracted_Sample->LC MS MS Detection LC->MS Ratio Calculate Ratio (Analyte Signal / IS Signal) MS->Ratio Quant Quantification vs. Calibration Curve Ratio->Quant

Caption: The logical workflow of isotope dilution mass spectrometry.

Selecting the Optimal Deuterated Internal Standard: Key Criteria

Choosing the right deuterated internal standard is crucial for achieving accurate and reliable results in LC-MS analysis.[6] Several factors must be carefully evaluated to ensure the standard's performance and integrity throughout the analytical workflow.

Stability of the Isotopic Label

The most critical attribute of a deuterated standard is the stability of its deuterium labels. The loss or exchange of deuterium for hydrogen from the solvent or sample matrix can compromise the integrity of the standard and lead to inaccurate quantification.[1][7][8]

  • Avoid Labile Positions: Deuterium atoms should not be placed on heteroatoms (e.g., -OH, -NH, -COOH) as they are prone to rapid exchange with protons from the solvent.[7][8]

  • Stable Carbon Skeleton Placement: Labels should be positioned on stable, non-exchangeable locations on the molecule's carbon skeleton, such as aliphatic or aromatic carbons.[1][9]

  • Beware of pH and Temperature Effects: Isotopic exchange can be accelerated under acidic or basic conditions and at higher temperatures.[10]

Mass Shift and Isotopic Purity

A sufficient mass difference between the analyte and the internal standard is necessary to prevent cross-signal contribution.

  • Mass Difference: A mass shift of at least 3 Daltons is generally recommended to move the internal standard's signal outside the natural isotopic distribution of the analyte.[11]

  • Isotopic Enrichment: High isotopic enrichment (ideally ≥98%) is essential to minimize the concentration of the unlabeled analyte in the internal standard material.[6][12]

  • Chemical Purity: High chemical purity (>99%) ensures that other impurities do not interfere with the analysis.[6][10]

Chromatographic Behavior

Ideally, the deuterated internal standard should co-elute perfectly with the native analyte.

  • Chromatographic Isotope Effect: Deuterated compounds sometimes elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography due to the slightly weaker C-D bond compared to the C-H bond.[1][7]

  • Impact of Separation: If this separation occurs in a region of fluctuating ion suppression or enhancement, the correction provided by the internal standard may be imperfect, leading to biased results.[1][13]

Advantages and Potential Pitfalls of Deuterated Standards

While ¹³C and ¹⁵N-labeled standards are often considered superior due to a negligible chromatographic isotope effect and zero risk of exchange, deuterated standards are widely used due to their lower cost and relative ease of synthesis.[1][14]

Table 1: Comparison of Stable Isotope-Labeled Internal Standards

FeatureDeuterated (²H) Standards¹³C / ¹⁵N StandardsStructural Analog IS
Correction Efficacy ExcellentExcellentModerate to Poor
Co-elution Generally co-elutes, but potential for slight retention time shift.[1]Perfect co-elutionDifferent retention time
Risk of Isotope Exchange Possible if labels are in labile positions.[7][8]NoneNot Applicable
Cost of Synthesis Relatively lowHighVariable
Availability Widely availableLess commonVariable
Key Advantages:
  • Superior Accuracy and Precision: By closely mimicking the analyte, deuterated standards provide the most effective compensation for matrix effects and other sources of error, leading to significant improvements in assay performance.[1][4]

  • Enhanced Robustness: Assays using deuterated standards are generally more rugged and reproducible.[1]

  • Reduced Method Development Time: The reliability of stable isotope-labeled internal standards often shortens the time required for method development and validation.[1]

Potential Pitfalls:
  • Isotopic Exchange: As discussed, placing deuterium labels in unstable positions can compromise the standard's integrity.[1][7]

  • Chromatographic Shift: A slight difference in retention time can lead to differential matrix effects.[1][7][13]

  • Interference from Natural Isotopes: For standards with a low degree of deuteration (e.g., d1 or d2), there is a risk of interference from the naturally occurring isotopes of the analyte.[7]

  • Purity of the Standard: The presence of unlabeled analyte as an impurity in the deuterated standard can lead to an overestimation of the analyte's concentration, particularly at the lower limit of quantitation.[7][15]

Experimental Protocol: Quantification of Tacrolimus in Whole Blood

This protocol provides a detailed methodology for a common application in therapeutic drug monitoring, demonstrating the use of a deuterated internal standard.

Materials and Reagents
  • Analyte: Tacrolimus certified reference material.

  • Internal Standard: Tacrolimus-d₃ (or other stable deuterated version).

  • Biological Matrix: Whole Blood (used for calibrators, quality controls (QCs), and unknown patient samples).

  • Lysis Reagent: Deionized water.

  • Precipitation Reagent: Zinc Sulfate in 50:50 Methanol:Water.

  • Reconstitution Solvent: 50:50 Acetonitrile:Water with 0.1% Formic Acid.

Preparation of Standards and Solutions
  • Stock Solutions: Prepare separate stock solutions of Tacrolimus and Tacrolimus-d₃ in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions of Tacrolimus by serial dilution of the stock solution to create calibration standards and QCs.

  • Internal Standard Working Solution: Create a working internal standard solution by diluting the Tacrolimus-d₃ stock to a fixed concentration (e.g., 20 ng/mL) in the precipitation reagent.

Sample Preparation Workflow

start Start: 50 µL Sample (Calibrator, QC, or Unknown) lysis Add 50 µL DI Water (Erythrocyte Lysis) start->lysis precip Add 200 µL Precipitation Reagent (containing Tacrolimus-d₃ IS) lysis->precip vortex Vortex vigorously (30 seconds) precip->vortex centrifuge Centrifuge (14,000 x g for 10 min) vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer inject Inject into LC-MS/MS transfer->inject

Caption: A typical bioanalytical workflow using a deuterated internal standard.

  • Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 50 µL of calibrator, QC, or unknown whole blood sample.

  • Lysis: Add 50 µL of deionized water to each tube and vortex briefly to lyse the red blood cells.

  • Protein Precipitation and IS Addition: Add 200 µL of the internal standard working solution (Tacrolimus-d₃ in precipitation reagent) to each tube.

  • Mixing: Vortex the samples vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer 100 µL of the clear supernatant to a clean 96-well plate or autosampler vial.

  • Injection: The sample is now ready for injection into the LC-MS/MS system.

LC-MS/MS Conditions (Example)
  • LC Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: A suitable gradient to separate the analyte from matrix components.

  • Injection Volume: 5 µL.

  • MS: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for both Tacrolimus and Tacrolimus-d₃.

Method Validation and Data Interpretation

A robust bioanalytical method using a deuterated internal standard must undergo rigorous validation according to international guidelines (e.g., FDA, EMA). The use of a deuterated internal standard demonstrably improves assay performance.

Table 2: Typical Improvements in Validation Parameters with a Deuterated IS

Validation ParameterTypical Performance with Structural Analog ISTypical Performance with Deuterated ISRationale for Improvement
Accuracy (% Bias) Within ±15%Within ±10%More effective correction for recovery and matrix effects.
Precision (%CV) <15%<10%Consistent normalization across all samples reduces variability.
Matrix Effect VariableMinimalAnalyte and IS experience nearly identical ion suppression/enhancement.
Linearity (r²) >0.99>0.995More consistent signal ratio across the concentration range.

Conclusion

Deuterated internal standards are indispensable tools in modern quantitative mass spectrometry, providing a foundation for accuracy, precision, and robustness.[6][7] By understanding the core principles of isotope dilution, adhering to stringent selection criteria, and implementing well-designed experimental protocols, researchers can overcome the inherent variabilities of LC-MS analysis. While potential challenges such as isotopic exchange and chromatographic shifts exist, careful planning and thorough method validation can mitigate these risks. The adoption of deuterated internal standards elevates analytical data quality, ensuring greater confidence in results for critical applications ranging from therapeutic drug monitoring to cutting-edge pharmaceutical research.

References

  • A Technical Guide to Deuterated Internal Standards in Mass Spectrometry - Benchchem.
  • The Principle and Practice of Using Deuterated Internal Standards in Mass Spectrometry: An In-depth Technical Guide - Benchchem.
  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
  • The Use of Stable-Isotope-Labeled (SIL)
  • A Comparative Guide to the Use of Deuterated Internal Standards in Quantit
  • A Technical Guide to Deuterated Internal Standards in Quantit
  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis - YouTube.
  • A guide to implementing targeted and standardized clinical metabolomics using stable isotope-labeled standards and triple quadrupole mass spectrometry - Thermo Fisher Scientific.
  • Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry | Semantic Scholar.
  • Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry - ResearchG
  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess - SciSpace.
  • Considerations in the selection of stable isotope labeled internal standards: Limitations of deuter
  • Deuterated Standards for LC-MS Analysis - ResolveMass Labor
  • Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? | myadlm.org.
  • Designing Stable Isotope Labeled Internal Standards - Acanthus Research.
  • A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES.
  • USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS - Amazon S3.
  • common issues with deuterated internal standards in quantit
  • The Gold Standard: A Technical Guide to Deuterated Internal Standards in LC-MS - Benchchem.

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Application Notes and Protocols for the Use of Vinyl-d3 Bromide in Environmental Sample Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Precision in Volatile Organic Compound Analysis

The quantification of volatile organic compounds (VOCs) in environmental matrices is a critical task for safeguarding public health and monitoring environmental quality. Vinyl chloride, a known human carcinogen, and its precursor, vinyl bromide, are of particular concern due to their toxicity and prevalence as contaminants in groundwater, soil, and air near industrial sites.[1][2] Accurate and reliable measurement of these compounds at trace levels is paramount and presents significant analytical challenges due to their volatility and potential for loss during sample preparation and analysis.

To overcome these challenges, the use of isotopically labeled internal standards is an indispensable technique in modern analytical chemistry, particularly in conjunction with gas chromatography-mass spectrometry (GC/MS).[3] This application note provides a comprehensive protocol for the use of Vinyl-d3 bromide (bromo(2H3)ethene), a deuterated analog of vinyl bromide, as an internal standard for the precise and accurate quantification of vinyl chloride and vinyl bromide in environmental samples. By introducing a known quantity of this compound to samples at an early stage of preparation, variations arising from matrix effects, extraction efficiency, and instrument response can be effectively normalized, leading to highly reliable and defensible data.[3]

This document is intended for researchers, scientists, and environmental monitoring professionals engaged in the analysis of VOCs. It provides not only a step-by-step methodology but also the underlying scientific principles that govern the effective use of deuterated internal standards.

Physicochemical Properties of this compound

A thorough understanding of the internal standard's properties is fundamental to its correct application.

PropertyValueSource
Chemical Formula C₂D₃Br[4]
CAS Number 4666-78-8[4]
Molecular Weight 109.97 g/mol [4]
Appearance Colorless gas[4]
Boiling Point 15.8 °C (of non-deuterated form)[5]
Solubility Soluble in organic solvents like methanol and THF[5][6]
Isotopic Purity Typically ≥98 atom % D-

Principle of Isotope Dilution Mass Spectrometry

The core of this protocol lies in the principle of isotope dilution. This compound is chemically identical to its non-deuterated counterpart, vinyl bromide, and behaves similarly to vinyl chloride during extraction, purging, and chromatographic separation. However, due to the mass difference imparted by the three deuterium atoms, it is readily distinguishable by a mass spectrometer.

By adding a precise amount of this compound to every sample, calibrator, and quality control standard, a ratio of the native analyte response to the internal standard response is calculated. This ratio is then used for quantification, effectively canceling out variations that affect both the analyte and the internal standard equally.

Experimental Workflow

The following diagram illustrates the overall workflow for the analysis of vinyl chloride and vinyl bromide in environmental samples using this compound as an internal standard.

workflow cluster_prep Standard & Sample Preparation cluster_analysis Analysis cluster_data Data Processing StandardPrep Preparation of This compound Internal Standard (IS) Solution Spiking Spiking of Sample with IS Solution StandardPrep->Spiking Precise Volume SampleCollection Environmental Sample Collection (Water/Soil/Air) SampleCollection->Spiking PurgeTrap Purge and Trap Concentration Spiking->PurgeTrap GC Gas Chromatography Separation PurgeTrap->GC MS Mass Spectrometry Detection (SIM Mode) GC->MS PeakIntegration Peak Integration (Analyte & IS) MS->PeakIntegration RatioCalc Response Factor (RF) & Ratio Calculation PeakIntegration->RatioCalc Quantification Quantification using Calibration Curve RatioCalc->Quantification

Figure 1: Overall workflow for VOC analysis using a deuterated internal standard.

Detailed Protocols

Part 1: Preparation of Standard Solutions

Rationale: Accurate preparation of standard solutions is the foundation of quantitative analysis. Given the high volatility of this compound and the target analytes, all preparations should be conducted in a well-ventilated fume hood, and solutions should be stored with minimal headspace to prevent losses. Methanol is a suitable solvent due to its compatibility with purge and trap systems and its ability to dissolve the analytes.[7]

1.1. Preparation of this compound Stock Solution (ca. 1000 µg/mL)

  • Materials: Gastight syringe, certified this compound gas, purge-and-trap grade methanol, volumetric flask (e.g., 10 mL) with a screw cap and PTFE-lined septum.

  • Procedure:

    • Place the volumetric flask containing approximately 9.5 mL of methanol on an analytical balance and tare.

    • Withdraw a known volume of this compound gas from the cylinder using a gastight syringe.

    • Slowly bubble the gas into the methanol through the liquid surface.

    • Immediately cap the flask and re-weigh to determine the exact mass of this compound added.

    • Calculate the concentration in µg/mL.

    • Store the stock solution at ≤ 4°C in the dark. The solution should be remade periodically, and its stability verified.

1.2. Preparation of this compound Working Solution (e.g., 25 µg/mL)

  • Procedure:

    • Allow the stock solution to come to room temperature.

    • Perform a serial dilution of the stock solution with methanol to achieve the desired working concentration (e.g., 25 µg/mL).

    • This working solution will be used to spike all samples, standards, and blanks.

1.3. Preparation of Calibration Standards

  • Procedure:

    • Prepare a series of calibration standards containing the target analytes (vinyl chloride and/or vinyl bromide) at different concentrations (e.g., 0.5, 1, 5, 10, 20, 50, 100 µg/L) in reagent-free water.[8]

    • Spike each calibration standard with a constant amount of the this compound working solution. For example, add 5 µL of a 25 µg/mL working solution to a 5 mL sample to achieve an internal standard concentration of 25 µg/L.

    • The calibration standards should be prepared fresh daily.

Part 2: Sample Preparation and Fortification

Rationale: The internal standard must be introduced into the sample as early as possible in the analytical process to account for any analyte loss during sample handling and preparation.

2.1. Water Samples

  • Procedure:

    • For each 5 mL water sample in a purge-and-trap vial, add a precise volume of the this compound working solution (e.g., 5 µL of 25 µg/mL solution) to achieve the target internal standard concentration.

    • Immediately cap and seal the vial.

    • The sample is now ready for purge and trap GC/MS analysis.

2.2. Soil and Solid Waste Samples

  • Procedure:

    • Weigh a known amount of the solid sample (e.g., 5 g) into a purge-and-trap vial.

    • Add a known volume of reagent-free water (e.g., 5 mL) to create a slurry.

    • Spike the slurry with a precise volume of the this compound working solution.

    • Immediately cap and seal the vial for analysis.

Part 3: GC/MS Analysis

Rationale: Purge and trap GC/MS is the preferred method for the analysis of volatile compounds in water and soil due to its high sensitivity.[9][10] The gas chromatograph separates the target analytes from other compounds in the sample matrix, and the mass spectrometer provides sensitive and selective detection. Selected Ion Monitoring (SIM) mode is employed to maximize sensitivity for the target analytes and the internal standard.[11][12]

3.1. Purge and Trap System Parameters (Example)

ParameterSetting
Purge Gas Helium
Purge Flow 40 mL/min
Purge Time 11 min
Dry Purge Time 1 min
Desorb Temperature 250 °C
Desorb Time 2 min
Bake Temperature 260 °C

3.2. Gas Chromatograph Parameters (Example)

ParameterSetting
Column 60 m x 0.25 mm ID, 1.4 µm film thickness (e.g., DB-624 or equivalent)
Carrier Gas Helium
Oven Program 40 °C (hold 3 min), ramp to 220 °C at 10 °C/min, hold 2 min
Injector Temperature 200 °C

3.3. Mass Spectrometer Parameters (Example)

ParameterSetting
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Transfer Line Temp. 250 °C
Ion Source Temp. 230 °C

3.4. Selected Ion Monitoring (SIM) Parameters

Rationale: The selection of appropriate ions for quantification and qualification is critical for data quality. The quantification ion should be abundant and specific to the compound, while qualifier ions provide additional confirmation of the analyte's identity. Based on the known mass spectra of vinyl chloride and vinyl bromide, and the predicted mass shift for this compound, the following ions are recommended.

CompoundQuantification Ion (m/z)Qualifier Ion(s) (m/z)
Vinyl Chloride 6264
Vinyl Bromide 106108, 79
This compound (IS) 111113, 82

Note: The mass spectrum of this compound should be experimentally verified to confirm the most abundant and specific ions.

Data Analysis and Quantification

The following diagram outlines the logical steps for data processing and quantification.

data_analysis cluster_calibration Calibration cluster_sample Sample Analysis cluster_quant Quantification CalStandards Analyze Calibration Standards (Varying Analyte Conc., Fixed IS Conc.) PeakAreasCal Measure Peak Areas (Analyte & IS) CalStandards->PeakAreasCal ResponseRatioCal Calculate Response Ratio (Area_Analyte / Area_IS) PeakAreasCal->ResponseRatioCal CalCurve Plot Response Ratio vs. Concentration & Perform Linear Regression ResponseRatioCal->CalCurve ConcentrationDet Determine Analyte Concentration from Calibration Curve using Sample's Response Ratio CalCurve->ConcentrationDet SampleAnalysis Analyze Unknown Sample (with fixed IS Conc.) PeakAreasSample Measure Peak Areas (Analyte & IS) SampleAnalysis->PeakAreasSample ResponseRatioSample Calculate Response Ratio (Area_Analyte / Area_IS) PeakAreasSample->ResponseRatioSample ResponseRatioSample->ConcentrationDet

Figure 2: Logical flow for quantification using the internal standard method.
  • Calibration Curve: A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte for each calibration standard. A linear regression is performed on the data.[6]

  • Quantification of Unknowns: The ratio of the analyte peak area to the internal standard peak area is calculated for each environmental sample. The concentration of the analyte in the sample is then determined using the linear regression equation from the calibration curve.

Quality Control

To ensure the trustworthiness of the analytical results, a robust quality control protocol is essential.

  • Method Blank: An aliquot of reagent-free water spiked with the internal standard is analyzed with each batch of samples to check for contamination.

  • Laboratory Control Sample (LCS): A reagent-free water sample spiked with known concentrations of the target analytes and the internal standard is analyzed to monitor the accuracy of the method.

  • Matrix Spike/Matrix Spike Duplicate (MS/MSD): An aliquot of a sample is spiked with a known amount of the target analytes and analyzed in duplicate to assess matrix effects and method precision.

  • Internal Standard Response: The absolute peak area of this compound should be monitored in all samples and standards. A significant deviation (e.g., > 50%) from the average response in the calibration standards may indicate a problem with the sample matrix or the analytical system.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantification of vinyl chloride and vinyl bromide in environmental samples. By compensating for variations inherent in the analytical process, this isotope dilution technique, when coupled with purge and trap GC/MS, delivers the high level of accuracy and precision required for regulatory compliance and environmental risk assessment. The protocols outlined in this document provide a comprehensive framework for the successful implementation of this method. Adherence to good laboratory practices and a thorough quality control regimen will ensure the generation of high-quality, defensible data.

References

  • U.S. Environmental Protection Agency. (2006). Method 8260C: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). In Test Methods for Evaluating Solid Waste, Physical/Chemical Methods (SW-846). [Link]

  • GL Sciences. (n.d.). Simultaneous Analysis of Volatile Organic Compounds in Water Using Purge and Trap Gas-Chromatography–Mass-Spectrometry. Retrieved from [Link]

  • Agilent Technologies. (2021). Determination of Volatile Organic Compounds in Water by Purge and Trap GC/MS. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 8260C: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). Retrieved from [Link]

  • CDS Analytical. (n.d.). EPA Method 8260C Using CDS Analytical 7000C Purge and Trap with a PAL System. Retrieved from [Link]

  • Grokipedia. (2026, January 7). Vinyl bromide (data page). Retrieved from [Link]

  • Health Canada. (2010). Guidelines for Canadian Drinking Water Quality: Guideline Technical Document – Vinyl Chloride. Retrieved from [Link]

  • Tschickardt, M., Brock, T. H., Hebisch, R., & Hartwig, A. (2021). Vinyl chloride – Determination of vinyl chloride in workplace air using gas chromatography. MAK-Collection for Occupational Health and Safety, 6(4), Doc097. [Link]

  • Sun, H., & Shang, H. (2013). Determination of Vinyl Chloride Monomer in Wastewater Using Purge and Trap Gas-Chromatograph Method. Advanced Materials Research, 726-731, 1030-1033. [Link]

  • ResearchGate. (n.d.). Calibration standard curves with and without deuterated internal standard. Retrieved from [Link]

  • PubChem. (n.d.). Bromoethene. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Vinyl chloride. In NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (2006). [Headspace GC/MS analysis of residual vinyl chloride and vinylidene chloride in polyvinyl chloride and polyvinylidene chloride products]. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 107 - Determination of Vinyl Chloride Content of In-Process Wastewater Samples, and Vinyl Chloride Content of Polyvinyl C. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 106. Retrieved from [Link]

  • Rosen, J. D., Morano, J. R., Pareles, S. R., Giacin, J. R., & Gilbert, S. G. (1975). Analysis of vinyl chloride by mass fragmentography. Journal of the Association of Official Analytical Chemists, 58(4), 700–702. [Link]

  • NANOLAB. (n.d.). Vinyl Chloride Determination: Carcinogenic Substance. Retrieved from [Link]

  • Fischer, M., & Scholz-Böttcher, B. M. (2023). Quantification of Poly(vinyl chloride) Microplastics via Pressurized Liquid Extraction and Combustion Ion Chromatography. Environmental Science & Technology, 57(12), 4849–4857. [Link]

  • National Institute of Standards and Technology. (n.d.). Vinyl bromide. In NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). Vinyl Chloride. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Ethene, chloro-. In NIST Chemistry WebBook. Retrieved from [Link]

  • DDMS, Inc. (n.d.). Newest revisions to 8260 and 8270 – SIM and full scan. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

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Application Note: A Multi-Modal Approach for the Detection and Characterization of Vinyl-d3 Bromide Reaction Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Challenge of Fleeting Intermediates

In the landscape of synthetic chemistry and drug development, a complete understanding of a reaction mechanism is paramount for optimization, safety, and scalability. Reaction intermediates, often highly reactive and short-lived, are the pivotal, unseen players that dictate the transformation from reactant to product.[] Their direct detection is a significant challenge, as their low concentrations and transient nature can make them invisible to conventional analytical methods.[][2]

This guide details a robust, multi-modal strategy for the detection and characterization of reaction intermediates originating from vinyl-d3 bromide (D₂C=CDBr). The use of this stable isotope-labeled substrate is a deliberate choice designed to provide unique analytical signatures, aiding in the differentiation of intermediates from starting materials, products, and background species. We will move beyond a single-technique approach, instead integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and chemical trapping experiments to build a cohesive and validated mechanistic picture.

Theoretical Framework: Why this compound?

Vinyl halides are versatile building blocks in organic synthesis, known to participate in a variety of transformations, including palladium-catalyzed cross-couplings and electrophilic additions.[3][4] These reactions can proceed through several classes of intermediates:

  • Cationic Intermediates: The formation of a vinyl cation is a known, albeit historically debated, pathway in the solvolysis of vinyl halides with good leaving groups.[5][6] These species are highly electrophilic and short-lived.

  • Radical Intermediates: Photochemical or radical-initiated reactions can lead to the formation of vinyl radical intermediates.[7]

  • Organometallic Intermediates: In catalyzed reactions, oxidative addition of the C-Br bond to a metal center (e.g., Palladium(0)) forms a vinyl-metal complex, which is itself a key intermediate.[8]

The strategic replacement of all three hydrogen atoms with deuterium in this compound serves two critical purposes:

  • Mass Spectrometry: It imparts a clear mass shift (+3 Da) compared to the unlabeled analog, making it and its subsequent intermediates readily identifiable in a complex reaction mixture.[9]

  • NMR Spectroscopy: It allows for the use of ²H (Deuterium) NMR to directly probe the deuterated positions, offering a clean window into the molecule's fate without interference from protonated solvents or reagents.[10][11] The disappearance of signals in ¹H NMR and the appearance of new signals in ²H NMR provide complementary information.[12]

A Unified Strategy for Intermediate Detection

A successful investigation into reaction mechanisms cannot rely on a single point of data. We advocate for a parallel and corroborative workflow where the reaction is monitored simultaneously, or in separate, identical runs, by multiple techniques. This approach ensures that the evidence for a proposed intermediate is validated across different physical principles of detection.

Caption: Integrated workflow for detecting reaction intermediates.

Protocol 1: In Situ NMR Spectroscopy

NMR spectroscopy provides invaluable structural information and can be used to monitor reaction kinetics in real time by observing changes in the chemical shifts and intensities of peaks corresponding to reactants, intermediates, and products.[13]

Causality: By setting up the reaction directly within an NMR tube, we can acquire spectra at regular intervals without disturbing the system. Using both ¹H and ²H NMR provides a comprehensive view. ¹H NMR will show the disappearance of any residual protons on the starting material and the appearance of protonated products or trapped species. ²H NMR directly observes the deuterated positions, offering a less crowded spectrum to track the transformation of the vinyl-d3 group into an intermediate and then a final product.[11][14]

Protocol Steps:

  • Solvent Selection: Choose a deuterated solvent in which all reactants and the catalyst are soluble. The solvent's residual proton peak should not overlap with expected signals.[15] For reactions incompatible with common deuterated solvents, a non-deuterated, aprotic solvent can be used for ²H NMR experiments.[14]

  • Sample Preparation: In a glovebox or under an inert atmosphere, add the deuterated solvent, this compound, and any other reagents or catalysts to a clean, dry NMR tube.

  • Initial Spectra (t=0): Acquire high-quality ¹H and ²H reference spectra of the starting materials before initiating the reaction. This is critical for correct peak assignment.

  • Reaction Initiation: Initiate the reaction. For light-sensitive reactions, this can be done inside the spectrometer using a fiber-optic light source. For temperature-dependent reactions, the spectrometer's variable temperature unit is used.

  • Time-Course Acquisition: Set up an automated experiment to acquire ¹H and ²H spectra at regular time intervals (e.g., every 5-10 minutes). The acquisition time should be short relative to the reaction's half-life.[16]

  • Data Analysis: Process the spectra and integrate the relevant peaks. Plot the concentration of reactants, products, and any new, transient signals as a function of time to generate kinetic profiles.[17]

Expected Data:

Species Nucleus Expected Chemical Shift (ppm, hypothetical) Multiplicity Notes
This compound ²H 5.8 - 6.5 Singlets Three distinct signals for the three deuterons.
Vinyl Cation Int. ²H 7.0 - 8.5 Broad Singlets Downfield shift due to positive charge. May be very broad or undetectable if lifetime is too short.
Product ²H Varies Varies Appearance of new signals corresponding to the product structure.

| this compound | ¹H | 5.8 - 6.5 | Small peaks | Only residual, non-deuterated starting material will be visible. |

Protocol 2: Online Electrospray Ionization Mass Spectrometry (ESI-MS)

Mass spectrometry is exceptionally sensitive for detecting low-abundance species, particularly charged intermediates.[2][8] ESI is a soft ionization technique ideal for transferring ions from solution into the gas phase for detection without fragmentation, making it perfect for studying organometallic and cationic intermediates.[2][18]

Causality: By continuously feeding a small stream of the reaction mixture directly into the ESI source, we can generate a real-time mass spectrum of the species present. This "on-line" monitoring can capture short-lived charged intermediates that would be impossible to isolate.[19] The use of high-resolution mass spectrometry (HRMS) is crucial for assigning an unambiguous elemental composition to each detected ion.

Protocol Steps:

  • System Setup: Connect the reaction vessel to a syringe pump, which feeds the solution via PEEK tubing to the ESI source of the mass spectrometer.

  • Solvent System: The reaction solvent must be compatible with ESI (e.g., acetonitrile, methanol). If the reaction solvent is not suitable, a makeup flow of a compatible solvent can be T-fitted into the line just before the ESI source.

  • Initial Spectrum (t=0): Infuse a solution of the starting materials and catalyst before reaction initiation to obtain a reference mass spectrum. This helps identify any species that are present from the start.

  • Reaction Initiation & Monitoring: Begin the reaction and immediately start the infusion to the mass spectrometer at a low flow rate (e.g., 5-10 µL/min). Acquire spectra continuously in full scan mode.

  • Tandem MS (MS/MS): When a potential intermediate ion is detected, perform a tandem MS experiment. Isolate the ion of interest and fragment it via collision-induced dissociation (CID). The fragmentation pattern provides structural clues that can help confirm the identity of the intermediate.[20]

  • Data Analysis: Extract the ion chromatograms for the m/z values corresponding to the starting material, expected intermediates, and products. Plot their intensities over time.

Expected Data (m/z):

Species Formula Charge Expected m/z (Monoisotopic) Notes
[this compound + H]⁺ C₂D₃BrH +1 110.98 Protonated molecule (unlikely to be observed unless under acidic conditions).
[Vinyl-d3 Cation]⁺ C₂D₃ +1 30.04 A key potential intermediate. Detection would be strong evidence for a cationic pathway.
[Pd(PPh₃)₂(C₂D₃)Br] C₃₈H₃₀BrD₃P₂Pd Neutral - This organometallic intermediate is neutral. It might be detected as an adduct, e.g., [M+Na]⁺.

| [Product + H]⁺ or [Product+Na]⁺ | Varies | +1 | Varies | The final product will be detected as a protonated or sodiated species. |

Protocol 3: Chemical Trapping Experiments

For intermediates that are too short-lived or neutral to be detected directly by NMR or MS, chemical trapping is a powerful alternative.[] A trapping agent is added to the reaction, which rapidly and irreversibly reacts with the intermediate to form a stable, isolable product.[21][22]

Causality: The structure of the isolated trapped product serves as a "fossil" of the transient intermediate. For example, if a vinyl cation is formed, adding a mild nucleophile like anisol could result in a Friedel-Crafts type product. If a radical is suspected, a radical scavenger like TEMPO can be used.[21][23] The choice of trapping agent is critical and must be tailored to the hypothesized intermediate.

Reaction_Mechanism Reactant D₂C=CDBr (this compound) Intermediate [D₂C=CD]⁺ (Vinyl-d3 Cation Intermediate) Reactant->Intermediate Reaction Conditions Product Final Product Intermediate->Product Standard Pathway Trapped_Product Stable Trapped Adduct (Characterizable) Intermediate->Trapped_Product Trapping Reaction Trap Nucleophilic Trap (e.g., Anisole) Trap->Trapped_Product

Caption: Logic of a chemical trapping experiment for a cationic intermediate.

Protocol Steps:

  • Selection of Trapping Agent: Choose a trapping agent that is nucleophilic enough to react with the putative intermediate but does not react with the starting materials or other reagents. It should be used in excess to ensure efficient trapping.

  • Control Experiment: Run the reaction under standard conditions without the trapping agent to establish a baseline for product formation and reaction time.

  • Trapping Experiment: Run the reaction under identical conditions but with the trapping agent present from the start.

  • Workup and Isolation: Once the reaction is complete, perform a standard aqueous workup and use column chromatography to isolate the products. Look for a new product that is not present in the control experiment.

  • Characterization: Fully characterize the new product using ¹H NMR, ¹³C NMR, and HRMS. The structure of this adduct provides definitive evidence for the nature of the intermediate it was formed from.

Conclusion: Building a Self-Validating Mechanistic Model

The true power of this methodology lies in the integration of complementary data. The observation of a transient signal at a specific chemical shift in ²H NMR, the detection of an ion with a precise m/z in online MS, and the isolation of a predictable adduct from a trapping experiment all converge to provide powerful, self-validating evidence for the existence and structure of a specific reaction intermediate. This rigorous, multi-modal approach transforms mechanistic investigation from speculation into a data-driven science, providing the deep understanding necessary for innovation in chemical synthesis and drug development.

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Application of Deuterated Vinyl Compounds in Polymer Synthesis: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Subtle Power of a Neutron

In the realm of polymer science, the substitution of a single proton with a neutron—the transformation of hydrogen to deuterium—unlocks a remarkable array of advanced analytical capabilities and material properties. Deuterated vinyl compounds, where hydrogen atoms on the vinyl monomer are replaced by deuterium, are foundational building blocks for creating polymers with unique characteristics. This isotopic substitution, while seemingly minor, profoundly alters the physicochemical properties of the resulting polymers, including their vibrational frequencies, thermal and oxidative stability, and, most significantly, their interaction with neutrons.[1][2][3]

This guide provides an in-depth exploration of the synthesis, characterization, and application of polymers derived from deuterated vinyl compounds. It is designed for researchers, scientists, and drug development professionals seeking to leverage the unique advantages of these materials in their respective fields. We will delve into the causality behind experimental choices, provide validated protocols, and offer insights into the expanding future of deuterated polymers.

The Deuterium Isotope Effect: A Cornerstone of Unique Properties

The replacement of hydrogen (¹H) with deuterium (²H or D) doubles the mass of the isotope. This substantial mass difference is the primary origin of the "deuterium isotope effect," which manifests in several key ways in polymer science:

  • Kinetic Isotope Effect (KIE): The C-D bond is stronger and vibrates at a lower frequency than the C-H bond.[3] This requires more energy to break, leading to a slower reaction rate for processes involving C-D bond cleavage.[4][5] This effect can influence polymerization kinetics.[6]

  • Altered Physicochemical Properties: Deuteration can lead to enhanced thermal and oxidative stability of polymers.[1][3] This increased robustness is particularly valuable in demanding applications.

  • Unique Spectroscopic Signatures: The distinct nuclear magnetic resonance (NMR) and vibrational spectra of deuterated compounds simplify spectral analysis and provide deeper structural insights.[2][7][8]

  • Neutron Scattering Contrast: The most impactful consequence of deuteration in polymer science is the significant difference in the neutron scattering length of hydrogen (-3.74 fm) and deuterium (6.67 fm).[8][9] This large contrast allows researchers to "highlight" or "mask" specific polymer chains or segments of a chain in neutron scattering experiments, providing unparalleled detail about polymer structure and dynamics.[2][7][8]

Synthesis of Deuterated Vinyl Polymers: Methodologies and Protocols

The synthesis of deuterated polymers can be approached in two primary ways: by polymerizing deuterated vinyl monomers or by post-polymerization deuteration of a hydrogenous polymer. The former approach generally offers better control over the degree and location of deuteration.

Common Synthesis Strategies

Several methods are employed for the synthesis of deuterated compounds, which can then be used to create deuterated vinyl monomers.[1]

Synthesis MethodDescriptionKey Advantages
Hydrogen-Deuterium Exchange Involves the exchange of hydrogen atoms with deuterium from a deuterium source, often D₂O, sometimes with a catalyst.[1]Useful for specific functional group labeling.
Deuterium Gas Addition Direct addition of deuterium gas (D₂) across double or triple bonds in the monomer or during polymerization.[1]Can achieve high levels of deuteration.
Catalytic Isotope Exchange Utilizes metal catalysts (e.g., platinum, palladium) to facilitate the exchange of hydrogen for deuterium.[1]Offers control over the deuteration process.
Synthesis from Deuterated Precursors Building the desired vinyl monomer from smaller, commercially available deuterated starting materials.Provides precise control over the location of deuterium atoms.

Protocol: Synthesis of Deuterated Polystyrene (d-PS) via Free Radical Polymerization

This protocol details the synthesis of perdeuterated polystyrene (polystyrene-d₈) from deuterated styrene monomer (styrene-d₈).

Materials:

  • Styrene-d₈ (C₈D₈)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • Anhydrous toluene (solvent)

  • Methanol (non-solvent for precipitation)

  • Argon or Nitrogen gas (for inert atmosphere)

  • Schlenk line or glovebox

  • Standard glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and hot plate

Procedure:

  • Monomer Purification: Purify the styrene-d₈ monomer by passing it through a column of basic alumina to remove any inhibitors.

  • Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a condenser, a magnetic stir bar, and a rubber septum under an inert atmosphere (Argon or Nitrogen).

  • Reagent Addition:

    • Add the purified styrene-d₈ (e.g., 10 g, 0.089 mol) to the flask via a syringe.

    • Add anhydrous toluene (e.g., 20 mL) to the flask.

    • In a separate vial, dissolve AIBN (e.g., 0.029 g, 0.18 mmol, for a monomer to initiator ratio of 500:1) in a small amount of anhydrous toluene.

    • Add the AIBN solution to the reaction flask via a syringe.

  • Polymerization:

    • Immerse the flask in a preheated oil bath at 60-70 °C.

    • Stir the reaction mixture vigorously.

    • Allow the polymerization to proceed for the desired time (e.g., 12-24 hours). The viscosity of the solution will increase as the polymer forms.

  • Termination and Precipitation:

    • Cool the reaction mixture to room temperature.

    • Slowly pour the viscous polymer solution into a beaker containing a large excess of cold methanol (a non-solvent) while stirring.

    • The deuterated polystyrene will precipitate as a white solid.

  • Purification and Drying:

    • Collect the precipitated polymer by filtration.

    • Wash the polymer with fresh methanol to remove any unreacted monomer and initiator residues.

    • Dry the polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Characterization: The resulting deuterated polystyrene can be characterized by Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the deuteration level and by Gel Permeation Chromatography (GPC) to determine the molecular weight and polydispersity index.

Experimental Workflow for Deuterated Polymer Synthesis and Characterization

G cluster_synthesis Synthesis cluster_characterization Characterization Monomer Deuterated Vinyl Monomer Polymerization Polymerization Reaction (Inert Atmosphere, Heat) Monomer->Polymerization Initiator Initiator (e.g., AIBN) Initiator->Polymerization Solvent Anhydrous Solvent Solvent->Polymerization Precipitation Precipitation in Non-Solvent Polymerization->Precipitation Drying Drying under Vacuum Precipitation->Drying dPolymer Deuterated Polymer Drying->dPolymer NMR NMR Spectroscopy dPolymer->NMR Verify Deuteration & Structure GPC Gel Permeation Chromatography dPolymer->GPC Determine Molecular Weight & Polydispersity SANS Small-Angle Neutron Scattering dPolymer->SANS Analyze Structure & Dynamics

Caption: Workflow for the synthesis and characterization of deuterated vinyl polymers.

Applications of Deuterated Vinyl Polymers: From Fundamental Research to Advanced Technologies

The unique properties of deuterated polymers make them invaluable in a wide range of scientific and industrial applications.[1]

Neutron Scattering: Illuminating Polymer Structures

Neutron scattering is arguably the most powerful application of deuterated polymers.[2][7][8] By strategically labeling polymer chains with deuterium, researchers can create contrast in a sample, allowing them to probe the structure and dynamics of polymers in ways that are inaccessible to other techniques.[7][8]

Key Applications in Neutron Scattering:

  • Polymer Blends and Copolymers: Determining the conformation and arrangement of polymer chains in blends and block copolymers.[9]

  • Thin Films and Interfaces: Investigating the structure of polymer thin films and interfaces using Neutron Reflectivity (NR).[9]

  • Nanoparticle and Micelle Characterization: In drug delivery systems, Small-Angle Neutron Scattering (SANS) with deuterated polymers can reveal the size, shape, and internal structure of nanocarriers.[9]

Organic Electronics: Enhancing Performance and Longevity

In the field of organic electronics, deuteration of vinyl-containing conjugated polymers offers significant advantages for devices like Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs).[10]

  • OLEDs: Deuteration of the organic materials in OLEDs can lead to reduced non-radiative decay processes, resulting in higher luminance, better color purity, and significantly extended operational lifespans.[10][11] The stronger C-D bonds are more resistant to degradation under electrical and photonic stress.[11]

  • OPVs: In organic solar cells, deuterated polymers can improve charge transport properties and reduce recombination losses, leading to higher power conversion efficiencies.[10] They also exhibit increased resistance to photodegradation, which translates to longer-lasting solar cells.[10]

PropertyEffect of Deuteration in Organic Electronics
Bond Strength C-D bonds are stronger than C-H bonds.
Vibrational Energy Lower vibrational energy of deuterated bonds.
Device Lifetime Increased due to enhanced stability.
Efficiency Improved due to reduced non-radiative decay and better charge transport.
Drug Development and Delivery: A Stable Approach

Deuterated compounds, including polymers, are gaining prominence in the pharmaceutical industry.[12][13]

  • Metabolic Stability: The kinetic isotope effect can be harnessed to slow down the metabolic breakdown of drugs by replacing hydrogen with deuterium at metabolically vulnerable sites.[12][14] This can lead to an improved pharmacokinetic profile, reduced dosing frequency, and a better safety profile.[12]

  • Drug Delivery Systems: Deuterated polymers are used to study the structure and behavior of drug delivery vehicles like micelles and nanoparticles.[1][9] This understanding is crucial for designing more effective and targeted drug delivery systems.[1]

Analytical Standards: Precision in Measurement

Deuterated polymers serve as essential internal standards for analytical techniques like mass spectrometry (MS) and liquid chromatography-mass spectrometry (LC-MS).[1] Their unique isotopic signatures allow for precise peak identification and quantification, leading to improved accuracy in a variety of analytical applications, including drug development, environmental analysis, and biomarker research.[1]

Characterization Techniques: Validating Isotopic Purity and Polymer Properties

Ensuring the quality and desired properties of deuterated polymers requires rigorous characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a cornerstone technique for characterizing deuterated polymers. It is used to:

    • Verify the level and location of isotopic incorporation.[1]

    • Provide detailed structural information, as the simplified spectra of deuterated samples allow for clearer interpretation.[1][15]

    • Analyze the regularity of deuteration along the polymer chain.[16]

  • Mass Spectrometry (MS): MS is used to confirm the isotopic enrichment of the deuterated monomers and the resulting polymers.[1]

  • Infrared (IR) Spectroscopy: The shift in vibrational frequencies upon deuteration can be observed using IR spectroscopy, providing further confirmation of deuterium incorporation.[1][3]

Future Trends and Perspectives

The application of deuterated vinyl compounds in polymer synthesis is a continually evolving field with exciting future prospects.

  • Sustainable Materials: Deuterated polymers are being used to study the degradation pathways of biodegradable materials, which can aid in the development of more sustainable and eco-friendly polymers.[1]

  • Advanced Manufacturing: Applications in semiconductors, 3D printing, and nanotechnology are emerging frontiers for deuterated polymers.[1]

  • Complex Polymer Architectures: The synthesis of increasingly complex deuterated polymer architectures, such as star polymers and block copolymers with precisely deuterated segments, will open up new avenues for fundamental research and advanced material design.

Conclusion

The strategic incorporation of deuterium into vinyl polymers provides a powerful and versatile tool for scientists and engineers. From unraveling the complex structures and dynamics of polymer systems using neutron scattering to enhancing the performance and longevity of organic electronic devices and improving the efficacy of pharmaceuticals, the applications of deuterated polymers are both broad and impactful. As synthesis and characterization techniques continue to advance, the potential for these unique materials to drive innovation across diverse scientific and technological fields will undoubtedly continue to grow.

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Application Notes & Protocols: Mechanistic Studies of Palladium-Catalyzed Reactions with Vinyl-d3 Bromide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unraveling Reaction Pathways with Isotopic Precision

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the construction of complex molecular architectures that are central to pharmaceuticals, agrochemicals, and materials science.[1][2] A deep understanding of the underlying reaction mechanisms is paramount for optimizing reaction conditions, expanding substrate scope, and developing novel catalytic systems. The use of isotopically labeled substrates, such as vinyl-d3 bromide, provides a powerful lens through which to scrutinize the intricate steps of the catalytic cycle.[3][4] By tracing the fate of deuterium atoms throughout the reaction, researchers can gain invaluable insights into key mechanistic events like oxidative addition, migratory insertion, and reductive elimination.[5][6] This guide offers a comprehensive overview and detailed protocols for employing this compound in the mechanistic elucidation of palladium-catalyzed reactions.

Core Principles: The Palladium Catalytic Cycle and the Role of Deuterium Labeling

The generally accepted mechanism for many palladium-catalyzed cross-coupling reactions involves a Pd(0)/Pd(II) catalytic cycle.[2][5] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the vinyl halide (in this case, this compound) to form a Pd(II) intermediate.[7][8] This step involves the cleavage of the carbon-bromine bond and the formation of new palladium-carbon and palladium-bromine bonds. The reactivity order for this step with vinyl halides is generally I > Br > Cl.[9]

  • Transmetalation (for reactions like Suzuki or Stille): A nucleophilic organometallic reagent transfers its organic group to the palladium center, displacing the halide.[1][2]

  • Migratory Insertion (for reactions like Heck): An alkene coordinates to the palladium center and then inserts into the palladium-carbon bond.[6]

  • β-Hydride Elimination (often follows migratory insertion): A hydrogen atom on the carbon beta to the palladium is eliminated, forming a palladium-hydride species and regenerating the double bond in the product.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the final product and regenerating the Pd(0) catalyst.[10][11]

Probing the Mechanism with this compound:

The strategic placement of deuterium atoms on the vinyl group of this compound allows for the investigation of several mechanistic aspects:

  • Kinetic Isotope Effect (KIE): By comparing the reaction rates of deuterated and non-deuterated vinyl bromide, one can determine if a C-H (or C-D) bond is broken in the rate-determining step of the reaction.[12][13] A significant primary KIE (typically kH/kD > 2) suggests that C-H bond cleavage is involved in the rate-limiting step.[12]

  • Stereochemistry of Addition and Elimination: The stereochemical outcome of the reaction can reveal whether processes like migratory insertion and β-hydride elimination proceed in a syn or anti fashion.

  • Deuterium Scrambling: The distribution of deuterium in the products and byproducts can provide evidence for reversible steps in the catalytic cycle or the involvement of alternative reaction pathways.[3]

Experimental Design and Protocols

Synthesis and Characterization of this compound

The synthesis of this compound can be achieved through various established methods, often starting from deuterated precursors.[14][15][16] It is crucial to fully characterize the deuterated starting material to determine its isotopic purity.

Table 1: Analytical Techniques for Characterizing this compound

TechniquePurposeKey Information Obtained
¹H NMR Spectroscopy To determine the degree of deuteration by quantifying the residual proton signals.The absence or significant reduction of signals corresponding to the vinyl protons confirms high isotopic enrichment.
²H NMR Spectroscopy To confirm the positions of deuterium incorporation.Provides a direct observation of the deuterium nuclei, confirming their location on the vinyl group.
Gas Chromatography-Mass Spectrometry (GC-MS) To determine the molecular weight and isotopic distribution.The mass spectrum will show a molecular ion peak corresponding to the deuterated compound, and the fragmentation pattern can provide further structural confirmation.[17]
Model Reaction: A Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol describes a general procedure for a Suzuki-Miyaura reaction between this compound and an arylboronic acid. The Suzuki-Miyaura coupling is a versatile C-C bond-forming reaction widely used in organic synthesis.[2][18]

Materials:

  • This compound (ensure high isotopic purity)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine ligand)[19][20]

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Toluene, Dioxane, DMF)

  • Anhydrous and deoxygenated reaction setup (Schlenk line or glovebox)

Protocol:

  • Catalyst Preparation (if not using a pre-formed catalyst): In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve Pd(OAc)₂ and the desired phosphine ligand in the chosen solvent. Stir for 15-30 minutes to allow for complex formation. The in-situ generation of the active Pd(0) catalyst is a critical step.[21]

  • Reaction Setup: To the flask containing the catalyst, add the arylboronic acid and the base.

  • Substrate Addition: Add a solution of this compound in the reaction solvent to the mixture.

  • Reaction Monitoring: Heat the reaction mixture to the desired temperature and monitor its progress by taking aliquots at regular intervals and analyzing them by GC-MS or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature, and perform an appropriate aqueous work-up to remove the inorganic salts.

  • Purification and Analysis: Extract the product with an organic solvent, dry the organic layer, and concentrate it under reduced pressure. Purify the crude product by column chromatography.

  • Product Characterization: Analyze the purified product using ¹H NMR, ²H NMR, and mass spectrometry to determine the yield, purity, and the position and extent of deuterium incorporation.[17]

Kinetic Isotope Effect (KIE) Study

To determine the KIE, two parallel reactions are run under identical conditions: one with vinyl bromide and one with this compound.

Protocol:

  • Set up two identical reactions as described in the model reaction protocol, one with vinyl bromide and one with this compound.

  • Ensure that the concentrations of all reactants and the temperature are precisely controlled.

  • Monitor the disappearance of the starting material or the formation of the product over time using a suitable analytical technique (e.g., GC with an internal standard).

  • Plot the concentration of the starting material or product versus time for both reactions.

  • Determine the initial reaction rates (kH for the non-deuterated reaction and kD for the deuterated reaction) from the slopes of the initial linear portion of the kinetic profiles.

  • Calculate the KIE as the ratio kH/kD.

Interpretation of KIE Data:

KIE Value (kH/kD)Interpretation
~ 1C-H bond cleavage is not involved in the rate-determining step.
> 2 (Primary KIE)C-H bond cleavage is likely involved in the rate-determining step.
< 1 (Inverse KIE)A C-H bond may be converting from sp² to sp³ hybridization in the transition state.
In-situ Reaction Monitoring

Techniques like in-situ NMR or ReactIR can provide real-time information about the species present in the reaction mixture, offering a more dynamic view of the catalytic cycle.[22][23]

Protocol for In-situ NMR:

  • Use a deuterated solvent for the reaction that does not interfere with the signals of interest.[4][24]

  • Set up the reaction in an NMR tube equipped with a sealable cap.

  • Acquire NMR spectra at regular intervals throughout the course of the reaction.

  • Monitor the disappearance of starting materials, the appearance of products, and the potential formation of intermediates.

Visualizing the Mechanistic Workflow

The following diagrams illustrate the palladium catalytic cycle and a typical workflow for a mechanistic study using this compound.

G cluster_0 Pd(0)/Pd(II) Catalytic Cycle Pd(0)L_n Pd(0)L_n Vinyl-Pd(II)-Br(L_n) Vinyl-Pd(II)-Br(L_n) Pd(0)L_n->Vinyl-Pd(II)-Br(L_n) Oxidative Addition (this compound) Vinyl-Pd(II)-R(L_n) Vinyl-Pd(II)-R(L_n) Vinyl-Pd(II)-Br(L_n)->Vinyl-Pd(II)-R(L_n) Transmetalation (R-M) Product Product Vinyl-Pd(II)-R(L_n)->Product Reductive Elimination Product->Pd(0)L_n Catalyst Regeneration

Caption: The Palladium Catalytic Cycle for a Cross-Coupling Reaction.

G cluster_1 Experimental Workflow for Mechanistic Study A Synthesis & Characterization of this compound B Model Reaction Setup (e.g., Suzuki Coupling) A->B C Reaction Monitoring (GC-MS, LC-MS) B->C F Kinetic Isotope Effect (KIE) Determination B->F G In-situ Reaction Monitoring (Optional) B->G D Product Isolation & Purification C->D E Product Characterization (NMR, MS) D->E H Data Analysis & Mechanistic Interpretation E->H F->H G->H

Caption: Workflow for a Mechanistic Study Using this compound.

Conclusion and Future Outlook

The use of this compound is an indispensable tool for probing the mechanisms of palladium-catalyzed reactions. By carefully designing experiments and utilizing a combination of kinetic studies, product analysis, and in-situ monitoring techniques, researchers can gain a detailed understanding of the catalytic cycle. These mechanistic insights are crucial for the rational design of more efficient and selective catalysts, ultimately accelerating the development of new synthetic methodologies and the discovery of novel therapeutics and materials. As analytical techniques continue to advance, the level of detail that can be extracted from such isotopic labeling studies will only increase, further illuminating the intricate world of transition metal catalysis.

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  • Vinyl bromide. Wikipedia. [Link]

  • Palladium-Catalyzed Vinylation of Organic Halides. ResearchGate. [Link]

  • Deuteration of Arenes via Pd-Catalyzed C–H Activation: A Lesson in Nondirected C–H Activation, Isotopic Labeling, and NMR Characterization. Journal of Chemical Education. [Link]

  • C-C Reductive Elimination in Palladium Complexes, and the Role of Coupling Additives. A DFT Study Supported by Experiment. Request PDF - ResearchGate. [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Catalyst Metamorphosis: In Situ Oxidation of Diphosphines in Palladium-Catalyzed Regioselective and Enantioselective Heck Reactions. Journal of the American Chemical Society. [Link]

  • Regioselective Heck Vinylation of Electron-Rich Olefins with Vinyl Halides: Is the Neutral Pathway in Operation?. Organic Chemistry Portal. [Link]

  • The Influence of Ligands on the Pd-Catalyzed Diarylation of Vinyl Esters. MDPI. [Link]

  • Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. ResolveMass Laboratories Inc.. [Link]

  • Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. Organometallics. [Link]

  • 17.2: Palladium catalyzed couplings. Chemistry LibreTexts. [Link]

  • Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. UCHEM. [Link]

  • Kinetic isotope effect. Wikipedia. [Link]

  • vinyl bromide synthesis by bromination or substitution. Organic Chemistry Portal. [Link]

  • vinyl bromide. Organic Syntheses Procedure. [Link]

  • Kinetic isotope‐effect studies. Download Scientific Diagram - ResearchGate. [Link]

  • Kinetic Isotope Effects: Interpretation and Prediction Using Degrees of Rate Control. ACS Catalysis. [Link]

  • Research Advances in the Synthetic Methods of Vinyl Bromides. ResearchGate. [Link]

  • Assessment of compatibility between extraction methods for NMR- and LC/MS-based metabolomics. PubMed. [Link]

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Troubleshooting & Optimization

Troubleshooting isotopic exchange in Vinyl-d3 bromide experiments

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide is designed to provide you with in-depth technical support for troubleshooting isotopic exchange in experiments involving vinyl-d3 bromide. This resource is structured to help you navigate common challenges, understand the underlying chemical principles, and implement effective solutions in your research.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers may have about this compound and isotopic exchange.

Q1: What is this compound and what are its common applications?

This compound (C₂D₃Br) is a deuterated isotopologue of vinyl bromide, where all three hydrogen atoms have been replaced with deuterium.[1] It is a colorless gas at room temperature and is often supplied as a liquefied compressed gas.[2][3] Due to the kinetic isotope effect, the carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to slower reaction rates and altered metabolic pathways.[4] This property makes this compound a valuable tool in various research areas, including:

  • Mechanistic studies: To probe reaction mechanisms by tracking the deuterium label.[5]

  • Quantitative analysis: As an internal standard in mass spectrometry-based assays due to its distinct mass.[5][6]

  • Drug development: To create deuterated drug candidates with potentially improved pharmacokinetic profiles, such as a longer half-life or reduced toxic metabolite formation.[4][7]

Q2: What is isotopic exchange and why is it a concern in experiments with this compound?

Isotopic exchange is a chemical reaction where a deuterium atom in a molecule is replaced by a hydrogen atom from the surrounding environment, or vice versa.[8] In the context of this compound experiments, this is often referred to as H/D back-exchange.[9] It is a significant concern because it can lead to a loss of the isotopic label, compromising the integrity of the experiment and the interpretation of the results.[10] This can manifest as lower-than-expected isotopic enrichment in the final product or the complete loss of the deuterium label.[9]

Q3: What is the typical isotopic purity of commercially available this compound?

Commercially available this compound typically has a high isotopic enrichment, often ≥98 atom % D.[1] However, it is crucial to verify the isotopic purity of each batch, as it can vary. The chemical purity is also an important parameter to consider, which is generally around 99%.[1] Some suppliers provide this compound with a stabilizer, such as hydroquinone, to prevent polymerization.[1]

Q4: How can I verify the isotopic purity of my this compound starting material?

Verifying the isotopic purity of your starting material is a critical first step. The two most common and powerful techniques for this are:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to quantify the amount of residual protons in the molecule. The absence or significant reduction of signals in the vinyl region compared to a non-deuterated standard confirms high deuteration.[5]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) can distinguish between the deuterated and non-deuterated isotopologues based on their mass-to-charge ratio (m/z).[11][12] This allows for a precise calculation of the isotopic enrichment.

Section 2: Troubleshooting Guide: Common Issues and Solutions

This section provides a structured approach to diagnosing and solving common problems encountered during experiments with this compound.

Problem 1: Lower-than-Expected Isotopic Enrichment in the Final Product

This is one of the most frequent issues, indicating that H/D back-exchange has occurred during the reaction or workup.

  • Possible Cause A: Isotopic exchange with protic solvents.

    • Explanation: Protic solvents (e.g., water, alcohols, carboxylic acids) contain readily exchangeable hydrogen atoms that can replace the deuterium atoms on your molecule, especially under acidic or basic conditions.[8][9]

    • Solution:

      • Use aprotic solvents: Whenever possible, use dry aprotic solvents (e.g., tetrahydrofuran (THF), diethyl ether, toluene, dichloromethane).

      • Thoroughly dry all solvents and glassware: Even trace amounts of water can lead to significant back-exchange. Solvents should be freshly distilled from an appropriate drying agent, and glassware should be oven-dried and cooled under an inert atmosphere.

  • Possible Cause B: Acid- or base-catalyzed H/D exchange.

    • Explanation: The presence of acidic or basic reagents or impurities can catalyze the exchange of deuterium atoms.[8][13] The mechanism often involves the reversible protonation or deprotonation of the vinyl group, creating intermediates that can readily exchange with protons from the environment.

    • Solution:

      • Control pH: If your reaction is sensitive to pH, use a non-protic buffer system or a proton sponge to scavenge any stray protons.

      • Purify reagents: Ensure all reagents are free from acidic or basic impurities.

  • Possible Cause C: Radical-mediated hydrogen abstraction.

    • Explanation: Some reaction conditions, particularly those involving radical initiators or single-electron transfer (SET) processes (e.g., Grignard reagent formation), can generate radical intermediates.[10] These highly reactive species can abstract hydrogen atoms from the solvent or other molecules in the reaction mixture, leading to a loss of the deuterium label.

    • Solution:

      • Use radical inhibitors: In reactions where radical pathways are a known side reaction, the addition of a radical inhibitor (e.g., BHT) might be beneficial, provided it doesn't interfere with the main reaction.

      • Degas solvents: Removing dissolved oxygen by degassing the solvents can help minimize the formation of radical species.

start Low Isotopic Enrichment Detected check_solvents Are you using protic solvents? start->check_solvents use_aprotic Switch to dry aprotic solvents. Ensure rigorous drying of all reagents and glassware. check_solvents->use_aprotic Yes check_ph Are acidic or basic reagents present? check_solvents->check_ph No end Re-run experiment and analyze isotopic purity. use_aprotic->end control_ph Use non-protic buffers or proton sponges. Purify reagents to remove acidic/basic impurities. check_ph->control_ph Yes check_radicals Could radical intermediates be involved? check_ph->check_radicals No control_ph->end radical_mitigation Consider radical inhibitors. Degas solvents to remove oxygen. check_radicals->radical_mitigation Yes check_radicals->end No radical_mitigation->end

Caption: Troubleshooting logic for addressing low isotopic enrichment.

Problem 2: Isotopic Scrambling Observed in the Product

Isotopic scrambling refers to the migration of the deuterium label from its original position to other positions within the molecule.[10]

  • Possible Cause A: Rearrangement reactions.

    • Explanation: Certain reaction conditions can promote molecular rearrangements through intermediates where different positions become equivalent. For vinyl compounds, this could involve the formation of symmetrical intermediates or transition states.

    • Solution:

      • Lower reaction temperature: Reducing the thermal energy of the system can often disfavor rearrangement pathways, which typically have higher activation energies.

      • Catalyst selection: Choose a catalyst that promotes a direct reaction pathway and avoids the formation of intermediates prone to scrambling.

  • Possible Cause B: Partial H/D exchange at specific positions.

    • Explanation: The chemical environment of each deuterium atom is slightly different, leading to variations in their susceptibility to exchange. Some positions may be more prone to exchange due to electronic or steric factors.

    • Solution:

      • Mechanistic investigation: A thorough understanding of the reaction mechanism is key. Consider running the reaction for shorter times and analyzing the intermediates to identify when scrambling occurs.

      • Modification of reaction conditions: Altering the solvent, temperature, or catalyst may change the selectivity of the H/D exchange process.

Reaction Condition Potential Effect on Scrambling Recommendation
High TemperatureCan provide enough energy to overcome activation barriers for rearrangement.Run reactions at the lowest effective temperature.
Protic SolventsCan facilitate protonation/deprotonation events leading to scrambling.Use dry aprotic solvents.
Strong Acids/BasesCan catalyze exchange and rearrangement reactions.Use milder reagents and control pH.
Long Reaction TimesIncreases the probability of side reactions, including scrambling.Monitor the reaction and quench as soon as it is complete.
Problem 3: Inconsistent Results Between Experimental Runs

Variability in results is often due to subtle changes in experimental conditions.

  • Possible Cause A: Variability in reagent purity or dryness.

    • Solution: Implement standardized procedures for the purification and handling of all reagents and solvents. Use freshly purified materials for each experiment.

  • Possible Cause B: Atmospheric moisture contamination.

    • Explanation: Vinyl bromide is a gas at room temperature, and reactions are often performed in solution.[14] Any exposure to the atmosphere can introduce moisture, leading to H/D exchange.

    • Solution:

      • Inert atmosphere techniques: Strictly adhere to using an inert atmosphere (e.g., argon or nitrogen) throughout the entire experimental setup, including reagent transfers and the reaction itself. A Schlenk line or a glovebox is highly recommended.

cluster_setup Schlenk Line Setup cluster_procedure Procedure manifold Dual Manifold (Inert Gas / Vacuum) flask Reaction Flask (Oven-dried) manifold->flask Inert Gas In bubbler Oil Bubbler flask->bubbler Gas Out step1 1. Assemble dry glassware. step2 2. Evacuate and backfill with inert gas (3x). step1->step2 step3 3. Add reagents via syringe under positive inert gas pressure. step2->step3

Caption: Diagram of a standard Schlenk line setup for inert atmosphere reactions.

Section 3: Key Experimental Protocols

This section provides detailed methodologies for essential analytical and experimental procedures.

Protocol 1: Quantification of Deuterium Incorporation by ¹H NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh a known amount of your final product and an internal standard (e.g., 1,3,5-trimethoxybenzene) into an NMR tube.

    • Dissolve the sample in a deuterated solvent that does not have signals in the region of interest (e.g., CDCl₃, C₆D₆).

  • NMR Acquisition:

    • Acquire a quantitative ¹H NMR spectrum. Ensure a long relaxation delay (D1) of at least 5 times the longest T1 of the protons being quantified to allow for full relaxation.

  • Data Analysis:

    • Integrate the signal of the internal standard and set its value to the known number of protons it represents.

    • Integrate the residual proton signals in the vinyl region of your product.

    • Calculate the percentage of deuterium incorporation by comparing the integral of the residual proton signals to the integral of the corresponding signals in a non-deuterated standard.

Protocol 2: Analysis of Isotopic Purity by Mass Spectrometry
  • Sample Preparation:

    • Prepare a dilute solution of your sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • MS Acquisition:

    • Use a high-resolution mass spectrometer (e.g., TOF, Orbitrap) to acquire the mass spectrum of your sample. Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common ionization techniques.[11]

  • Data Analysis:

    • Identify the molecular ion peaks corresponding to the different isotopologues (M, M+1, M+2, M+3, etc.).

    • Calculate the relative abundance of each isotopologue.

    • Correct for the natural isotopic abundance of C, Br, etc., to determine the true isotopic enrichment of deuterium.[12]

Protocol 3: A Standardized Reaction Setup to Minimize Isotopic Exchange
  • Glassware Preparation:

    • Thoroughly clean all glassware and dry it in an oven at >120 °C overnight.

    • Assemble the reaction apparatus while hot and allow it to cool under a stream of dry inert gas (argon or nitrogen).

  • Solvent and Reagent Preparation:

    • Use freshly distilled, dry aprotic solvents.

    • Ensure all reagents are of high purity and are handled under an inert atmosphere.

  • Reaction Execution:

    • Conduct the reaction under a positive pressure of inert gas.

    • Add reagents via syringe through a septum. For the addition of gaseous this compound, use a gas-tight syringe or a metered flow system.

    • Maintain the recommended reaction temperature using a suitable bath.

  • Workup and Purification:

    • Quench the reaction with a non-protic reagent if possible. If an aqueous workup is necessary, use D₂O-based solutions to minimize back-exchange.

    • Minimize the time the sample is exposed to protic environments.

    • Use anhydrous drying agents (e.g., MgSO₄, Na₂SO₄) to remove any residual water before solvent evaporation.

Section 4: References

  • Benchchem. (n.d.). Technical Support Center: A Guide to Preventing H/D Back-Exchange with Deuterated Standards. Retrieved from

  • Analytical Methods. (n.d.). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Royal Society of Chemistry. Retrieved from

  • PubMed. (2023). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. Rapid Communications in Mass Spectrometry, 37(Suppl 1), e9453. Retrieved from

  • ResearchGate. (n.d.). Rapid characterization of isotopic purity of deuterium‐labeled organic compounds and monitoring of hydrogen–deuterium exchange reaction using electrospray ionization‐high‐resolution mass spectrometry. Retrieved from

  • Yao Xue Xue Bao. (2024). Recent advances in analytical techniques for deuterium isotopic purity of deuterated drugs. 12, 1176-1185. Retrieved from

  • Sigma-Aldrich. (n.d.). This compound. Retrieved from

  • Wikipedia. (n.d.). Vinyl bromide. Retrieved from

  • Benchchem. (n.d.). Technical Support Center: Minimizing Isotopic Label Scrambling in Synthesis. Retrieved from

  • Guidechem. (n.d.). This compound 4666-78-8 wiki. Retrieved from

  • Grokipedia. (n.d.). Vinyl bromide. Retrieved from

  • PubMed Central. (n.d.). Advances in Hydrogen/Deuterium Exchange Mass Spectrometry and the Pursuit of Challenging Biological Systems. Retrieved from

  • ZEOCHEM. (n.d.). Deuterium Labeled Compounds. Retrieved from

  • Wikipedia. (n.d.). Hydrogen–deuterium exchange. Retrieved from

  • Simson Pharma Limited. (2025). Deuterated Compounds. Retrieved from

  • Nature Reviews Drug Discovery. (2023). Deuterium in drug discovery: progress, opportunities and challenges. 22, 433–452. Retrieved from

Sources

Technical Support Center: Addressing Matrix Effects with Vinyl-d3 Bromide in LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for quantitative analysis and are employing Vinyl-d3 bromide as a stable isotope-labeled (SIL) internal standard. Our goal is to provide in-depth, practical guidance to help you understand, identify, and mitigate matrix effects, ensuring the accuracy and robustness of your analytical methods.

Section 1: Understanding the Core Problem: Matrix Effects

This section breaks down the fundamental challenge of matrix effects in LC-MS/MS analysis.

FAQ 1: What are matrix effects and why are they a critical concern in LC-MS/MS?

Answer: A matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components from the sample matrix.[1] The "matrix" refers to all components within a sample other than the analyte of interest, such as salts, lipids, proteins, and metabolites.[2] These effects manifest in two primary ways:

  • Ion Suppression: This is the most common effect, where matrix components interfere with the ionization of the analyte, leading to a decreased signal intensity.[3]

  • Ion Enhancement: Less frequently, matrix components can boost the ionization of the analyte, causing an artificially high signal.[4]

These phenomena are not typically visible on the chromatogram but can severely compromise the accuracy, precision, and reproducibility of quantitative results.[1] The underlying mechanisms often involve competition for charge at the ion source, disruption of droplet desolvation, or changes in the physical properties (e.g., surface tension) of the ESI droplets.[5]

cluster_LC LC Eluent cluster_ESI ESI Source cluster_MS Mass Spectrometer Analyte Analyte Droplet_Ideal Charged Droplet (Ideal) Analyte->Droplet_Ideal No Interference Droplet_Suppressed Charged Droplet (Suppressed) Analyte->Droplet_Suppressed Co-elution & Competition for Charge Matrix Matrix Components Matrix->Droplet_Suppressed Co-elution & Competition for Charge Signal_Ideal Strong Analyte Signal Droplet_Ideal->Signal_Ideal Efficient Ionization Signal_Suppressed Weak Analyte Signal Droplet_Suppressed->Signal_Suppressed Inefficient Ionization (Suppression)

Figure 1: Mechanism of Ion Suppression in ESI-MS.
FAQ 2: How can I determine if my assay is affected by matrix effects?

Answer: You cannot assume your method is free from matrix effects, especially when dealing with complex biological matrices.[4] Two primary experimental approaches are used for their assessment:

  • Qualitative Assessment (Post-Column Infusion): This experiment helps identify regions in the chromatogram where ion suppression or enhancement occurs.[6] A solution of the analyte is continuously infused into the mass spectrometer post-column while a blank, extracted matrix sample is injected. Dips or peaks in the otherwise stable baseline signal indicate retention times where matrix components are eluting and causing interference.[7]

  • Quantitative Assessment (Post-Extraction Spike): This is the "gold standard" for quantifying the extent of matrix effects.[8] It involves comparing the peak area of an analyte spiked into a blank, extracted matrix sample (Set A) with the peak area of the same amount of analyte in a neat solvent (Set B). The ratio of these peak areas is known as the Matrix Factor (MF) .

    • MF < 1 indicates ion suppression.

    • MF > 1 indicates ion enhancement.

    • MF = 1 indicates no matrix effect.

For a robust method, the MF should be consistent across different lots of matrix and at different analyte concentrations.[8]

Section 2: The Solution: Stable Isotope Labeled Internal Standards

This section explains why a SIL IS is the most effective tool for combating matrix effects.

FAQ 3: Why is a Stable Isotope Labeled (SIL) Internal Standard, like this compound, the preferred choice?

Answer: A SIL internal standard is considered the "gold standard" for quantitative LC-MS/MS because it is chemically and physically almost identical to the analyte.[9][10] this compound shares the same structure and properties as its non-labeled counterpart, Vinyl bromide. This near-identical nature provides several key advantages:

  • Co-elution: The SIL IS and the analyte exhibit nearly identical chromatographic retention times. This ensures that both compounds pass through the ion source simultaneously and are exposed to the same matrix interferences.[11]

  • Similar Ionization Behavior: Because their physicochemical properties are the same, both the analyte and the SIL IS will be suppressed or enhanced to the same degree by co-eluting matrix components.[10]

  • Correction for Variability: By calculating the ratio of the analyte peak area to the IS peak area, the variability caused by matrix effects is effectively normalized.[6] If the matrix suppresses the signal of both compounds by 30%, the ratio remains constant, leading to an accurate final concentration.[11]

Using a SIL IS is the most reliable way to compensate for sample-to-sample variations in matrix effects, which is a common issue in clinical and bioanalytical studies.[12][13]

FAQ 4: What are the critical properties of this compound I should be aware of?

Answer: this compound is a deuterated analog of Vinyl bromide.[14] When using it as an internal standard, consider the following:

  • Volatility: Both Vinyl bromide and its deuterated form are highly volatile (Boiling Point: ~16 °C).[15] This property is paramount and dictates sample handling. All sample preparation steps, from spiking the IS to sealing vials, must be performed with meticulous care to prevent evaporative losses, which would lead to inaccurate quantification. Use gas-tight syringes and ensure vials are securely crimped.

  • Mass Shift: The "d3" designation indicates the replacement of three hydrogen atoms with deuterium, resulting in a mass increase of 3 Daltons (M+3). This mass difference is sufficient to prevent spectral overlap in the mass spectrometer while being small enough to not significantly alter its chemical behavior.[16]

  • Isotopic Purity: Ensure the this compound standard has high isotopic purity (e.g., >98 atom % D). Significant amounts of the unlabeled analyte (d0) in your IS stock solution will lead to an overestimation of the analyte concentration in your samples.[11]

  • Label Stability: The deuterium labels in this compound are on carbon atoms and are not susceptible to back-exchange with protons from the solvent, ensuring the stability of the label throughout the analytical process.[16]

Section 3: Troubleshooting Guide: Common Issues & Solutions

This Q&A section addresses specific problems you may encounter during method development and application.

Problem 1: I'm seeing high variability (>15% CV) in my analyte/IS ratio for my QC samples.
  • Potential Causes:

    • Inconsistent Sample Preparation: Due to the high volatility of Vinyl bromide and this compound, even minor differences in handling (e.g., time vials are left open, temperature fluctuations) can lead to differential evaporation and inconsistent results.

    • Differential Matrix Effects: Although rare with a co-eluting SIL IS, extreme matrix effects can sometimes affect the analyte and IS slightly differently, especially if their concentrations are vastly different.[11] Another possibility is a slight chromatographic separation (isotopic effect), causing one compound to elute at the edge of a severe suppression zone while the other is at its center.[17]

    • IS Contamination: The IS stock solution may be contaminated, or there may be carryover from a high concentration sample in a previous injection.

  • Solutions & Recommendations:

    • Standardize Workflow: Create a strict, temperature-controlled SOP for sample preparation. Ensure that the IS is added as early as possible and that all samples, calibrators, and QCs are handled identically and for the same duration.[18]

    • Optimize Chromatography: Aim for perfect co-elution of the analyte and this compound. Adjust the gradient or mobile phase composition to ensure their peak shapes are symmetrical and completely overlap.

    • Evaluate Sample Cleanup: If matrix effects are severe, enhance your sample preparation. Implement solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components like phospholipids before analysis.

    • Check for Carryover: Inject a blank solvent sample immediately after your highest calibrator to ensure no residual analyte or IS is carried over to the next injection.

Problem 2: The internal standard (this compound) doesn't seem to be correcting for the matrix effect effectively.
  • Potential Causes:

    • Isotopic Chromatographic Shift: Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts on a reverse-phase column.[9] If a very sharp zone of ion suppression exists, this slight shift can cause the analyte and IS to experience different degrees of suppression, compromising the correction.[17]

    • Concentration Mismatch: If the concentration of the IS is significantly higher than the analyte, it might compete with the analyte for ionization, introducing a non-linear relationship and affecting the accuracy of correction, especially at the lower limit of quantification (LLOQ).[19]

    • Saturated Response: At very high concentrations, the detector response for the analyte or IS may become saturated, leading to non-linearity and inaccurate ratio calculations.

  • Solutions & Recommendations:

    • Confirm Co-elution: Overlay the chromatograms of the analyte and IS from the same injection. Zoom in on the peaks to confirm they have the same retention time, peak start, and peak end. If a shift is observed, modify the LC method (e.g., use a slower gradient) to merge them.

    • Optimize IS Concentration: The concentration of the IS should ideally be similar to the mid-point of the calibration curve for the analyte.[20] This ensures a more consistent response ratio across the quantitative range.

    • Verify Linearity: Ensure your calibration curve is linear over the desired range. If you see a plateau at high concentrations, you may need to dilute your samples or adjust the upper limit of quantification (ULOQ).

Problem 3: My this compound signal is inconsistent or unexpectedly low across an entire batch.
  • Potential Causes:

    • Evaporation During Preparation: This is the most likely culprit. The working IS solution may have partially evaporated before being spiked into the samples, leading to a lower-than-expected concentration being added.

    • Improper Storage: The IS stock or working solutions may have been stored improperly (e.g., in a poorly sealed vial, at the wrong temperature), leading to degradation or evaporation over time.

    • Pipetting/Dispensing Errors: Inaccurate pipetting of the volatile IS solution can lead to inconsistent amounts being added to each sample.

  • Solutions & Recommendations:

    • Prepare Fresh Solutions: Prepare fresh IS working solutions for each analytical run from a properly stored stock.

    • Use Positive Displacement Pipettes: For highly volatile liquids, positive displacement pipettes can provide more accurate and reproducible dispensing than standard air displacement pipettes.

    • Review Storage Conditions: Store all stock solutions in tightly sealed vials at the recommended temperature (typically refrigerated or frozen) to minimize evaporation.

    • Implement an IS Response Check: As part of your batch acceptance criteria, monitor the absolute peak area of the IS. Set a window (e.g., ±50% of the mean IS response of the calibrators) and investigate any samples that fall outside this range.[18]

Section 4: Experimental Protocols & Workflows

This section provides a practical protocol for assessing matrix effects and a logical workflow for troubleshooting.

Protocol 1: Step-by-Step Guide to Quantitatively Assess Matrix Factor (MF)

This protocol is adapted from the principles outlined by Matuszewski et al. and is a cornerstone of bioanalytical method validation.[1][8]

Objective: To quantitatively determine the matrix effect on an analyte (e.g., Vinyl bromide) using this compound as the internal standard.

Materials:

  • Blank biological matrix (e.g., plasma) from at least six different sources.

  • Analyte and this compound stock solutions.

  • Neat solvent (matching the final mobile phase composition).

  • Standard sample extraction materials (e.g., protein precipitation solvent, SPE cartridges).

Procedure:

  • Prepare Three Sets of Samples at two concentrations: Low QC (LQC, ~3x LLOQ) and High QC (HQC, ~75% of ULOQ).

    • Set 1 (Neat Solution): Spike the analyte and IS into the neat solvent. This represents the baseline response without any matrix.

    • Set 2 (Post-Extraction Spike): Process blank matrix samples through your entire extraction procedure. In the final step, spike the resulting clean extract with the analyte and IS. This measures the effect of the matrix components that were not removed during cleanup.

    • Set 3 (Pre-Extraction Spike): Spike blank matrix with the analyte and IS before the extraction procedure. This set is used to determine the overall recovery.

  • Analyze Samples: Inject all three sets of samples onto the LC-MS/MS system and record the peak areas for both the analyte and the IS.

  • Calculate Matrix Factor (MF) and IS-Normalized MF:

    • Matrix Factor (Analyte): MF_Analyte = (Mean Peak Area of Analyte in Set 2) / (Mean Peak Area of Analyte in Set 1)

    • Matrix Factor (IS): MF_IS = (Mean Peak Area of IS in Set 2) / (Mean Peak Area of IS in Set 1)

    • IS-Normalized Matrix Factor: IS-Normalized MF = MF_Analyte / MF_IS

  • Calculate Recovery (RE):

    • Recovery: RE (%) = [(Mean Peak Area of Analyte in Set 3) / (Mean Peak Area of Analyte in Set 2)] * 100

Interpretation:

  • The IS-Normalized MF is the most critical value. For a method to be considered free of significant relative matrix effects, this value should be close to 1.0, and the coefficient of variation (%CV) across the different matrix lots should be less than 15%.[8]

start Start: Inconsistent Results Observed check_is_response Review IS Absolute Response Is it consistent across batch (<50% or >150% of mean)? start->check_is_response investigate_handling Investigate Sample Handling: - Evaporation - Pipetting Error - IS Solution Integrity check_is_response->investigate_handling No check_coelution Check Analyte/IS Co-elution Do peaks perfectly overlap? check_is_response->check_coelution Yes end_revalidate Re-validate Method After Changes investigate_handling->end_revalidate optimize_lc Optimize LC Method: - Adjust Gradient - Change Mobile Phase - Try Different Column check_coelution->optimize_lc No quantify_mf Quantify Matrix Factor (MF) Is IS-Normalized MF close to 1.0 and CV < 15%? check_coelution->quantify_mf Yes optimize_lc->end_revalidate improve_cleanup Improve Sample Cleanup: - Use SPE or LLE - Optimize Extraction Solvents quantify_mf->improve_cleanup No end_robust Method is Robust quantify_mf->end_robust Yes improve_cleanup->end_revalidate

Figure 2: Troubleshooting Workflow for Matrix Effects.
Section 5: Data Interpretation & Best Practices
Data Summary Table: Example Matrix Effect Evaluation

The table below presents hypothetical data from a matrix effect experiment for Vinyl bromide (VB) and its internal standard, this compound (VB-d3).

ParameterConcentrationMean Peak Area (Set 1: Neat)Mean Peak Area (Set 2: Post-Spike)MFIS-Normalized MFRecovery (RE) %
VB (Analyte) LQC55,00038,5000.701.0192%
VB-d3 (IS) LQC60,00041,4000.6994%
VB (Analyte) HQC545,000381,5000.701.0091%
VB-d3 (IS) HQC595,000416,5000.7093%

Interpretation of Table:

  • Matrix Factor (MF): The MF for both the analyte and IS is ~0.70, indicating that the matrix causes approximately 30% ion suppression.

  • IS-Normalized MF: Because the IS-Normalized MF is ~1.00, it demonstrates that this compound is effectively tracking and correcting for the ion suppression experienced by the analyte.

  • Recovery (RE): The recovery is >90%, indicating an efficient extraction process.

Best Practices Checklist

To ensure the development of a robust and reliable LC-MS/MS method:

References
  • Mei, H., Hsieh, Y., Nardo, C., Xu, X., Wang, S., Ng, K., & Korfmacher, W. A. (2003). Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: application to drug discovery. Rapid communications in mass spectrometry, 17(1), 97–103. [Link]

  • Becker, G. (2023). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Toxicology and Research. [Link]

  • Sangster, T., Spence, M., & Sinclair, P. (2004). Strategies for the detection and elimination of matrix effects in quantitative LC–MS analysis. LCGC North America, 22(6), 564-573. [Link]

  • Li, W. (2018). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 10(14), 1099-1102. [Link]

  • NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401-407. [Link]

  • O'Connor, D., et al. (2019). Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS. Analytical Chemistry, 91(15), 10136-10145. [Link]

  • Lin, Z. J., et al. (2013). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of pharmaceutical and biomedical analysis, 83, 234-242. [Link]

  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]

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  • Furlong, M. T., & Malm, M. (2013). Ion suppression; A critical review on causes, evaluation, prevention and applications. Talanta, 115, 104-124. [Link]

  • Reddy, T. M. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. [Link]

  • Jenkins, R., et al. (2015). Recommendations for Validation of LC–MS/MS Bioanalytical Methods for Protein Biotherapeutics. The AAPS journal, 17(1), 1-16. [Link]

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  • Zhang, Y., et al. (2023). Signal Suppression in LC-ESI-MS/MS from Concomitant Medications and Its Impact on Quantitative Studies: An Example Using Metformin and Glyburide. Molecules, 28(2), 708. [Link]

  • ADLM. (2017). Interference Testing and Mitigation in LC-MS/MS Assays. [Link]

  • BioPharma Services. (n.d.). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. [Link]

  • Morinello, E. J., et al. (2013). DEVELOPMENT AND APPLICATION OF AN LC-MS/MS METHOD FOR THE DETECTION OF THE VINYL CHLORIDE-INDUCED DNA ADDUCT N2,3-ETHENOGUANINE IN TISSUES OF ADULT AND WEANLING RATS FOLLOWING EXPOSURE TO [13C2]-VC. Chemical research in toxicology, 26(2), 269–278. [Link]

  • NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?. [Link]

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  • ResearchGate. (2025). Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry. [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Matrix Effects: The Achilles Heel of Quantitative High-Performance Liquid Chromatography-Electrospray-Tandem Mass Spectrometry. Analytical Chemistry, 75(13), 3019-3030. [Link]

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Technical Support Center: Improving Peak Shape and Resolution for Deuterated Compounds in GC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Gas Chromatography (GC) analysis of deuterated compounds. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with peak shape and resolution in their GC experiments involving isotopically labeled molecules. Here, we will move beyond generic advice to provide in-depth, scientifically grounded troubleshooting strategies.

Frequently Asked Questions (FAQs)

Here are some of the most common initial questions we receive from scientists working with deuterated compounds.

Q1: Why do my deuterated compounds elute at a different retention time than their non-deuterated counterparts?

This phenomenon is known as the chromatographic isotope effect. Most commonly, deuterated compounds elute slightly earlier than their protiated (non-deuterated) analogs.[1][2][3][4] This is referred to as an "inverse isotope effect" and is often observed on nonpolar stationary phases.[5][6] The primary reason for this is that the C-D bond is slightly shorter and stronger than the C-H bond, leading to a lower polarizability and weaker van der Waals interactions with the stationary phase. This results in a slightly higher vapor pressure for the deuterated compound, causing it to travel through the column faster.[3][7]

Conversely, a "normal isotope effect," where the deuterated compound elutes later, can occur on more polar stationary phases.[5][6] This is because the interactions are more influenced by dipole-dipole or hydrogen bonding forces, which can be affected differently by deuterium substitution. The position of the deuterium atom (e.g., on an sp2 vs. sp3 hybridized carbon) also plays a role in the magnitude and direction of the isotope effect.[5][8]

Q2: I'm observing significant peak tailing for my deuterated analyte. What are the likely causes?

Peak tailing is a common issue in GC and can be particularly pronounced for certain compounds. When it occurs with deuterated analytes, the causes are generally the same as for any compound, but the solutions may require more attention to detail. The primary culprits for peak tailing are:

  • Active Sites in the GC System: This is the most frequent cause. Active sites are locations in the sample flow path that can interact undesirably with the analyte. These sites are often acidic (silanol groups) or metallic surfaces within the inlet liner, the column itself, or the detector.[9][10][11] These interactions cause a portion of the analyte molecules to be retained longer, resulting in a skewed peak shape.

  • Improper Column Installation: A poorly cut column end, incorrect installation depth in the inlet, or the use of incorrect ferrules can create dead volumes or expose active sites, leading to peak tailing.[9][10][12][13]

  • Column Contamination: Buildup of non-volatile matrix components at the head of the column can create active sites and degrade peak shape.[9]

  • Analyte-Solvent Mismatch: If the polarity of the injection solvent is significantly different from the stationary phase, it can cause poor peak focusing, especially in splitless injections.[12][14]

Q3: My deuterated internal standard and the non-deuterated analyte are not fully resolved. How can I improve their separation?

Achieving baseline resolution between a deuterated compound and its analog can be challenging due to their very similar chemical properties. Here are some strategies to improve separation:

  • Optimize the Temperature Program: A slower temperature ramp or a lower initial oven temperature can increase the interaction time with the stationary phase, often improving resolution.[3]

  • Select a Different Stationary Phase: The choice of stationary phase is critical.[15][16] Sometimes, switching to a column with a different polarity can enhance the subtle differences in interaction between the deuterated and non-deuterated species.[6] For example, some ionic liquid phases have shown remarkable ability to separate isotopologues.[6]

  • Increase Column Length: A longer column provides more theoretical plates, which directly translates to higher resolving power. Doubling the column length can increase resolution by about 40%.[15]

  • Decrease Column Internal Diameter (ID): A smaller ID column (e.g., 0.18 mm) offers higher efficiency and can improve resolution, though it will have a lower sample capacity.[15]

In-Depth Troubleshooting Guides

Guide 1: Diagnosing and Eliminating Peak Tailing

Peak tailing can compromise both qualitative identification and quantitative accuracy. This guide provides a systematic approach to troubleshooting this common issue.

Step 1: Differentiate Between System-Wide and Compound-Specific Tailing

First, determine the scope of the problem.[10]

  • Indiscriminate Tailing: If all peaks in your chromatogram are tailing, the issue is likely related to a physical problem in the flow path, such as improper column installation or a leak.[10]

  • Selective Tailing: If only your deuterated analyte (and other polar or active compounds) are tailing, the problem is likely chemical in nature, pointing towards active sites in the system.[10]

Step 2: The Systematic Inertness Check

If you suspect chemical activity is the cause, a systematic check of your GC flow path is necessary. The goal is to ensure every surface the sample touches is as inert as possible.[11][17]

Protocol for Ensuring an Inert Flow Path:

  • Inlet Maintenance:

    • Replace the Liner: The inlet liner is a common source of activity. Replace it with a new, deactivated liner. For highly active compounds, consider liners with glass wool, ensuring the wool is also properly deactivated.[11][18]

    • Replace the Septum and O-ring: Old septa can shed particles into the liner, creating active sites.

    • Inspect the Inlet Seal: The gold-plated seal at the base of the inlet can become scratched or contaminated. Replace it if it shows any signs of wear.[11]

  • Column Maintenance:

    • Proper Column Cutting: A clean, square cut is crucial.[13] Use a ceramic scoring wafer or a specialized tool. Inspect the cut under magnification to ensure it is smooth and at a right angle to the column wall.[9]

    • Trim the Column: If the front end of the column is contaminated, trimming 10-20 cm can restore performance.[9][13]

    • Correct Installation: Ensure the column is installed at the correct depth in both the inlet and detector, as specified by the instrument manufacturer.[9][13]

  • Consider an Ultra-Inert Column: If you consistently work with active compounds, investing in a column specifically designed and tested for inertness can significantly improve peak shape and prevent analyte loss.[18][19]

Logical Flow for Troubleshooting Peak Tailing

Tailing_Troubleshooting Start Peak Tailing Observed Check_Scope Are all peaks tailing? Start->Check_Scope Physical_Issue Suspect Physical Issue: - Improper column installation - Dead volume - Leak Check_Scope->Physical_Issue  Yes Chemical_Issue Suspect Chemical Activity: - Active sites in liner/column Check_Scope->Chemical_Issue  No   Reinstall_Column Action: Re-install Column - Fresh, square cut - Correct ferrule & depth Physical_Issue->Reinstall_Column Inlet_Maint Action: Perform Inlet Maintenance - Replace liner, septum, seal Chemical_Issue->Inlet_Maint Check_Leaks Action: Leak Check System Reinstall_Column->Check_Leaks Resolution_Check Is peak shape acceptable? Check_Leaks->Resolution_Check Trim_Column Action: Trim 10-20cm from column inlet Inlet_Maint->Trim_Column Trim_Column->Resolution_Check End Problem Resolved Resolution_Check->End Yes Consider_UI_Column Consider Ultra-Inert Column and Flow Path Components Resolution_Check->Consider_UI_Column No

Caption: Troubleshooting workflow for peak tailing.

Guide 2: Optimizing Resolution Between Deuterated and Non-Deuterated Analogs

Achieving separation between isotopologues requires maximizing the efficiency of your chromatographic system.

Step 1: Column Selection

The stationary phase is the most critical factor for selectivity.[16]

Column TypePrinciple of SeparationBest For...
Non-polar (e.g., DB-5ms, HP-5ms) Separates primarily by boiling point.[16] The "inverse isotope effect" is common, with the deuterated compound eluting first.[3][6]General purpose, good starting point for many analyses.
Intermediate Polarity (e.g., DB-35ms) Balances boiling point separation with polarity-based interactions.Can sometimes provide unique selectivity for isotopologues.
Polar (e.g., WAX, FFAP) Separates based on polarity and hydrogen bonding capacity.[15] A "normal isotope effect" (deuterated elutes later) is more likely.[6]Polar analytes; can enhance separation when non-polar columns fail.[20]
Ionic Liquid (e.g., IL111i) Utilizes multiple interaction mechanisms (π–π, dipole–dipole).[7]Have shown exceptional performance in separating a wide range of isotopologues.[6]

Recommendation: If a standard 5% phenyl-methylpolysiloxane column does not provide adequate resolution, consider a more polar column like a WAX or a specialized ionic liquid phase.

Step 2: Methodical Optimization of GC Parameters

Once you have selected a column, systematically optimize the following parameters.

Experimental Protocol for Resolution Optimization:

  • Carrier Gas Flow Rate: Set the carrier gas (Helium or Hydrogen) to its optimal linear velocity for the chosen column ID. This ensures the highest column efficiency.

  • Initial Oven Temperature: Start with an initial oven temperature that is 10-20°C below the boiling point of your solvent (for splitless injection) to ensure good solvent focusing.[13]

  • Temperature Ramp Rate: This is a key parameter.

    • Inject your sample with a standard ramp rate (e.g., 10°C/min).

    • Re-inject with a slower ramp rate (e.g., 5°C/min).

    • Re-inject again with an even slower rate (e.g., 2°C/min).

    • Compare the chromatograms. Slower ramps increase analysis time but often significantly improve the resolution of closely eluting peaks.

  • Column Dimensions: If resolution is still insufficient, consider a longer column (e.g., 60m instead of 30m) or a column with a smaller internal diameter (e.g., 0.18mm instead of 0.25mm) to boost theoretical plates.[15]

Relationship Between GC Parameters and Resolution

Resolution_Optimization Goal Goal: Increase Resolution Column_Choice Column Selection (Stationary Phase) Goal->Column_Choice Column_Dimensions Column Dimensions Goal->Column_Dimensions Temp_Program Temperature Program Goal->Temp_Program Increase_Length Increase Length (e.g., 30m -> 60m) Column_Dimensions->Increase_Length Decrease_ID Decrease Internal Diameter (e.g., 0.25mm -> 0.18mm) Column_Dimensions->Decrease_ID Decrease_Ramp Decrease Ramp Rate (e.g., 10°C/min -> 2°C/min) Temp_Program->Decrease_Ramp Lower_Initial_T Lower Initial Temperature Temp_Program->Lower_Initial_T

Caption: Key parameters for optimizing GC resolution.

By systematically addressing both the chemical inertness of your GC system and the chromatographic parameters, you can overcome the common challenges associated with the analysis of deuterated compounds, leading to improved peak shape, enhanced resolution, and more reliable data.

References
  • Thakur, N., Armstrong, D. W., & Schug, K. A. (2023). Effect of position of deuterium atoms on gas chromatographic isotope effects. Talanta, 265, 124857. [Link]

  • Tsikas, D. (2021). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. Metabolites, 11(1), 33. [Link]

  • Thakur, N., Armstrong, D. W., & Schug, K. A. (2023). Effect of position of deuterium atoms on gas chromatographic isotope effects. PubMed, 37442006. [Link]

  • Thakur, N., Armstrong, D. W., & Schug, K. A. (2021). Evaluation of gas chromatography for the separation of a broad range of isotopic compounds. Analytica Chimica Acta, 1165, 338490. [Link]

  • Semantic Scholar. (n.d.). Effect of position of deuterium atoms on gas chromatographic isotope effects. Semantic Scholar. [Link]

  • Reddit. (2022). GC analysis - two questions. r/Chempros. [Link]

  • Tsikas, D. (2021). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. National Center for Biotechnology Information. [Link]

  • ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. YouTube. [Link]

  • Taylor, T. (2020). The LCGC Blog: GC Diagnostic Skills I | Peak Tailing. LCGC International. [Link]

  • Agilent Technologies, Inc. (2009). Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. Agilent. [Link]

  • GL Sciences. (n.d.). How to Obtain Good Peak Shapes. Inertsil. [Link]

  • GMP Insiders. (n.d.). Peak Tailing In Chromatography: Troubleshooting Basics. GMP Insiders. [Link]

  • Restek Corporation. (n.d.). GC Troubleshooting—Tailing Peaks. Restek. [Link]

  • Munir, R., et al. (2025). Variations in GC–MS Response Between Analytes and Deuterated Analogs. ResearchGate. [Link]

  • Sinha, A. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. ResolveMass Laboratories Inc. [Link]

  • Taylor, T. (n.d.). Troubleshooting GC peak shapes. Element Lab Solutions. [Link]

  • National Institutes of Health. (2020). Isotope Fractionation during Gas Chromatography Can Enhance Mass Spectrometry-Based Measures of 2H-Labeling of Small Molecules. NIH. [Link]

  • Phenomenex. (2022). Sharper Peak Shape & Sensitivity in Gas Chromatography. Phenomenex. [Link]

  • Romanello, D. (2025). How to Choose the Right Column for Gas Chromatography: A Comprehensive Guide. Phenomenex. [Link]

  • Chromatography Forum. (2017). Question on MS/MS techniques. Chromatography Forum. [Link]

  • Shimadzu. (n.d.). GC Column Types & Selection Guide. Shimadzu. [Link]

  • Lynam, K. (n.d.). Inert GC Flow Paths Have Never Been More Critical. Chromatography Today. [Link]

  • Agilent Technologies, Inc. (n.d.). NEW Agilent J&W Ultra Inert Capillary GC Columns. Agilent. [Link]

  • Restek Corporation. (n.d.). GC Column Selection Guide. Restek. [Link]

  • Scantec Nordic. (n.d.). Optimizing your GC flow path for inertness. Scantec Nordic. [Link]

  • Element Lab Solutions. (n.d.). Ultra Inert GC Columns & Consumables. Element Lab Solutions. [Link]

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Calibration curve issues with Vinyl-d3 bromide internal standard

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for troubleshooting calibration curve issues when using Vinyl-d3 bromide as an internal standard (IS). This resource is designed to provide in-depth, scientifically grounded advice to help you diagnose and resolve common analytical challenges. As Senior Application Scientists, we understand that robust and reliable quantification is paramount. This guide moves beyond simple checklists to explain the underlying chemical and analytical principles, empowering you to build self-validating and trustworthy methods.

Frequently Asked Questions (FAQs)
Q1: My calibration curve for the analyte is non-linear (curving downwards at higher concentrations). What are the primary causes when using this compound as an IS?

Non-linearity, particularly a downward curve, often points to several potential issues ranging from sample preparation to instrument behavior. Here are the most common culprits:

  • Detector Saturation: At high concentrations, the amount of analyte reaching the detector can exceed its linear dynamic range. This is a common phenomenon for many detectors, where the response does not increase proportionally with concentration beyond a certain point.

  • [1]Matrix Effects: Components in your sample matrix can interfere with the ionization of your analyte or internal standard. In ga[2][3][4]s chromatography-mass spectrometry (GC-MS), this can manifest as either signal enhancement or suppression. While[4] a good internal standard should compensate for these effects, severe matrix interference can still lead to non-linearity.

  • [5]Analyte Degradation: Vinyl bromide is a volatile and reactive compound. At hi[6]gher concentrations in the injector port, thermal degradation can become more pronounced, leading to a loss of analyte and a flattened curve.

  • Inappropriate Regression Model: Forcing a linear regression on a system that is inherently non-linear will naturally result in a poor fit.

####[5][7] Q2: I'm observing poor reproducibility in my IS (this compound) peak area across my calibration standards. What should I investigate?

Inconsistent internal standard response is a critical issue that directly impacts the accuracy and precision of your results. The root cause often lies in the handling and stability of this volatile compound.

  • Standard Preparation and Storage: this compound is a gas at room temperature with a boiling point of 16°C. Impro[8]per sealing of vials or frequent temperature fluctuations can lead to evaporative losses, altering the concentration of your standards. It is recommended to store standards refrigerated (+2°C to +8°C) and protected from light.

  • [9]Chemical Instability and Degradation: Although deuterated, vinyl bromide can still be susceptible to degradation. Comme[10][11]rcially available standards often contain a stabilizer like hydroquinone to inhibit polymerization. Ensur[8][9]e your solvent and matrix are not promoting degradation.

  • Injector Issues: Inconsistent injection volumes or discrimination effects in the GC inlet can disproportionately affect volatile compounds. Active sites in the injector liner can also lead to analyte loss.

####[1][12] Q3: Could the this compound be undergoing isotopic exchange? How would this affect my results?

Isotopic exchange, where a deuterium atom is replaced by a hydrogen atom, is a significant concern for all deuterated standards.

  • [13][14]Mechanism of Exchange: While deuterium on a vinylic carbon is generally stable, certain conditions like extreme pH or the presence of catalytic sites can promote H/D exchange.

  • [14][15][16]Impact on Quantification: If this compound (D3) exchanges a deuterium for a hydrogen, it can form D2, D1, or even the unlabeled (D0) vinyl bromide. This has two major consequences:

    • Underestimation of IS: The signal for the D3 mass will decrease, leading to an artificially high calculated concentration of your target analyte.

    • False Positive Analyte Signal: The formation of unlabeled vinyl bromide from the IS will create a "false positive" signal for the analyte, leading to inaccurate results, especially at low concentrations.

[13][14]

Troubleshooting Guides
Guide 1: Diagnosing and Correcting Non-Linear Calibration Curves

This guide provides a systematic approach to identifying the source of non-linearity in your calibration curve.

Step 1: Evaluate the Detector Response

  • Protocol: Prepare a high-concentration standard of your analyte without the internal standard. Perform serial dilutions and inject them. Plot the response versus concentration.

  • Expected Outcome: If the curve is linear, detector saturation is unlikely to be the primary issue within your calibration range. If it flattens at the higher end, you have identified the upper limit of your detector's linear range.

Step 2: Investigate Matrix Effects

  • Protocol:

    • Prepare a calibration curve in a clean solvent.

    • Prepare a second curve by spiking the same standards into an extract of a blank matrix (a sample that does not contain the analyte).

    • Compare the slopes of the two curves.

  • Interpretation:

    • Parallel Slopes: Minimal matrix effect.

    • Diverging Slopes: Significant matrix effect. A lower slope in the matrix indicates ion suppression, while a higher slope indicates enhancement.

Ta[4][17]ble 1: Interpreting Matrix Effect Experiments

ObservationImplicationRecommended Action
Similar Slopes Matrix effects are minimal and well-compensated by the IS.Proceed to investigate other potential causes.
Lower Slope in Matrix Ion SuppressionImprove sample cleanup, dilute the sample, or optimize chromatography to separate analyte from interfering components.
[18]Higher Slope in MatrixIon EnhancementImprove sample cleanup to remove enhancing compounds. Consider using analyte protectants in the GC inlet.

[17]Step 3: Assess Analyte and IS Stability

  • Protocol: Re-inject an aged calibration standard (e.g., prepared 24 hours prior and stored under typical autosampler conditions) and compare the peak areas and ratios to a freshly prepared standard.

  • Interpretation: A significant decrease in the analyte or IS peak area in the aged standard suggests degradation.

Step 4: Choose the Correct Regression Model

  • Action: If you have ruled out the above issues, the non-linearity may be inherent to your method. Visually inspect a plot of the residuals. A random scatter around zero suggests a good fit. If yo[7]u see a pattern (e.g., a U-shape), a non-linear model may be more appropriate.

  • [5]Causality: It is acceptable to use a non-linear calibration curve (e.g., quadratic) as long as it is properly validated and consistently provides accurate results for your quality control samples.

[5]

Guide 2: Troubleshooting Poor Internal Standard Reproducibility

This workflow will help you pinpoint the cause of variability in your this compound signal.

Caption: Troubleshooting workflow for poor IS reproducibility.

Guide 3: Verifying Isotopic Purity and Stability

Use this guide to check for potential isotopic exchange of your this compound standard.

Protocol: Mass Spectrum Analysis

  • Acquire Full Scan Data: Analyze a mid-point calibration standard in full scan mode on your GC-MS.

  • Examine the Mass Spectrum:

    • The expected monoisotopic mass for this compound is approximately 108.96 Da. The p[19]rimary ion cluster will be around m/z 108 and 110 due to the bromine isotopes (⁷⁹Br and ⁸¹Br).

    • Look for the corresponding unlabeled Vinyl bromide ions at m/z 106 and 108.

  • [20]Interpretation:

    • The presence of significant peaks at the masses corresponding to unlabeled vinyl bromide in your IS solution is a strong indicator of isotopic exchange or impurity.

    • A small amount of the unlabeled form may be present from the synthesis of the standard, but this should be minimal (check the certificate of analysis for isotopic purity, which is typically ≥98%).

Caption: Logical workflow for checking isotopic purity via GC-MS.

References
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  • Evaluation of matrix effects in the analysis of volatile organic compounds in whole blood with solid-phase microextraction. ResearchGate. [Link]

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  • Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. MDPI. [Link]

  • Variations in GC–MS Response Between Analytes and Deuterated Analogs. ResearchGate. [Link]

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  • METHOD 107 - DETERMINATION OF VINYL CHLORIDE CONTENT OF IN-PROCESS WASTEWATER SAMPLES, AND VINYL CHLORIDE CONTENT OF POLYVINYL C. EPA. [Link]

  • How standard degradation can affect sample recoveries. Chromatography Forum. [Link]

  • Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. PubMed. [Link]

  • Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. UEA Digital Repository. [Link]

  • Vinyl bromide. EPA. [Link]

  • vinyl bromide. Organic Syntheses Procedure. [Link]

  • Fitting Nonlinear Calibration Curves: No Models Perfect. Scirp.org. [Link]

  • Understanding Internal standards and how to choose them. Reddit. [Link]

  • Analytical methods evaluation and validation for vinylidene fluoride, vinyl bromide, vinyl fluoride, benzenethiol, and n-octanethiol. research report for vinyl bromide. CDC Stacks. [Link]

  • Analytical Method Development – Forced Degradation Study. Veeprho. [Link]

  • SAFETY DATA SHEET Vinylbromide SECTION 1: Identification of the substance/mixture and of the company/undertaking. Linde Gas GmbH. [Link]

  • vinyl bromide 1009 | niosh. CDC. [Link]

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Minimizing fragmentation of Vinyl-d3 bromide in mass spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the mass spectrometric analysis of Vinyl-d3 bromide. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the analysis of this volatile, deuterated, and halogenated molecule. Excessive fragmentation can compromise the integrity of your data, leading to difficulties in molecular weight confirmation and quantification. This guide provides in-depth, field-proven insights and practical troubleshooting steps to help you minimize fragmentation and achieve high-quality, reliable results.

Introduction: The Challenge of Analyzing this compound

This compound (C₂D₃Br) presents a unique set of challenges in mass spectrometry. Its low molecular weight, volatility, and the presence of a bromine atom make it susceptible to extensive fragmentation, particularly under standard Electron Ionization (EI) conditions. The deuterium labeling, while crucial for tracer studies, further influences fragmentation pathways due to the kinetic isotope effect, where the stronger carbon-deuterium (C-D) bonds can alter rearrangement processes compared to their carbon-hydrogen (C-H) counterparts.

This guide will walk you through the common issues encountered during the analysis of this compound and provide actionable solutions to preserve the molecular ion and obtain a clean, interpretable mass spectrum.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address specific issues you may encounter during your experiments in a question-and-answer format.

Q1: My mass spectrum for this compound shows very little or no molecular ion peak. How can I increase its abundance?

A1: The absence or low intensity of the molecular ion is a classic sign of excessive in-source fragmentation. Standard 70 eV electron ionization is often too energetic for this molecule.

Core Directive: Reduce the Ionization Energy.

The most effective strategy is to employ a "softer" ionization technique that imparts less energy to the analyte molecule.

  • Low-Energy Electron Ionization (EI): If your instrument allows, reducing the electron energy from the standard 70 eV to a lower value (e.g., 10-20 eV) can significantly decrease fragmentation and enhance the molecular ion peak.[1][2][3][4][5] This is often the most straightforward approach on a standard GC-MS system.

  • Chemical Ionization (CI): This is a well-established soft ionization technique.[1] By introducing a reagent gas (e.g., methane, isobutane, or ammonia) into the ion source, ionization occurs through gentle proton transfer or adduct formation, resulting in a prominent [M+H]⁺ or other adduct ion with minimal fragmentation.

Troubleshooting Flowchart: Enhancing the Molecular Ion

start Low/Absent Molecular Ion q1 Is Low-Energy EI an option on your instrument? start->q1 a1_yes Reduce Electron Energy (10-20 eV) q1->a1_yes Yes a1_no Utilize Chemical Ionization (CI) q1->a1_no No q2 Is the molecular ion still too low? a1_yes->q2 a1_no->q2 a2 Optimize Ion Source Parameters (See Q2) q2->a2 end Enhanced Molecular Ion a2->end

Caption: Decision workflow for increasing molecular ion abundance.

Q2: I'm still observing significant fragmentation even after trying a softer ionization technique. What other instrument parameters can I adjust?

A2: Fine-tuning your ion source parameters is crucial for minimizing in-source decay and thermal degradation.

Core Directive: Create a "Colder" and "Softer" Ion Source Environment.

  • Ion Source Temperature: Vinyl bromide is thermally labile. High source temperatures can cause thermal degradation before ionization.[6][7]

    • Recommendation: Reduce the ion source temperature. A good starting point is 150-200 °C. Monitor for peak shape and intensity, as too low a temperature can lead to contamination and poor peak shape.

  • Emission Current (for EI): On some instruments, like certain Agilent models, you can lower the emission current. This reduces the number of electrons in the ion source, leading to less fragmentation, albeit with a potential decrease in overall sensitivity.[8][9]

  • Cone/Nozzle Voltage or Declustering Potential: In atmospheric pressure ionization sources (like ESI or APCI, though less common for this analyte), the cone voltage (Waters), fragmentor voltage (Agilent), or declustering potential (Sciex) can be lowered to reduce in-source collision-induced dissociation.[10]

Table 1: Key Instrument Parameters for Minimizing Fragmentation

ParameterAgilent GC-MS (EI)Waters SYNAPT (ESI/APCI)Thermo Fisher Orbitrap (EI)General Principle
Ionization Energy Lower Electron Energy (if available)N/ALower Electron Energy (if available)Reduce energy imparted to the molecule.
Ion Source Temp. 150-200 °C100-150 °C150-200 °CMinimize thermal degradation.
Emission Current Lower from defaultN/AN/AReduce electron density in the source.
Cone/Fragmentor Voltage N/ALower Cone VoltageN/AReduce in-source collisional activation.

Q3: What are the expected major fragment ions for this compound, and how does deuterium labeling affect this?

A3: Understanding the fragmentation pattern is key to interpreting your spectra and confirming you are minimizing fragmentation. For undeuterated vinyl bromide (C₂H₃Br), a common fragmentation pathway is the loss of the bromine atom to form the vinyl cation (C₂H₃⁺).[11][12][13]

Kinetic Isotope Effect: The C-D bonds are stronger than C-H bonds. This means that processes involving the cleavage of a C-D bond will be slower than the corresponding C-H cleavage.[8][14]

Expected Fragmentation of this compound (C₂D₃Br):

  • Molecular Ion (M⁺˙): You will observe a characteristic isotopic pattern for bromine, with two peaks of nearly equal intensity at m/z 110 and 112 (for ⁷⁹Br and ⁸¹Br isotopes, respectively). The molecular formula is C₂D₃⁷⁹Br and C₂D₃⁸¹Br.

  • Loss of Bromine (-Br•): This is expected to be a major fragmentation pathway, leading to the formation of the trideuterated vinyl cation (C₂D₃⁺) at m/z 30.

  • Loss of Deuterium Bromide (-DBr): Rearrangement followed by the loss of DBr could lead to the formation of a C₂D₂⁺˙ ion at m/z 28. Due to the strength of the C-D bond, this might be less favorable than HBr loss in the undeuterated analogue.

  • Loss of a Deuterium radical (-D•): Cleavage of a C-D bond would result in a [C₂D₂Br]⁺ ion, with isotopic peaks at m/z 109 and 111.

Fragmentation Pathway Diagram

M [C₂D₃Br]⁺˙ (m/z 110, 112) F1 [C₂D₃]⁺ (m/z 30) M->F1 - Br• F2 [C₂D₂]⁺˙ (m/z 28) M->F2 - DBr F3 [C₂D₂Br]⁺ (m/z 109, 111) M->F3 - D•

Caption: Predicted major fragmentation pathways for this compound.

If you observe a high abundance of ions at m/z 30, 28, or other lower mass fragments, it indicates that significant fragmentation is still occurring.

Q4: My baseline is noisy and I see a lot of background ions. Could this be related to fragmentation?

A4: While a noisy baseline can have many causes (e.g., leaks, contaminated carrier gas), excessive fragmentation can contribute to a "messy" spectrum with many small, unidentifiable peaks. However, it's crucial to first rule out more common issues.

Core Directive: Ensure a Clean and Leak-Free System.

  • Check for Leaks: Use an electronic leak detector to check all fittings, especially at the injector and the MS interface. Air leaks (indicated by ions at m/z 18, 28, 32, and 44) can increase background noise and affect ionization efficiency.

  • Carrier Gas Purity: Ensure you are using high-purity carrier gas (e.g., Helium 99.9995% or greater) and that your gas filters are not exhausted.

  • Column Bleed: High column bleed can contribute to a noisy baseline. Ensure your column is properly conditioned and that you are not exceeding its maximum operating temperature.

A clean system will allow you to more accurately assess the fragmentation of your analyte.

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound with Low-Energy Electron Ionization

This protocol is designed for an Agilent GC-MS system but can be adapted for other manufacturers.

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent (e.g., methanol or hexane) at a concentration of approximately 1-10 µg/mL.

  • GC Method:

    • Inlet: Split/Splitless, 200 °C, Split ratio 20:1.

    • Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or similar.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Oven Program: 40 °C for 2 min, ramp to 150 °C at 10 °C/min.

  • MS Method (Low-Energy EI):

    • Tune File: Use a standard autotune (e.g., atune.u) as a starting point.

    • Ion Source: EI

    • Source Temperature: 200 °C

    • Quadrupole Temperature: 150 °C

    • Electron Energy: Set to 15 eV (or the lowest stable setting on your instrument).

    • Mass Range: Scan from m/z 25 to 150.

  • Acquisition: Inject 1 µL of the sample and acquire data.

  • Data Analysis: Examine the resulting spectrum for the presence of the molecular ion pair at m/z 110/112 and the relative abundance of fragment ions.

Protocol 2: Optimizing Ion Source Parameters on a Thermo Fisher Mass Spectrometer

This protocol outlines a systematic approach to reducing fragmentation by adjusting source parameters.

  • Initial Setup: Begin with the standard operating conditions for your instrument.

  • Infuse a Standard: If possible, infuse a constant stream of your this compound standard to get a stable signal.

  • Access Tune Window: Open the instrument tuning software.

  • Systematic Parameter Adjustment:

    • Source Temperature: Decrease the source temperature in 10 °C increments, from the default (e.g., 250 °C) down to 150 °C. Allow the system to stabilize at each step and observe the effect on the molecular ion-to-fragment ion ratio.

    • Lens Voltages: If your instrument allows for manual tuning of lens voltages (e.g., RF Lens), subtly adjust these to gently guide ions without imparting excessive energy. This is an advanced technique and should be done with caution.

  • Save Optimized Method: Once you have found a set of parameters that maximizes the molecular ion abundance while maintaining good peak shape and sensitivity, save this as a new tune file or method for your this compound analysis.

References

  • ASTM International. (n.d.). Application of Deuterated Organics as Internal Standards in Volatile Organic Analysis from Drinking Water and Wastewater by Computerized Gas Chromatography—Mass Spectrometry. ASTM International. Retrieved from [Link]

  • Williams, D. H., & Cooks, R. G. (1971). The Use of Deuterium Isotope Effects in Establishing Mass Spectral Fragmentation Mechanisms.
  • Royal Society of Chemistry. (n.d.). The use of deuterium isotope effects in establishing mass spectral fragmentation mechanisms. RSC Publishing. Retrieved from [Link]

  • Spectroscopy Online. (2020). A New Outlook on Soft Ionization for GC–MS. Spectroscopy Online. Retrieved from [Link]

  • Zahedkargaran, H., & Smith, L. R. (2012). Mass Spectral Fragmentation Patterns of Deuterated Butyl and Ethyl Acetates: An Easy Microscale Isotopic Labeling Experiment.
  • Agilent Technologies. (2018). Combination of Chemical Ionization (CI) and Low Energy Ionization (EI) Capabilities with High-Resolution Q-TOF GC/MS. Agilent Technologies. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry. NIH. Retrieved from [Link]

  • Agilent Technologies. (2019, April 1). Low Energy EI Innovation Minute [Video]. YouTube. [Link]

  • LCGC International. (2020). Gas Chromatography–Mass Spectrometry (GC–MS) with Cold Electron Ionization (EI): Bridging the Gap Between GC–MS and LC–MS. LCGC International. Retrieved from [Link]

  • ResearchGate. (n.d.). Isotope effects in fragmentation. ResearchGate. Retrieved from [Link]

  • National Institutes of Health. (2019). Supporting non-target identification by adding hydrogen deuterium exchange MS/MS capabilities to MetFrag. NIH. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectral fragmentation patterns of the deuterated and nondeuterated pyranoid and furanoid linalool oxides synthesized as analytical standards. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of hydrogen/deuterium scrambling on fragment deuteration values.... ResearchGate. Retrieved from [Link]

  • Chromatography Forum. (2013). GC/MS EI fragmentation. Chromatography Forum. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Hydrogen Deuterium Exchange-Based Mass Distribution Shifts in High-Resolution Cyclic Ion Mobility Separations. NIH. Retrieved from [Link]

  • ACS Publications. (2017). Optimizing the Parameters Governing the Fragmentation of Cross-Linked Peptides in a Tribrid Mass Spectrometer. Analytical Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Wikipedia. Retrieved from [Link]

  • Restek. (n.d.). Troubleshooting Guide. Restek. Retrieved from [Link]

  • ResearchGate. (2019). Some advice about how to reduce the fragmentation in ESI mass spectrometry?. ResearchGate. Retrieved from [Link]

  • National Institutes of Health. (2017). Optimizing the Parameters Governing the Fragmentation of Cross-Linked Peptides in a Tribrid Mass Spectrometer. NIH. Retrieved from [Link]

  • ResearchGate. (n.d.). THE MASS SPECTRA OF THREE DEUTERATED BROMOBUTANES. ResearchGate. Retrieved from [Link]

  • Shimadzu. (n.d.). Gas Chromatography Mass Spectrometry Troubleshooting Guide. Shimadzu. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Interpreting the fragmentation pattern of the mass spectrum of 1,2-dibromoethane. Doc Brown's Chemistry. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Interpreting the fragmentation pattern of the mass spectrum of 1,1-dibromoethane. Doc Brown's Chemistry. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of bromoethane. Doc Brown's Chemistry. Retrieved from [Link]

  • NIST. (n.d.). Ethane, 1,2-dibromo-. NIST WebBook. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Development of a HS-SPME/GC-MS method for the analysis of volatile organic compounds from fabrics for forensic reconstruction applications. NIH. Retrieved from [Link]

  • Medistri SA. (2022). Volatile Organic Compounds (VOCs) Analysis by GC/MS. Medistri SA. Retrieved from [Link]

  • LibreTexts. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. LibreTexts. Retrieved from [Link]

  • YouTube. (2022). How to Troubleshoot and Improve Your GC MS. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Development of a headspace–SPME–GC/MS method to determine volatile organic compounds released from textiles. ResearchGate. Retrieved from [Link]

Sources

Technical Support Center: A Guide to the Storage and Stability of Deuterated Vinyl Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, deuterated vinyl compounds are invaluable tools. The substitution of hydrogen with deuterium can significantly alter reaction kinetics and metabolic pathways, offering unique advantages in mechanistic studies and the development of next-generation pharmaceuticals. However, the very features that make these compounds desirable also introduce specific challenges related to their storage and stability. This guide provides in-depth technical assistance to help you navigate these challenges, ensuring the integrity and reliability of your deuterated vinyl compounds throughout their lifecycle.

I. Understanding the Core Challenges

Deuterated vinyl compounds are susceptible to a unique set of issues that can compromise their chemical and isotopic purity. The primary concerns are:

  • Spontaneous Polymerization: The vinyl functional group is inherently reactive and prone to polymerization, especially when exposed to heat, light, or oxygen.[1] This can lead to the loss of the monomer and the formation of unwanted oligomers or polymers in the storage container.

  • Hydrogen-Deuterium (H/D) Exchange: Deuterium atoms, particularly those on activated positions, can exchange with protons from atmospheric moisture or residual protic solvents.[2][3][4] This isotopic dilution can significantly impact the results of studies relying on the deuterium label.

  • Chemical Degradation: Like their non-deuterated counterparts, these compounds can undergo degradation through various pathways, including oxidation and hydrolysis, which can be exacerbated by improper storage conditions.

This guide will address these challenges in a practical, question-and-answer format, providing you with the knowledge to proactively protect your valuable deuterated vinyl compounds.

II. Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the storage and handling of deuterated vinyl compounds.

Issue 1: Spontaneous Polymerization

Q1: I opened a new bottle of deuterated styrene to find it has become viscous and difficult to pipette. What happened?

A1: You are likely observing the effects of spontaneous polymerization. Vinyl monomers like styrene can polymerize over time, especially if the inhibitor has been consumed or if the compound has been exposed to initiators such as heat, light, or atmospheric oxygen.[1] The increased viscosity is due to the formation of polystyrene oligomers and polymers.

Q2: What is an inhibitor and how does it prevent polymerization?

A2: An inhibitor is a chemical compound added to reactive monomers to prevent premature polymerization.[1][5] For many vinyl compounds, inhibitors are radical scavengers that interrupt the free-radical chain reaction that drives polymerization.[1] Common inhibitors include 4-tert-butylcatechol (TBC), 4-methoxyphenol (MEHQ), and butylated hydroxytoluene (BHT).[1] These molecules react with and neutralize radical species, thus preventing the initiation and propagation of polymer chains.

Q3: My experimental protocol requires the removal of the inhibitor. How can I do this without immediately polymerizing the monomer?

A3: Inhibitor removal is a critical step before using the monomer in a controlled polymerization reaction. The most common method is to pass the monomer through a column packed with an inhibitor-releasing agent, such as activated basic alumina. This should be done immediately before use. It is crucial to work quickly and under an inert atmosphere to prevent exposure to oxygen, which can initiate polymerization.

Q4: I've noticed that some of my deuterated vinyl monomers are stored in amber bottles. Why is this important?

A4: Amber bottles are used to protect the compound from light, particularly UV radiation. Light can provide the energy to initiate free-radical formation, leading to polymerization. Storing deuterated vinyl compounds in the dark or in amber glass vials is a simple yet effective way to enhance their stability.

Issue 2: Isotopic Instability (H/D Exchange)

Q5: My mass spectrometry results show a lower isotopic purity than what was stated on the certificate of analysis. What could be the cause?

A5: A decrease in isotopic purity is often due to hydrogen-deuterium (H/D) exchange.[2][3] This can occur if the deuterated compound comes into contact with protic sources, most commonly atmospheric moisture. Deuterons on the molecule, especially those in labile positions, can be replaced by protons from water.

Q6: Are all deuterium atoms in a vinyl compound equally susceptible to H/D exchange?

A6: No. The susceptibility of a deuterium atom to exchange depends on its chemical environment. Deuterons attached to heteroatoms (like in hydroxyl or amine groups) are highly exchangeable.[6] In deuterated vinyl compounds, deuterons on the vinyl group are generally stable, but those on other parts of the molecule, especially at acidic or basic sites, can be more prone to exchange.[4]

Q7: How can I minimize H/D exchange during storage and handling?

A7: To minimize H/D exchange, it is essential to handle and store the compound under anhydrous and inert conditions.[2][7] This includes:

  • Using an Inert Atmosphere: Handle the compound in a glovebox or under a stream of dry argon or nitrogen.

  • Dry Glassware: Ensure all glassware is thoroughly dried before use.

  • Anhydrous Solvents: Use high-purity, anhydrous deuterated solvents for preparing solutions.

  • Proper Sealing: Store the compound in a tightly sealed container with a high-quality cap and septum. For long-term storage, consider flame-sealing the ampoule.

Issue 3: Chemical Degradation

Q8: I suspect my deuterated vinyl compound has degraded. What are the common degradation pathways?

A8: Besides polymerization, deuterated vinyl compounds can degrade through pathways similar to their non-deuterated analogs.[8][9] These can include:

  • Oxidation: The vinyl group can be susceptible to oxidation, especially if exposed to air, which can lead to the formation of aldehydes, ketones, or carboxylic acids.

  • Hydrolysis: If the compound contains ester or other hydrolyzable functional groups, it can react with moisture, leading to cleavage of the molecule.

Q9: What are the best storage conditions to prevent chemical degradation?

A9: The ideal storage conditions depend on the specific compound, but general best practices include:

  • Low Temperature: Store at the recommended temperature, often refrigerated (2-8 °C) or frozen (-20 °C or below).[10]

  • Inert Atmosphere: As with preventing H/D exchange, storing under an inert gas like argon or nitrogen minimizes oxidative degradation.

  • Protection from Light: Use amber vials or store in the dark to prevent light-induced degradation.

III. Experimental Protocols

Protocol 1: Inhibitor Removal from Deuterated Vinyl Monomers

This protocol describes the removal of phenolic inhibitors (e.g., MEHQ, TBC) using an alumina column.

Materials:

  • Deuterated vinyl monomer

  • Activated basic alumina

  • Glass column or disposable pipette with a glass wool plug

  • Round-bottom flask, pre-dried

  • Inert gas source (argon or nitrogen)

Procedure:

  • Prepare the Column: In a fume hood, pack a glass column or a Pasteur pipette with a plug of glass wool at the bottom with activated basic alumina. The amount of alumina will depend on the amount of monomer to be purified. A general rule is to use approximately 10-20 g of alumina per 100 mL of monomer.

  • Inert Atmosphere: Flush the column and receiving flask with a gentle stream of inert gas.

  • Apply the Monomer: Carefully pour the deuterated vinyl monomer onto the top of the alumina column.

  • Elute: Allow the monomer to pass through the column under gravity or with gentle positive pressure from the inert gas.

  • Collect the Purified Monomer: Collect the purified, inhibitor-free monomer in the pre-dried receiving flask under an inert atmosphere.

  • Immediate Use: The purified monomer is now highly reactive and should be used immediately.

Protocol 2: Monitoring Isotopic and Chemical Purity by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for assessing both the isotopic enrichment and the chemical purity of deuterated compounds.[11][12]

Procedure:

  • Sample Preparation: Under an inert atmosphere, dissolve a small amount of the deuterated vinyl compound in a high-purity deuterated NMR solvent (e.g., CDCl₃, benzene-d₆).

  • Acquire ¹H NMR Spectrum: The ¹H NMR spectrum will show signals for any residual protons. The integration of these signals relative to an internal standard or a non-deuterated portion of the molecule can be used to quantify the level of deuteration. The absence or significant reduction of a signal at a specific chemical shift confirms the presence of deuterium at that position.

  • Acquire ²H (Deuterium) NMR Spectrum: A ²H NMR spectrum will directly show the signals of the deuterium atoms, confirming their location in the molecule.

  • Check for Impurities: Both ¹H and ¹³C NMR spectra should be carefully examined for the presence of unexpected signals, which could indicate the presence of degradation products or polymerized material.

IV. Visualization of Key Processes

Diagram 1: Free-Radical Polymerization and Inhibition

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination cluster_inhibition Inhibition I Initiator (e.g., Light, Heat) R Radical (R•) I->R forms M Monomer (Vinyl Compound) RM Monomer Radical (RM•) M->RM R->M attacks M2 Another Monomer RM->M2 RMM Growing Polymer Chain (RMM•) M2->RMM RMM2 Growing Chain 1 P Stable Polymer RMM2->P RMM3 Growing Chain 2 RMM3->P Inh Inhibitor (e.g., TBC) Inh_R Non-reactive Species Inh->Inh_R forms R_inh Radical (R•) R_inh->Inh reacts with HD_Exchange RD R-D (Deuterated Compound) Intermediate [R···D···H···OH]‡ (Transition State) RD->Intermediate + H₂O H2O H₂O (Moisture) RH R-H (Protonated Compound) Intermediate->RH - HDO HDO HDO

Caption: Simplified mechanism of H/D exchange between a deuterated compound and water.

V. Summary of Storage Recommendations

ParameterRecommendationRationale
Temperature Store at 2-8 °C or -20 °C as specified.Reduces the rate of polymerization and chemical degradation.
Atmosphere Store under a dry, inert atmosphere (e.g., Argon, Nitrogen).Prevents oxidation and H/D exchange with atmospheric moisture. [2][7]
Light Store in amber vials or in the dark.Prevents light-induced polymerization.
Container Use high-quality glass vials with tight-fitting caps/septa.Ensures a good seal against the atmosphere.
Inhibitor Do not remove the inhibitor until immediately before use.The inhibitor is crucial for preventing polymerization during storage. [1]

By adhering to these guidelines, you can ensure the long-term stability and integrity of your deuterated vinyl compounds, leading to more reliable and reproducible experimental outcomes.

VI. References

  • Methods for the synthesis of deuterated vinyl pyridine monomers - Google Patents. (2014). Accessed January 14, 2026.

  • A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing). (n.d.). Accessed January 14, 2026. [Link]

  • Investigation of the effects of storage and freezing on mixes of heavy-labeled metabolite and amino acid standards - PubMed Central. (n.d.). Accessed January 14, 2026. [Link]

  • Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques - ResolveMass Laboratories Inc. (2025). Accessed January 14, 2026. [Link]

  • Recent advances in analytical techniques for deuterium isotopic purity of deuterated drugs | Yao Xue Xue Bao;(12): 1176-1185, 2024. - BVS. (n.d.). Accessed January 14, 2026. [Link]

  • Synthesis of deuterated volatile lipid degradation products to be used as internal standards in isotope dilution assays. 2. Vinyl ketones - PubMed. (1999). Accessed January 14, 2026. [Link]

  • Optimizing the Synthesis of Deuterated Isotopomers and Isotopologues of Cyclohexene using Molecular Rotational Resonance Spectroscopy - NIH. (2025). Accessed January 14, 2026. [Link]

  • Rapid characterization of isotopic purity of deuterium‐labeled organic compounds and monitoring of hydrogen–deuterium exchange reaction using electrospray ionization‐high‐resolution mass spectrometry - ResearchGate. (n.d.). Accessed January 14, 2026. [Link]

  • How To Properly Store Your Radiolabeled Compounds - Moravek. (n.d.). Accessed January 14, 2026. [Link]

  • Synthesis and Degradation of Vinyl Polymers with Evenly Distributed Thioacetal Bonds in Main Chains: Cationic DT Copolymerization of Vinyl Ethers and Cyclic Thioacetals - PMC - NIH. (n.d.). Accessed January 14, 2026. [Link]

  • Synthesis of Multifunctional, Nonionic Vinyl Polymers and Their 13C Spin-Lattice Relaxation Times in Deuterium Oxide Solutions | Macromolecules - ACS Publications. (1996). Accessed January 14, 2026. [Link]

  • Applications and Synthesis of Deuterium-Labeled Compounds | Macmillan Group. (2014). Accessed January 14, 2026. [Link]

  • Unlocking the potential of hydrogen deuterium exchange via an iterative continuous-flow deuteration process - NIH. (2025). Accessed January 14, 2026. [Link]

  • Deuterated High Purity Monomers - Polymer Source. (n.d.). Accessed January 14, 2026. [Link]

  • Hydrogen–deuterium exchange - Wikipedia. (n.d.). Accessed January 14, 2026. [Link]

  • Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - NIH. (2021). Accessed January 14, 2026. [Link]

  • Deuterated - Solvents, Reagents& Accessories - Chromservis. (n.d.). Accessed January 14, 2026. [Link]

  • Polymerisation inhibitor - Wikipedia. (n.d.). Accessed January 14, 2026. [Link]

  • Exchangeable Protons and Deuterium Exchange | OpenOChem Learn. (n.d.). Accessed January 14, 2026. [Link]

  • Where is the Vinyl Chloride? Alternative Natural and Enhanced Degradation Pathways for Chlorinated Solvents - Battelle. (n.d.). Accessed January 14, 2026. [Link]

  • Polymerization Inhibitors - Quimidroga. (n.d.). Accessed January 14, 2026. [Link]

Sources

Technical Support Center: Optimization of Injection Parameters for Volatile Deuterated Standards

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of volatile deuterated standards. This guide is designed for researchers, scientists, and drug development professionals to address specific challenges encountered during Gas Chromatography (GC) method development. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying scientific reasoning to empower you to make informed decisions and effectively troubleshoot your experiments.

Frequently Asked Questions (FAQs)

Q1: What makes the GC analysis of volatile deuterated standards uniquely challenging?

The primary challenges stem from a combination of three factors:

  • High Volatility: Volatile compounds rapidly transition into the gas phase.[1][2] This necessitates precise control over injection parameters to ensure the entire sample is introduced to the column as a tight, focused band. Improper technique can lead to band broadening and poor resolution.[3]

  • Thermal Lability: Despite their volatility, many organic compounds can be susceptible to thermal degradation at the high temperatures often used in GC inlets.[4][5] This creates a delicate balance between ensuring complete vaporization and preventing analyte breakdown.

  • Isotope Effects: Deuterated standards can exhibit slightly different chromatographic behavior compared to their non-deuterated counterparts, typically eluting slightly earlier.[6] While often minor, this "chromatographic isotope effect" must be managed to ensure accurate integration and quantification, especially if baseline resolution between the analyte and standard is not achieved.[7][8]

Q2: How do I choose between Split and Splitless injection for my volatile deuterated standards?

The choice is dictated almost entirely by the concentration of your analyte.

  • Split Injection is ideal for samples with moderate to high analyte concentrations.[9][10] A high flow of carrier gas is directed through the inlet, and only a small, proportional fraction of the vaporized sample enters the column; the rest is vented.[11] This prevents column overload and produces sharp, narrow peaks, making it suitable for percent-level analysis or when using highly sensitive detectors.[10]

  • Splitless Injection is the method of choice for trace-level analysis (e.g., parts-per-million or lower).[10][12] During the injection, the split vent is closed for a predetermined time (the "splitless hold time"), allowing nearly the entire vaporized sample to be transferred to the column, thereby maximizing sensitivity.[11][13] However, the slower transfer can increase the risk of analyte degradation and band broadening for highly volatile compounds.[10][11]

Q3: My deuterated standard is eluting slightly before my target analyte. Is this normal?

Yes, this is a well-documented phenomenon known as the chromatographic H/D isotope effect (hdIEC).[6] Deuterated compounds generally have slightly lower boiling points and weaker intermolecular interactions with the GC stationary phase, causing them to elute earlier than their protium analogs.[6] For most applications, this small shift does not interfere with quantification. However, if the separation is inconsistent, it may be necessary to optimize the temperature program or gradient to ensure reproducible co-elution or separation.[8]

Q4: Can the choice of solvent affect the analysis of volatile standards?

Absolutely. The solvent plays a critical role in "solvent focusing," a mechanism that helps concentrate the analyte band at the head of the column. For effective solvent focusing in splitless injection, the initial oven temperature should be set about 20°C below the boiling point of the sample solvent.[14][15] This allows the solvent to condense, trapping the volatile analytes in a narrow band. If the initial oven temperature is too high, this focusing effect is lost, which can result in broad or split peaks, especially for early-eluting compounds.[16]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your analysis.

Problem 1: Poor Peak Shape (Tailing or Fronting Peaks)

Peak tailing is one of the most common issues in GC and often points to activity or inefficiency in the injection process.

  • Possible Cause 1: Active Sites in the Inlet

    • Causality: The GC inlet is a high-temperature, metal environment. Over time, silanol groups on the glass liner and metal surfaces can become exposed, creating "active sites."[17] These sites can interact with polar or labile analytes through hydrogen bonding, causing them to adsorb and desorb slowly, resulting in tailing peaks or even complete loss of signal.[18]

    • Solution:

      • Use High-Quality Deactivated Liners: Always use liners that have been chemically treated (deactivated) to cap the active silanol groups.[17] For particularly sensitive compounds, liners with an even more inert surface coating (e.g., Siltek) may be necessary.[19]

      • Regularly Replace the Liner and Septum: Sample matrix components can build up on the liner, creating new active sites. A preventative maintenance schedule is crucial. For heavy use, consider daily or weekly liner inspection and replacement. Septum coring can also deposit particles into the liner, creating active sites.

      • Check Inlet Seals: The metal seal at the bottom of the inlet can also become contaminated and should be replaced during routine maintenance, especially when installing a new column.

  • Possible Cause 2: Suboptimal Inlet Temperature

    • Causality: The inlet temperature must be high enough to ensure rapid and complete vaporization of the analytes and solvent.[2] If the temperature is too low, vaporization is slow and incomplete, leading to a slow, drawn-out transfer to the column, which causes peak tailing or broadening.[4]

    • Solution: A good starting point for the injector temperature is approximately 50°C above the boiling point of the least volatile analyte in the sample.[3] For volatile compounds, temperatures between 150-250°C are common.[13] If tailing persists, incrementally increase the temperature by 10-20°C, but be mindful of potential thermal degradation for labile compounds.

  • Possible Cause 3: Incorrect Liner Geometry

    • Causality: The liner's internal geometry is critical for proper sample transfer. Using a split liner for a splitless injection is a common mistake. A splitless liner is typically tapered at the bottom to funnel the sample directly onto the column, minimizing contact with reactive metal surfaces.[9][19] Using a straight-through split liner in splitless mode can cause poor transfer and peak shape distortion for volatile compounds.[19]

    • Solution: Ensure you are using the correct liner for your injection mode. For splitless analysis, a single-taper liner, often with a small plug of deactivated glass wool, is an excellent choice to enhance vaporization and protect the column.[20]

Troubleshooting Flowchart: Diagnosing Peak Tailing

G start Peak Tailing Observed check_liner Is the liner new, deactivated, and correct for the injection mode? start->check_liner replace_liner Action: Replace liner with a new, appropriately deactivated one. check_liner->replace_liner No check_temp Is the inlet temperature high enough for complete vaporization? check_liner->check_temp Yes solved Problem Resolved replace_liner->solved increase_temp Action: Increase inlet temp in 10-20°C increments. Monitor for degradation. check_temp->increase_temp No check_maintenance When were the septum and inlet seal last replaced? check_temp->check_maintenance Yes increase_temp->solved perform_maintenance Action: Perform inlet maintenance. (Replace septum, O-ring, seal) check_maintenance->perform_maintenance Not Recently check_column Is the column installed correctly? Is the column old or contaminated? check_maintenance->check_column Recently perform_maintenance->solved reinstall_column Action: Re-install column, trimming 5-10cm from the front. Consider a guard column. check_column->reinstall_column Yes check_column->solved No reinstall_column->solved

Caption: Troubleshooting workflow for diagnosing GC peak tailing.

Problem 2: Poor Reproducibility (Inconsistent Peak Areas)

Inconsistent peak areas are a major barrier to accurate quantification and often point to issues with the sample introduction process.

  • Possible Cause 1: Inlet Overload (Backflash)

    • Causality: When a liquid sample is injected into the hot inlet, it vaporizes and expands dramatically. The volume of this gas cloud is dependent on the solvent, injection volume, temperature, and pressure.[19][21] If the vapor expansion volume exceeds the internal volume of the liner, the sample cloud will "backflash" out of the liner into cooler regions of the inlet, leading to sample loss through the septum purge and split vent lines and causing poor reproducibility.[21]

    • Solution:

      • Calculate Vapor Volume: Before finalizing a method, calculate the expected solvent vapor volume. Many GC manufacturers and suppliers provide free online calculators for this purpose. A good rule of thumb is that the vapor volume should not exceed 50-75% of the liner's internal volume.[21]

      • Reduce Injection Volume: The simplest way to avoid backflash is to reduce the injection volume (e.g., from 2 µL to 1 µL).

      • Use a Larger ID Liner: If sensitivity is a concern and a smaller injection volume is not feasible, switch to a liner with a larger internal diameter (ID).

      • Use a PTV Injector: A Programmed-Temperature Vaporization (PTV) injector introduces the sample into a cool liner, which is then rapidly heated. This allows for solvent venting before the analytes are transferred to the column, enabling large volume injections without backflash.[22]

  • Possible Cause 2: System Leaks

    • Causality: A leak in the carrier gas flow path, most commonly at the septum or the column connection in the inlet, will disrupt the pressure and flow control of the system.[23] This leads to inconsistent sample transfer to the column and, consequently, highly variable peak areas.

    • Solution: Perform a system leak check. Most modern GCs have an electronic leak check function. Alternatively, an electronic leak detector can be used to manually check all fittings from the gas trap to the detector. Pay close attention to the septum nut after replacing the septum and the column fitting nut inside the oven.[23]

Problem 3: Low or No Analyte Response

A weak or absent signal for your volatile deuterated standard can be alarming, but it is often traceable to a few key areas.

  • Possible Cause 1: Thermal Degradation

    • Causality: While higher temperatures aid vaporization, excessive heat can cause thermally labile compounds to break down in the hot inlet.[4] This is more pronounced in splitless injections due to the longer residence time of the sample in the heated injector.[14]

    • Solution:

      • Lower the Inlet Temperature: Systematically lower the inlet temperature in 10°C increments to find the lowest possible temperature that still produces good peak shape without sacrificing response.

      • Use a Liner with Glass Wool: A small plug of deactivated glass wool can provide a large, inert surface that aids in rapid vaporization at lower temperatures, reducing the thermal stress on the analytes.[20][24]

      • Switch to a Faster Injection Mode: If possible, a split injection minimizes the time the analyte spends in the hot inlet, reducing degradation.[15] If trace analysis is required, consider a PTV injector.

  • Possible Cause 2: Improper Splitless Hold Time

    • Causality: In splitless injection, the split vent must remain closed long enough for the majority of the sample to be transferred from the liner to the column. If the hold time is too short, a significant portion of the analytes will be purged out the split vent when it opens, leading to low response.[11]

    • Solution: The optimal splitless hold time is typically calculated based on the liner volume and the column flow rate; it should be long enough for at least 95% of the liner's volume to be swept onto the column. A typical starting point is 30 to 60 seconds.[15] Increase the hold time in 15-second increments and monitor the analyte response until it plateaus.

Decision Tree: Selecting an Injection Mode

G start Start: Define Analysis Goal concentration What is the expected analyte concentration? start->concentration trace Trace Level (<10 ppm) concentration->trace Low high_conc High Concentration (>10 ppm) concentration->high_conc High thermolabile Is the analyte thermally labile? trace->thermolabile split Use Split Injection (Prevent Overload) high_conc->split splitless Use Splitless Injection (Maximize Sensitivity) thermolabile->splitless No ptv Consider PTV Injection (Protects Labile Analytes) thermolabile->ptv Yes

Sources

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods Using Vinyl-d3 Bromide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of quantitative analysis, particularly in the pharmaceutical and environmental sectors, the validation of analytical methods is paramount to ensure data integrity, accuracy, and reproducibility. This guide provides an in-depth technical comparison of Vinyl-d3 bromide as an internal standard in the validation of analytical methods for its non-labeled analogue, Vinyl bromide, a volatile organic compound (VOC) of significant regulatory concern. We will explore the foundational principles of analytical method validation as stipulated by regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), and delve into the practical application and superior performance of a stable isotope-labeled internal standard. Experimental data, presented in clear, comparative tables, will illustrate the tangible benefits of using this compound over other potential internal standards. Detailed, step-by-step protocols for method validation are provided to enable immediate application in your laboratory.

The Cornerstone of Reliable Data: Analytical Method Validation

The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications. It is a mandatory requirement by regulatory agencies worldwide, including the FDA and the European Medicines Agency (EMA), to ensure the integrity of data submitted in regulatory filings. The ICH Q2(R1) guideline provides a comprehensive framework for the validation of analytical procedures, outlining the key parameters that must be evaluated.

Key Validation Parameters:
  • Specificity/Selectivity: The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.

  • Linearity: The ability to elicit test results which are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The closeness of agreement among a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This is further subdivided into repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

  • Stability: The chemical stability of an analyte in a given matrix under specific conditions for given time intervals.

The "Gold Standard" Internal Standard: The Case for Stable Isotope Labeling

In chromatographic and mass spectrometric assays, an internal standard (IS) is crucial for correcting for the variability inherent in the analytical process, from sample preparation to instrument response. The ideal internal standard should mimic the analyte's chemical and physical properties as closely as possible. This is where stable isotope-labeled (SIL) internal standards, such as this compound, offer a distinct advantage.

By replacing three hydrogen atoms with deuterium, this compound is chemically identical to Vinyl bromide, ensuring it behaves similarly during extraction, chromatography, and ionization. However, its increased mass allows it to be distinguished from the unlabeled analyte by a mass spectrometer. This co-elution and similar ionization response are critical for compensating for matrix effects, a common source of analytical error in complex samples.

Comparison of Internal Standard Choices for Vinyl Bromide Analysis:

While other volatile organic compounds could be used as an internal standard, they will not share the same physicochemical properties as Vinyl bromide, leading to potential inaccuracies. The following table illustrates the conceptual differences:

Internal Standard TypeExampleAdvantagesDisadvantages
Stable Isotope Labeled This compound - Near-identical chemical and physical properties to the analyte. - Co-elutes with the analyte, providing the best correction for matrix effects and extraction variability. - High accuracy and precision.- Higher cost compared to other options. - Not always commercially available for all analytes.
Structural Analogue Bromochloromethane- Lower cost. - Readily available.- Different retention time and ionization efficiency than the analyte. - May not adequately compensate for matrix effects. - Potential for inaccurate quantification if its behavior deviates significantly from the analyte.
Non-related Compound 3-Fluorobenzotrifluoride- Inexpensive and readily available. - Unlikely to be present in samples.- Significant differences in chemical and physical properties. - Poor correction for analyte-specific matrix effects and extraction losses. - Generally not suitable for high-accuracy quantitative analysis of Vinyl bromide.

Performance Data: this compound vs. a Structural Analogue

To illustrate the superior performance of this compound, the following table presents typical validation data for the quantification of Vinyl bromide in a simulated biological matrix (e.g., plasma) using gas chromatography-mass spectrometry (GC-MS). The data for the structural analogue, Bromochloromethane, is provided for comparison.

Validation ParameterThis compound (IS)Bromochloromethane (IS)Acceptance Criteria (Typical)
Linearity (r²) > 0.999> 0.995≥ 0.99
Accuracy (% Bias) -2.5% to +3.1%-9.8% to +12.5%Within ±15% (±20% at LLOQ)
Precision (%RSD)
- Repeatability< 5%< 10%≤ 15% (≤ 20% at LLOQ)
- Intermediate Precision< 6%< 12%≤ 15% (≤ 20% at LLOQ)
LLOQ (pg/mL) 0.52.0Dependent on analytical needs
Matrix Effect (%CV) < 4%< 15%≤ 15%
Recovery (%CV) < 5%< 13%Consistent and reproducible

Note: The data presented are typical values and may vary depending on the specific analytical method, matrix, and instrumentation.

The data clearly demonstrates that the use of this compound as an internal standard results in superior accuracy, precision, and a lower limit of quantitation. The significantly lower coefficient of variation (%CV) for the matrix effect and recovery when using the deuterated standard underscores its ability to effectively compensate for analytical variability.

Experimental Protocols

Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples
  • Primary Stock Solutions: Prepare individual stock solutions of Vinyl bromide and this compound (IS) in a suitable solvent such as methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions of Vinyl bromide by serial dilution of the primary stock solution.

  • Internal Standard Working Solution: Prepare a working solution of this compound at a concentration appropriate for spiking into all samples (calibration standards, QCs, and unknown samples).

  • Calibration Standards: Prepare a set of at least six non-zero calibration standards by spiking the appropriate working standard solutions into the blank matrix (e.g., plasma). The final concentrations should cover the expected range of the study samples.

  • Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in the same blank matrix as the calibration standards.

Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)
  • Sample Aliquoting: Pipette a known volume of the sample (calibration standard, QC, or unknown) into a headspace vial.

  • Internal Standard Spiking: Add a precise volume of the this compound working solution to each vial.

  • Vial Sealing: Immediately seal the vials with a septum cap.

  • Incubation: Place the vials in a heated agitator at a defined temperature (e.g., 60°C) for a specific time (e.g., 15 minutes) to allow for equilibration of the analytes between the sample and the headspace.

  • Extraction: Expose a SPME fiber to the headspace of the vial for a defined period to extract the volatile analytes.

  • Desorption: Retract the fiber and immediately introduce it into the hot inlet of the GC-MS for thermal desorption of the analytes.

GC-MS Instrumental Analysis
  • Gas Chromatograph (GC):

    • Column: Use a capillary column suitable for the separation of volatile organic compounds (e.g., DB-624 or equivalent).

    • Oven Temperature Program: Develop a temperature gradient to ensure adequate separation of Vinyl bromide from other matrix components.

    • Injector: Operate in splitless mode to maximize sensitivity.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.

      • Vinyl bromide ions: Monitor characteristic ions (e.g., m/z 106, 108).

      • This compound ions: Monitor characteristic ions (e.g., m/z 109, 111).

Visualizing the Workflow and Logic

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction (HS-SPME) cluster_analysis Instrumental Analysis cluster_processing Data Processing & Reporting stock Stock Solutions (Analyte & IS) working Working Standards stock->working cal_qc Calibration Standards & QC Samples working->cal_qc aliquot Aliquot Sample cal_qc->aliquot spike Spike with IS (this compound) aliquot->spike equilibrate Equilibrate (Heat & Agitate) spike->equilibrate extract Extract with SPME Fiber equilibrate->extract gcms GC-MS Analysis (SIM Mode) extract->gcms data Data Acquisition gcms->data quant Quantification (Peak Area Ratios) data->quant report Final Report quant->report

Caption: Experimental workflow for the validation of an analytical method for Vinyl bromide using this compound as an internal standard.

Relationship of Validation Parameters

validation_parameters Method Analytical Method Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Linearity Linearity Method->Linearity Selectivity Selectivity Method->Selectivity LLOQ LLOQ Method->LLOQ Robustness Robustness Method->Robustness Stability Stability Method->Stability Accuracy->LLOQ defines Precision->LLOQ defines Linearity->Accuracy influences Linearity->Precision influences Selectivity->Accuracy ensures

Caption: Interrelationship of key analytical method validation parameters.

Conclusion

The validation of analytical methods is a critical exercise in ensuring the reliability and defensibility of scientific data. For the quantitative analysis of volatile organic compounds like Vinyl bromide, the choice of internal standard is a pivotal decision that directly impacts data quality. This guide has demonstrated, through established scientific principles and comparative data, the unequivocal superiority of a stable isotope-labeled internal standard. This compound, by virtue of its near-identical physicochemical properties to the analyte, provides the most effective means of correcting for analytical variability, particularly matrix effects. This leads to enhanced accuracy, precision, and robustness of the analytical method. While the initial cost of a deuterated standard may be higher, the long-term benefits of data integrity, reduced need for sample reanalysis, and confidence in regulatory submissions present a compelling case for its adoption as the "gold standard" in the validation of analytical methods for Vinyl bromide.

References

  • European Medicines Agency. (2022). ICH M10 on bioanalytical method validation. Retrieved from [Link]

  • A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). PharmaTutor. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • In-Depth Focus. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. Retrieved from [Link]

  • Hoffman, P. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • SCION Instruments. (n.d.). The Role of Internal Standards In Mass Spectrometry. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

  • Dillon, H. K., & Spafford, R. B. (1981). Analytical methods evaluation and validation for vinylidene fluoride, vinyl bromide, vinyl fluoride, benzenethiol, and n-octanethiol. research report for vinyl bromide. Centers for Disease Control and Prevention. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Slideshare. (n.d.). Bioanalytical method validation emea. Retrieved from [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]

  • Hiatt, M. H. (2011). Internal standards: a source of analytical bias for volatile organic analyte determinations. Journal of Chromatography A, 1218(1), 169-176. Retrieved from [Link]

  • AptoChem. (n.d.). Deuterated internal standards and bioanalysis. Retrieved from [Link]

  • National Institute for Research and Development in Mine Safety and Protection to Explosion. (n.d.). Determining vinyl bromide in workplace by gas chromatography with mass detection. Retrieved from [Link]

  • Liang, G., et al. (2019). Development, Validation, and Application of a New Method To Correct the Nonlinearity Problem in LC-MS/MS Quantification Using Stable Isotope-Labeled Internal Standards. Analytical Chemistry, 91(13), 8344-8351. Retrieved from [Link]

  • International Agency for Research on Cancer. (2008). 1,3-Butadiene, Ethylene Oxide and Vinyl Halides (Vinyl Fluoride, Vinyl Chloride and Vinyl Bromide). In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 97. Retrieved from [Link]

  • National Institute for Occupational Safety and Health. (1994). VINYL BROMIDE: METHOD 1009. In NIOSH Manual of Analytical Methods (NMAM), Fourth Edition. Retrieved from [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401-407. Retrieved from [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Semantic Scholar. Retrieved from [Link]

  • Gu, H., et al. (2014).

The Analytical Edge: A Comparative Guide to Quantification with Vinyl-d3 Bromide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of quantitative analytical chemistry, the pursuit of accuracy and precision is paramount. For researchers, scientists, and drug development professionals, the reliability of analytical data underpins critical decisions, from environmental monitoring to pharmaceutical quality control. This guide provides an in-depth technical comparison of quantification methodologies for volatile organic compounds (VOCs), with a specific focus on the use of vinyl-d3 bromide as a stable isotope-labeled (SIL) internal standard. We will explore the fundamental principles, present supporting experimental data, and offer detailed protocols to demonstrate the superior performance of the internal standard method over traditional external standard calibration.

The Cornerstone of Accurate Quantification: The Internal Standard

The internal standard method is a powerful technique to enhance the accuracy and precision of chromatographic analyses.[1][2] Unlike external standard calibration, where the sample analysis is compared to a separately run calibration curve, the internal standard (IS) is a known amount of a specific compound added to every sample, calibrator, and blank. The ideal internal standard is chemically similar to the analyte but chromatographically resolved from it. Stable isotope-labeled internal standards, such as this compound for the analysis of vinyl bromide or vinyl chloride, are considered the gold standard in mass spectrometry-based quantification.[2] This is because they co-elute with the analyte and exhibit nearly identical behavior during sample preparation, injection, and ionization, thus compensating for variations in these steps.[2]

The external standard method, while simpler in its execution, is susceptible to variations in injection volume, instrument drift, and matrix effects, which can compromise the accuracy of the results.[1][2]

This compound: Properties and Rationale for Use

This compound (C₂D₃Br) is a deuterated analog of vinyl bromide.[3][4] Its physical and chemical properties are nearly identical to the unlabeled compound, with a key difference being its molecular weight. This mass difference allows for its distinct detection by a mass spectrometer when co-eluting with the non-deuterated analyte.

Key Properties of this compound:

PropertyValue
Molecular FormulaCD₂=CDBr
Molecular Weight109.97 g/mol [3]
Isotopic PurityTypically ≥98 atom % D[4]
Chemical Purity≥99%

The high isotopic and chemical purity of commercially available this compound standards is crucial for accurate quantification, as impurities could potentially interfere with the analysis.[3][4] These standards are often supplied with a stabilizer, such as hydroquinone, to ensure their stability during storage.[3][4]

Comparative Performance Analysis: Internal vs. External Standard

To illustrate the practical advantages of using this compound as an internal standard, we will compare its performance against the external standard method for the quantification of a representative volatile organic compound, vinyl chloride. The data presented below is a synthesis of performance characteristics typically observed in validated GC-MS methods.

Performance ParameterInternal Standard Method (with this compound)External Standard Method
Linearity (R²) > 0.998> 0.995
Accuracy (% Recovery) 95-105%85-115%
Precision (%RSD) < 5%< 15%
Limit of Quantification (LOQ) ~0.023 mg/m³[5]~0.051 mg/m³

The internal standard method consistently demonstrates superior linearity, accuracy, and precision. The tighter control over variability, as indicated by the lower relative standard deviation (%RSD), is a direct result of the internal standard's ability to correct for procedural inconsistencies.

Experimental Workflow and Protocols

A robust and validated experimental workflow is the foundation of reliable quantitative analysis. Below, we provide a detailed, step-by-step methodology for the quantification of vinyl chloride in an air sample using this compound as an internal standard, followed by a comparison with the external standard workflow.

Internal Standard Quantification Workflow

internal_standard_workflow cluster_prep Sample and Standard Preparation cluster_analysis GC-MS Analysis cluster_quant Quantification Sample Air Sample Collection Spike_IS Spike with known amount of this compound Sample->Spike_IS GC_MS GC-MS Analysis Spike_IS->GC_MS Cal_Standards Prepare Calibration Standards (Analyte + constant IS concentration) Cal_Standards->GC_MS Peak_Integration Peak Area Integration (Analyte and IS) GC_MS->Peak_Integration Ratio_Calc Calculate Peak Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calc Cal_Curve Generate Calibration Curve (Peak Area Ratio vs. Concentration Ratio) Ratio_Calc->Cal_Curve Concentration_Det Determine Analyte Concentration Cal_Curve->Concentration_Det

Caption: Workflow for internal standard quantification.

External Standard Quantification Workflow

external_standard_workflow cluster_prep Sample and Standard Preparation cluster_analysis GC-MS Analysis cluster_quant Quantification Sample Air Sample Collection GC_MS_Sample GC-MS Analysis of Sample Sample->GC_MS_Sample Cal_Standards Prepare Calibration Standards (Analyte only) GC_MS_Standards GC-MS Analysis of Standards Cal_Standards->GC_MS_Standards Peak_Integration_Sample Peak Area Integration (Sample) GC_MS_Sample->Peak_Integration_Sample Peak_Integration_Standards Peak Area Integration (Standards) GC_MS_Standards->Peak_Integration_Standards Cal_Curve Generate Calibration Curve (Peak Area vs. Concentration) Peak_Integration_Sample->Cal_Curve Peak_Integration_Standards->Cal_Curve Concentration_Det Determine Analyte Concentration Cal_Curve->Concentration_Det

Caption: Workflow for external standard quantification.

Detailed Experimental Protocol: Quantification of Vinyl Chloride in Air by GC-MS with this compound Internal Standard

This protocol is adapted from established methods for the analysis of volatile organic compounds in air.

1. Materials and Reagents

  • Vinyl Chloride Standard: Certified gas standard in nitrogen.

  • This compound Internal Standard (IS): Certified gas standard in nitrogen, ≥98 atom % D, ≥99% chemical purity.[4]

  • High-Purity Nitrogen: For sample dilution and instrument carrier gas.

  • Sample Collection Canisters: Evacuated and certified clean Summa canisters.

  • Gas-Tight Syringes: Various volumes for standard preparation.

  • GC-MS System: Gas chromatograph coupled to a mass spectrometer with a suitable capillary column (e.g., DB-624).

2. Standard Preparation

  • Internal Standard Spiking Solution: Prepare a dilution of the this compound standard in high-purity nitrogen to a concentration suitable for spiking into all samples and standards.

  • Calibration Standards: Prepare a series of calibration standards by injecting varying known amounts of the vinyl chloride standard into clean Summa canisters and then adding a constant, known amount of the this compound internal standard spiking solution to each. Pressurize all canisters to the same final pressure with high-purity nitrogen. A typical calibration range could be 0.5 to 50 ppbv.

3. Sample Preparation

  • Collect air samples using evacuated Summa canisters.

  • Prior to analysis, spike each sample canister with the same constant, known amount of the this compound internal standard spiking solution as used in the calibration standards.

4. GC-MS Analysis

  • GC Conditions (Example):

    • Column: DB-624, 30 m x 0.25 mm ID, 1.4 µm film thickness.

    • Oven Program: 35°C for 10 min, ramp at 10°C/min to 240°C, hold for 10 min.

    • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

    • Injection: Use a sample preconcentrator for automated sample introduction from the canisters.

  • MS Conditions (Example):

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Ions to Monitor:

      • Vinyl Chloride: m/z 62 (quantification), 64 (qualifier).

      • This compound: m/z 110 (quantification), 112 (qualifier).

5. Data Analysis and Quantification

  • Integrate the peak areas for the quantification ions of vinyl chloride and this compound in all chromatograms.

  • Calculate the peak area ratio of vinyl chloride to this compound for each standard and sample.

  • Construct a calibration curve by plotting the peak area ratio versus the concentration ratio of vinyl chloride to this compound for the calibration standards.

  • Determine the concentration of vinyl chloride in the samples by applying the peak area ratio from the sample to the calibration curve.

Trustworthiness and Scientific Integrity: Addressing Potential Challenges

While stable isotope-labeled internal standards offer significant advantages, it is crucial to be aware of potential analytical challenges to ensure the trustworthiness of the data.

  • Isotopic Purity: The isotopic purity of the deuterated standard is critical. The presence of unlabeled analyte in the internal standard can lead to an overestimation of the analyte concentration, especially at low levels. It is essential to use high-purity standards from reputable suppliers and to verify the purity as stated in the certificate of analysis.[4]

  • Hydrogen-Deuterium Exchange: While generally stable, under certain conditions, the deuterium atoms on a labeled compound can exchange with hydrogen atoms from the surrounding environment. This "back-exchange" can compromise the accuracy of the quantification. For this compound, the vinylic deuterium atoms are not readily exchangeable under typical GC-MS analytical conditions. However, it is good practice to minimize the exposure of samples and standards to active hydrogen sources and to perform stability studies during method validation.

  • Chemical Stability: this compound, like its unlabeled counterpart, is a reactive compound. It is typically supplied with a stabilizer to prevent polymerization.[4] Proper storage and handling according to the manufacturer's recommendations are essential to maintain its integrity.[3]

Conclusion: The Clear Advantage of this compound for High-Fidelity Quantification

The use of this compound as a stable isotope-labeled internal standard provides a demonstrably superior method for the quantification of volatile organic compounds like vinyl chloride compared to external standard calibration. The ability to correct for variations in sample preparation, injection volume, and instrument response leads to significantly improved accuracy and precision. By understanding the principles of internal standardization, implementing robust experimental protocols, and being mindful of potential analytical challenges, researchers can achieve high-fidelity quantitative data that is both reliable and defensible.

References

  • ESTABLISHMENT, EVALUATION, AND APPLICATION OF A GAS CHROMATOGRAPHY–MASS SPECTROMETRY METHOD FOR QUANTIFICATION OF VOLATILE ORGANIC COMPOUNDS IN AMBIENT AIR BY USING GAS CHROMATOGRAPHY–MASS SPECTROMETRY AND ANISOLE AS AN INTERNAL STANDARD. Repository of UKIM. Available at: [Link]

  • Simultaneous Analysis of 96 Volatile Organic Compounds Using GC-MS/MS. Shimadzu. Available at: [Link]

  • Improved Volatiles Analysis Using Static Headspace, the Agilent 5977B GC/MSD, and a High-efficiency Source. Agilent Technologies. Available at: [Link]

  • Comparison of GC-MS Calibration Properties of Volatile Organic Compounds and Relative Quantification Without Calibration Standards. ResearchGate. Available at: [Link]

  • Prospects of Standard Analysis for Ambient VOCs using TD-GCMS - Comparison of External and Internal Calibration Methods. ResearchGate. Available at: [Link]

  • Determination of vinyl chloride in workplace air using gas chromatography. The MAK Collection for Occupational Health and Safety. Available at: [Link]

  • Analysis of Vinyl Chloride in Polyvinyl Chloride Plastics by GC. Shimadzu. Available at: [Link]

  • [Headspace GC/MS analysis of residual vinyl chloride and vinylidene chloride in polyvinyl chloride and polyvinylidene chloride products]. PubMed. Available at: [Link]

  • Unlocking the potential of hydrogen deuterium exchange via an iterative continuous-flow deuteration process. Nature Communications. Available at: [Link]

  • METHOD 107A - DETERMINATION OF VINYL CHLORIDE CONTENT OF SOLVENTS, RESIN-SOLVENT SOLUTION, POLYVINYL CHLORIDE RESIN, RESIN SLURRY, WET RESIN, AND LATEX SAMPLES. U.S. EPA. Available at: [Link]

  • GC-MS Application Notes. LCGC International. Available at: [Link]

  • Meeting the Korean Method ES 04602.1b for Vinyl Chloride, Acrylonitrile, and Bromoform (염화비닐, 아크릴로니트릴, 브로모포름) with Static and Dynamic Headspace GC/MS. Teledyne Tekmar. Available at: [Link]

  • Analysis of Vinyl Chloride Leached from Metal Food Can by GC. Shimadzu. Available at: [Link]

  • Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. MDPI. Available at: [Link]

  • Headspace GC/MS Analysis of Residual Vinyl Chloride and Vinylidene Chloride in Polyvinyl Chloride and Polyvinylidene Chloride Products. ResearchGate. Available at: [Link]

  • Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment. PMC. Available at: [Link]

  • Hydrogen/Deuterium Exchange Mass Spectrometry: Fundamentals, Limitations, and Opportunities. PMC. Available at: [Link]

  • Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. PMC. Available at: [Link]

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The Gold Standard in Volatile Organic Analysis: An Inter-Laboratory Guide to Vinyl-d3 Bromide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of analytical chemistry, particularly for the quantification of volatile organic compounds (VOCs), the pursuit of precision and accuracy is paramount. This is especially true in environmental monitoring, occupational safety, and drug development, where regulatory compliance and the safety of human health are at stake. Environmental samples are often complex, containing a multitude of substances that can interfere with analytical measurements, potentially leading to inaccurate estimations of contaminant levels.[1] The use of stable isotope-labeled internal standards, such as Vinyl-d3 bromide, has emerged as the "gold standard" to mitigate these challenges, particularly in mass spectrometry-based techniques.[1][2]

This guide provides an in-depth comparison of analytical methodologies using this compound, offering insights into the causality behind experimental choices and presenting supporting data. It is designed for researchers, scientists, and drug development professionals to facilitate robust method development and validation.

The Principle of Isotope Dilution Mass Spectrometry (IDMS) with this compound

The foundational principle behind the use of this compound is Isotope Dilution Mass Spectrometry (IDMS).[1] In this technique, a known quantity of the deuterated standard is introduced into the sample at an early stage of the analytical process. Because this compound is chemically identical to its non-deuterated counterpart (the analyte), it experiences the same variations during sample preparation, extraction, and instrumental analysis.[2] However, due to the mass difference between deuterium and hydrogen, the deuterated standard can be distinguished from the analyte by a mass spectrometer. By measuring the ratio of the analyte to the known amount of the internal standard, highly accurate and precise quantification can be achieved, effectively correcting for matrix effects and procedural losses.[2]

Comparative Analysis of Key Methodologies

The two primary analytical techniques for the quantification of volatile compounds like vinyl bromide are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method offers distinct advantages and is suited for different analytical objectives.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the most widely employed technique for the analysis of VOCs due to its high sensitivity and selectivity.[3] It is the basis for numerous official methods from regulatory bodies like the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[4][5]

Workflow for GC-MS Analysis of Vinyl Bromide using this compound Internal Standard:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Air/Water Sample Collection Spike Spike with known amount of this compound Sample->Spike Addition of IS Extraction Purge and Trap or Solvent Desorption Spike->Extraction Analyte & IS co-extraction GC Gas Chromatographic Separation Extraction->GC Injection MS Mass Spectrometric Detection GC->MS Elution Integration Peak Area Integration MS->Integration Data Acquisition Calculation Concentration Calculation via Response Factor Integration->Calculation Ratio of Analyte/IS NMR_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Standard This compound Standard Solvent Dissolution in Non-deuterated Solvent Standard->Solvent NMR ²H NMR or ¹H NMR Acquisition Solvent->NMR Integration Peak Integration NMR->Integration Calculation Purity/Concentration Calculation Integration->Calculation

Caption: NMR workflow for purity assessment.

Advantages of NMR for Standard Verification:

  • Absolute Quantification: NMR can be used for absolute quantification without the need for a calibration curve, using a certified reference material.

  • Structural Confirmation: Provides unambiguous structural confirmation of the deuterated standard.

  • Purity Assessment: Allows for the determination of isotopic enrichment and the presence of protonated impurities. [6]

Inter-Laboratory Comparison and Proficiency Testing

While a specific inter-laboratory comparison for this compound is not readily available in published literature, the framework for such studies is well-established through proficiency testing (PT) programs for VOCs. [7][8]These programs are essential for external quality assessment, allowing laboratories to evaluate their performance against their peers and identify potential systematic biases. [9] Key Elements of a Proficiency Testing Scheme for Vinyl Bromide Analysis:

  • Sample Preparation: A central, accredited body prepares homogenous and stable test samples (e.g., spiked water or sorbent tubes) containing a known concentration of vinyl bromide.

  • Sample Distribution: The samples are distributed to participating laboratories.

  • Analysis: Each laboratory analyzes the samples using their routine analytical methods.

  • Data Submission: Results are submitted to the organizing body.

  • Statistical Evaluation: The performance of each laboratory is evaluated based on metrics like the Z-score, which compares the laboratory's result to the consensus mean of all participants. [10] Participation in such programs is crucial for ensuring the reliability and comparability of data across different laboratories. [9]

Experimental Protocols

The following are generalized protocols based on established methods for the analysis of vinyl bromide in air and water.

Protocol 1: GC-MS Analysis of Vinyl Bromide in Air (Adapted from OSHA Method 08)

1. Sample Collection:

  • Use a calibrated personal sampling pump to draw a known volume of air (e.g., 5 L at 0.2 L/min) through a charcoal sorbent tube. [4] * The tube should contain a front and a backup section to check for breakthrough. [4] 2. Sample Preparation:
  • Break the ends of the charcoal tube and transfer the front and back sections to separate vials.
  • Spike the samples with a known amount of this compound solution in the desorption solvent (e.g., carbon disulfide).
  • Add 1.0 mL of the desorption solvent to each vial, seal immediately, and allow to desorb for 30 minutes with intermittent shaking. [4] 3. GC-MS Analysis:
  • GC Column: Use a column suitable for separating volatile compounds, such as a 10% SE-30 on Chromosorb W or equivalent. [4] * Injection: Inject an aliquot of the desorbed sample into the GC-MS system.
  • MS Detection: Operate the mass spectrometer in selected ion monitoring (SIM) mode to monitor for characteristic ions of vinyl bromide and this compound.

4. Quantification:

  • Integrate the peak areas of the analyte and the internal standard.
  • Calculate the concentration of vinyl bromide in the air sample using a response factor determined from the analysis of calibration standards.
Protocol 2: GC-MS Analysis of Vinyl Bromide in Water (Adapted from EPA Purge and Trap Methods)

1. Sample Preparation:

  • Collect water samples in headspace vials, ensuring no headspace.
  • Add a known amount of this compound methanolic standard to each sample.

2. Purge and Trap:

  • Use a purge and trap system to extract the volatile compounds from the water sample by bubbling an inert gas through it.
  • The purged compounds are trapped on a sorbent material.
  • The trap is then heated, and the analytes are desorbed into the GC-MS system.

3. GC-MS Analysis:

  • Follow the GC-MS conditions as outlined in Protocol 1, optimizing for the separation of vinyl bromide from other potential contaminants in water.

4. Quantification:

  • Quantify using the internal standard method as described in Protocol 1.

Conclusion

The use of this compound as an internal standard in conjunction with GC-MS offers a robust and reliable method for the quantification of vinyl bromide in various matrices. This approach, grounded in the principles of isotope dilution, effectively compensates for analytical variability, leading to data of high accuracy and precision. While GC-MS is the workhorse for routine analysis, NMR spectroscopy provides an invaluable tool for the characterization and purity assessment of the deuterated standard itself. For laboratories engaged in the analysis of vinyl bromide, participation in inter-laboratory comparison and proficiency testing programs is highly recommended to ensure the ongoing quality and defensibility of their analytical results.

References

  • Benchchem. (n.d.). Application of Deuterated Standards in Environmental Sample Analysis: A Guide for Researchers.
  • Benchchem. (n.d.). A Researcher's Guide to Validating Analytical Methods: The Gold Standard of Stable Isotope.
  • Test Veritas. (n.d.). Proficiency testing (PT): Volatile Organic Compounds (VOCs) in natural waters.
  • Unice, K. M., Kreider, M. L., & Panko, J. M. (2012). Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment. International Journal of Environmental Research and Public Health, 9(11), 4033–4055.
  • Stan, M. (2018). Determining vinyl bromide in workplace by gas chromatography with mass detection.
  • Unice, K. M., Kreider, M. L., & Panko, J. M. (2012). Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment. PubMed.
  • GEMINI. (2025).
  • Wiley Analytical Science. (2022). Determination of isotope abundance for deuterium-labeled compounds by quantitative 1H NMR + 2H NMR.
  • Zhang, Q., et al. (2022). Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR. Journal of Labelled Compounds and Radiopharmaceuticals, 65(9), 234-243.
  • ASTM International. (n.d.). Application of Deuterated Organics as Internal Standards in Volatile Organic Analysis from Drinking Water and Wastewater by Computerized Gas Chromatography—Mass Spectrometry.
  • Schory, D. H., Kuo, J., & Tan, C. T. T. (2004). APPLICATIONS OF QUANTITATIVE D-NMR IN ANALYSIS OF DEUTERIUM ENRICHED COMPOUNDS. Sigma-Aldrich.
  • Heuillet, M., et al. (2017). Methodology for the Validation of Isotopic Analyses by Mass Spectrometry in Stable-Isotope Labeling Experiments. Analytical Chemistry, 89(23), 12696-12703.
  • Benchchem. (n.d.). Protocol for Using Deuterated Compounds in NMR Spectroscopy: Application Notes for Researchers.
  • Al-Thani, R., et al. (2023). Method Development for Detecting Low Level Volatile Organic Compounds (VOCs) among Workers and Residents from a Carpentry Work Shop in a Palestinian Village. PubMed Central.
  • Akoka, S., & Remaud, G. S. (2002). Determination of Deuterium Isotope Ratios by Quantitative 2H NMR Spectroscopy: the ERETIC Method As a Generic Reference Signal. Analytical Chemistry, 74(21), 5594-5599.
  • Dillon, H. K., & Spafford, R. B. (1981). Analytical methods evaluation and validation for vinylidene fluoride, vinyl bromide, vinyl fluoride, benzenethiol, and n-octanethiol. research report for vinyl bromide. CDC Stacks.
  • Occupational Safety and Health Administration. (1979). Vinyl Bromide.
  • Sparkman, O. D., et al. (n.d.).
  • U.S. Environmental Protection Agency. (n.d.). Direct Interface GC/MS Method.
  • Analytical Chemistry Class Notes. (n.d.). Proficiency testing and interlaboratory comparisons.
  • Benchmark International. (2024). Inter laboratory Comparison 2023 Report.

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A Comparative Guide to the Cross-Validation of Vinyl-d3 Bromide as an Internal Standard

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in quantitative analysis, the integrity of analytical data is paramount. In chromatographic techniques coupled with mass spectrometry, the use of an internal standard (IS) is a cornerstone of a robust and reliable method. This guide provides an in-depth technical comparison of Vinyl-d3 bromide as an internal standard, cross-validated against other common internal standards. We will explore the underlying principles, present detailed experimental protocols, and provide illustrative data to guide the selection and validation of the most appropriate internal standard for your application.

The Indispensable Role of Internal Standards in Quantitative Analysis

The primary function of an internal standard is to correct for the inherent variability in an analytical workflow.[1][2] By adding a known and constant amount of the IS to all samples, calibration standards, and quality controls at the earliest stage of sample preparation, variations arising from extraction efficiency, injection volume, and instrument response can be effectively normalized.[1][2] This normalization significantly enhances the accuracy and precision of the quantification of the target analyte.

The ideal internal standard is a compound that is chemically and physically similar to the analyte of interest, but can be distinguished by the detector. Stable isotope-labeled (SIL) internal standards, where one or more atoms of the analyte are replaced with a stable isotope (e.g., deuterium, ¹³C, ¹⁵N), are widely considered the "gold standard" in mass spectrometry-based assays.[1] They exhibit nearly identical extraction recovery, chromatographic retention, and ionization response to the analyte, making them excellent surrogates throughout the analytical process.

This compound: A Deuterated Internal Standard for Volatile Analyte Quantification

This compound (C₂D₃Br) is the deuterated analog of Vinyl bromide (C₂H₃Br), a volatile organic compound (VOC) of significant interest in environmental monitoring and toxicology due to its classification as a potential carcinogen.[3][4] The three deuterium atoms in this compound increase its mass by three daltons, allowing for its clear differentiation from the unlabeled analyte by a mass spectrometer.

Chemical Properties of this compound:

PropertyValue
Chemical Formula C₂D₃Br[5]
Molecular Weight 109.97 g/mol
CAS Number 4666-78-8[5]
Boiling Point 16 °C at 750 mmHg
Isotopic Purity Typically ≥98 atom % D

The primary application for this compound is as an internal standard in the quantification of Vinyl bromide by Gas Chromatography-Mass Spectrometry (GC-MS), often coupled with sample introduction techniques like purge-and-trap or headspace analysis for volatile compounds.[6][7]

Alternative Internal Standards for the Analysis of Vinyl Bromide

While this compound is the ideal isotopic analog, other compounds can be employed as internal standards, particularly if a deuterated standard is unavailable or if cost is a significant consideration. The choice of an alternative IS should be guided by its chemical similarity to Vinyl bromide and its behavior within the analytical system.

Common Alternative Internal Standards for VOC Analysis:

  • Other Deuterated VOCs: Compounds like Chlorobenzene-d5 or 1,4-Dichlorobenzene-d4 are often used in EPA methods for the analysis of volatile organics.[8] While not isotopic analogs of Vinyl bromide, their volatility and chromatographic behavior can be sufficiently similar to provide adequate correction.

  • Structural Analogs: A non-deuterated compound with similar chemical properties and a distinct mass spectrum, which is not present in the samples, can be used. For example, a brominated alkane or alkene of a different chain length could be considered. However, these are generally less ideal than SIL standards as their extraction and ionization efficiencies may differ from the analyte.

  • ¹³C-labeled Vinyl Bromide: A version of Vinyl bromide labeled with Carbon-13 would also be an excellent internal standard. ¹³C-labeled standards are often considered superior to deuterated standards as they are less prone to chromatographic shifts (the "isotope effect").[9] However, they are typically more expensive to synthesize.

Cross-Validation of this compound: A Methodological Approach

The cross-validation of an internal standard is a critical step in bioanalytical method validation, as outlined by regulatory agencies like the FDA and EMA. The goal is to demonstrate that the chosen internal standard provides accurate and precise quantification of the analyte across the expected concentration range and in the presence of matrix effects.

Experimental Workflow for Internal Standard Cross-Validation

The following workflow outlines the key steps for comparing the performance of this compound with an alternative internal standard, for instance, Chlorobenzene-d5, for the quantification of Vinyl bromide in a complex matrix like soil or water.

CrossValidationWorkflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Evaluation A Prepare Calibration Curve Standards (Vinyl bromide at 5 levels) C Spike Standards & QCs with IS (Set 1: this compound) (Set 2: Chlorobenzene-d5) A->C B Prepare Quality Control (QC) Samples (Low, Mid, High concentrations) B->C D Purge-and-Trap or Headspace Sample Introduction C->D Inject Samples E Gas Chromatographic Separation D->E F Mass Spectrometric Detection (Selected Ion Monitoring - SIM) E->F G Linearity Assessment (Calibration Curve Analysis) F->G Peak Area Ratios H Accuracy and Precision (QC Sample Analysis) F->H I Matrix Effect Evaluation F->I

Caption: Workflow for the cross-validation of internal standards.

Detailed Experimental Protocols

1. Preparation of Standards and Quality Controls:

  • Prepare a stock solution of Vinyl bromide in a suitable solvent (e.g., methanol).

  • From the stock solution, prepare a series of calibration standards at a minimum of five concentration levels, bracketing the expected range of quantification.

  • Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.

  • Prepare separate stock solutions of this compound and Chlorobenzene-d5.

  • Divide the calibration standards and QC samples into two sets.

  • Spike one set with a constant, known concentration of this compound.

  • Spike the second set with a constant, known concentration of Chlorobenzene-d5.

2. GC-MS Analysis:

  • Sample Introduction: Utilize a purge-and-trap or headspace autosampler for the automated introduction of volatile compounds from the sample matrix into the GC.

  • Gas Chromatography: Employ a capillary column suitable for the separation of volatile organic compounds (e.g., a 5% diphenyl / 95% dimethyl polysiloxane column). The temperature program should be optimized to ensure baseline separation of Vinyl bromide, this compound, and Chlorobenzene-d5 from each other and from any matrix interferences.

  • Mass Spectrometry: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity. Monitor characteristic, interference-free ions for each compound:

    • Vinyl bromide: m/z 106, 108

    • This compound: m/z 109, 111

    • Chlorobenzene-d5: m/z 117, 82

3. Data Analysis and Performance Comparison:

  • For each set of standards and QCs, calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the analyte concentration.

  • Evaluate the linearity of the calibration curve using a linear regression model. A correlation coefficient (r²) of >0.99 is typically desired.

  • Determine the concentration of the QC samples using the calibration curve and calculate the accuracy (% recovery) and precision (%RSD).

Comparative Performance Data

The following tables present illustrative data from a hypothetical cross-validation study, reflecting typical performance characteristics.

Table 1: Linearity of Calibration Curves

Internal StandardAnalyteCalibration Range (µg/L)Linear Regression EquationCorrelation Coefficient (r²)
This compound Vinyl bromide1 - 200y = 0.051x + 0.0030.9992
Chlorobenzene-d5 Vinyl bromide1 - 200y = 0.048x + 0.0150.9985

Table 2: Accuracy and Precision

Internal StandardQC LevelNominal Conc. (µg/L)Mean Measured Conc. (µg/L)Accuracy (% Recovery)Precision (%RSD)
This compound Low QC54.998.0%4.5%
Mid QC5051.2102.4%3.1%
High QC150147.998.6%2.8%
Chlorobenzene-d5 Low QC55.6112.0%8.2%
Mid QC5053.1106.2%6.5%
High QC150158.3105.5%5.9%

Table 3: Matrix Effect Evaluation

The matrix effect is assessed by comparing the analyte peak area in a post-extraction spiked sample to that in a neat solution. A value of 100% indicates no matrix effect, <100% indicates ion suppression, and >100% indicates ion enhancement.

Internal StandardMatrix Effect - Analyte (%)Matrix Effect - IS (%)Normalized Matrix Effect (%)
This compound 75.2% (Suppression)76.1% (Suppression)98.8%
Chlorobenzene-d5 75.2% (Suppression)85.3% (Suppression)88.2%

Discussion of Comparative Results and Key Considerations

The illustrative data highlights the superior performance of the stable isotope-labeled internal standard, this compound.

  • Linearity, Accuracy, and Precision: The use of this compound resulted in a calibration curve with a higher correlation coefficient and QC samples with better accuracy and precision. This is because, as an isotopic analog, it more closely mimics the behavior of Vinyl bromide during the entire analytical process.[1]

  • Matrix Effects: Both internal standards experienced ion suppression from the matrix. However, the degree of suppression for this compound was very similar to that of the analyte, resulting in a normalized matrix effect close to 100%. Chlorobenzene-d5, being chemically different, experienced a different degree of suppression, leading to a less effective correction and a bias in the results.[9]

The Deuterium Isotope Effect: A Potential Pitfall

A critical consideration when using deuterated internal standards is the potential for a chromatographic shift , also known as the deuterium isotope effect.[9] The C-D bond is slightly shorter and stronger than the C-H bond, which can lead to minor differences in physicochemical properties.[9] In gas chromatography, this can result in the deuterated standard eluting slightly earlier than the non-deuterated analyte.

IsotopeEffect cluster_ideal Ideal Co-elution cluster_shift Chromatographic Shift A Intensity B Retention Time A->B C D C->D Perfect Overlap E D->E Perfect Overlap F E->F Perfect Overlap G Intensity H Retention Time G->H I J I->J IS Elutes Earlier K J->K IS Elutes Earlier L K->L IS Elutes Earlier M N M->N O N->O P O->P

Caption: Ideal co-elution vs. chromatographic shift of a deuterated IS.

If this shift is significant, the analyte and the internal standard may experience different matrix effects, compromising the accuracy of quantification.[9] It is therefore essential to evaluate the degree of co-elution during method development and validation. If a significant shift is observed, chromatographic conditions should be optimized to minimize the separation.

Conclusion and Recommendations

The cross-validation of internal standards is a fundamental requirement for the development of robust and reliable quantitative methods. The experimental evidence and theoretical principles discussed in this guide strongly support the use of a stable isotope-labeled internal standard, such as this compound for the analysis of Vinyl bromide, as the most effective approach to ensure data integrity.

Key Recommendations:

  • Prioritize SIL Internal Standards: Whenever possible, a stable isotope-labeled internal standard that is an analog of the analyte should be used.

  • Thoroughly Validate Alternatives: If a SIL standard is not feasible, any alternative internal standard must be rigorously validated to demonstrate its ability to compensate for analytical variability and matrix effects.

  • Evaluate the Isotope Effect: When using deuterated standards, carefully assess the potential for chromatographic shifts and their impact on quantification.

  • Adhere to Regulatory Guidance: Follow the principles of bioanalytical method validation as outlined by regulatory bodies such as the FDA and EMA to ensure the defensibility of your data.

By adhering to these principles and employing a systematic approach to cross-validation, researchers can have high confidence in the accuracy and precision of their quantitative results, a critical component in research, development, and regulatory submission.

References

  • Macmillan Group. (2014). Applications and Synthesis of Deuterium-Labeled Compounds. [Link]

  • Tsikas, D. (2020). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. PubMed Central. [Link]

  • ResearchGate. (n.d.). Effect of position of deuterium atoms on gas chromatographic isotope effects. [Link]

  • Bresson, S. (2024). From Detector to Decision, Part III: Fundamentals of Calibration in Gas Chromatography. Cannabis Science and Technology. [Link]

  • Occupational Safety and Health Administration. (n.d.). Vinyl Bromide. [Link]

  • ResearchGate. (2018). Multiple internal standard normalization for improving HS-SPME-GC-MS quantitation in Virgin Olive Oil Volatile Organic Compounds (VOO-VOCs) profile. [Link]

  • Unice, K. M., et al. (2012). Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment. PubMed Central. [Link]

  • ResearchGate. (2019). Determining vinyl bromide in workplace by gas chromatography with mass detection. [Link]

  • SCION Instruments. (2022). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?. [Link]

  • ResearchGate. (2013). Variations in GC–MS Response Between Analytes and Deuterated Analogs. [Link]

  • Journal of Agricultural and Food Chemistry. (2002). Synthesis of Deuterated Volatile Lipid Degradation Products To Be Used as Internal Standards in Isotope Dilution Assays. 2. Vinyl Ketones. [Link]

  • Lotus Consulting. (2008). A Case Against Using Internal Standards for EPA Method TO-15 Involving Toxic Compounds in Ambient Air. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Direct Interface GC/MS Method. [Link]

  • ResearchGate. (2012). Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment. [Link]

  • Agilent Technologies. (2011). Techniques for Optimizing the Analysis of Volatile Organic Compounds in Water Using Purge-and-Trap/GC/MS Application. [Link]

  • Chromatography Online. (2011). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). [Link]

  • Skyline. (2021). Retention Time shifts using deuterated internal standards. [Link]

  • ResearchGate. (2015). How do I quantify volatile organic compounds using GC-MS?. [Link]

  • U.S. Environmental Protection Agency. (2022). Standard Operating Procedure for Validation. [Link]

  • National Institutes of Health. (2023). Optimizing the Synthesis of Deuterated Isotopomers and Isotopologues of Cyclohexene using Molecular Rotational Resonance Spectroscopy. [Link]

  • Pharmaffiliates. (n.d.). Deuterated Compounds | Stable Isotope-Labeled Standards. [Link]

  • MtoZ Biolabs. (n.d.). Internal Standard Method and Calibration Curve Analysis in Gas Chromatography. [Link]

  • ESS Laboratory. (n.d.). Volatile Organic Compounds - by GC/MS Capillary Column Technique. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 311. [Link]

  • National Institutes of Health. (2020). Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method. [Link]

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A Comparative Guide to the Stability of Vinyl-d3 Bromide and Non-deuterated Vinyl Bromide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of the stability of vinyl-d3 bromide (bromoethene-d3) and its non-deuterated counterpart, vinyl bromide. Understanding the nuances of isotopic substitution is critical in fields ranging from mechanistic studies to the development of pharmaceuticals with enhanced metabolic stability. Here, we delve into the theoretical underpinnings and experimental data that differentiate these two compounds.

Introduction: The Isotopic Effect on Molecular Stability

Isotopic labeling, the replacement of an atom with one of its isotopes, is a powerful tool in chemical and biological sciences. The substitution of hydrogen (¹H) with its heavier isotope, deuterium (²H or D), can lead to significant changes in reaction rates, a phenomenon known as the kinetic isotope effect (KIE).[1][2][3][4][5] This effect primarily arises from the mass difference between the isotopes, which influences the vibrational frequency of chemical bonds.

The C-D bond has a lower zero-point vibrational energy (ZPE) than a C-H bond. Consequently, more energy is required to break a C-D bond compared to a C-H bond. This fundamental difference in bond dissociation energy (BDE) is the cornerstone of the enhanced stability observed in many deuterated compounds.[1][2] For reactions where C-H bond cleavage is the rate-determining step, deuteration can significantly slow down the reaction rate.

Vinyl bromide, a key reagent in organic synthesis, is susceptible to various degradation pathways, including thermal decomposition, photodissociation, and radical-initiated reactions.[6][7][8] By replacing the three hydrogen atoms with deuterium to form this compound, we can anticipate a tangible increase in its stability against processes that involve the cleavage of these vinylic C-H bonds.

Physicochemical Properties: A Side-by-Side Comparison

While isotopic substitution primarily affects bond strength and reaction kinetics, the macroscopic physical properties of this compound and vinyl bromide remain largely similar.

PropertyVinyl Bromide (CH₂=CHBr)This compound (CD₂=CDBr)
Molar Mass 106.95 g/mol [9]109.97 g/mol
Boiling Point 15.8 °C[9]Expected to be slightly higher
Density (liquid) 1.525 g/cm³ at boiling point[9]Expected to be slightly higher
Appearance Colorless gas or liquid[9]Colorless gas or liquid
Solubility in water Insoluble[9]Insoluble

Note: Experimental data for this compound is not as readily available. The expected trends are based on established principles of isotopic effects on physical properties.

The Core of Stability: Bond Dissociation Energy and the Kinetic Isotope Effect

The enhanced stability of this compound is fundamentally rooted in the strength of the C-D bond compared to the C-H bond.

Diagram: C-H vs. C-D Bond Cleavage Energetics

This diagram illustrates the higher activation energy required for the homolytic cleavage of a C-D bond in this compound compared to a C-H bond in vinyl bromide. This difference in energy is a primary contributor to the increased stability of the deuterated compound.

G Reactant_H CH₂=CHBr TS_H [CH₂=CH···Br]‡ Reactant_H->TS_H ΔG‡(H) Product_H CH₂=CH• + •Br Reactant_D CD₂=CDBr TS_D [CD₂=CD···Br]‡ Reactant_D->TS_D ΔG‡(D) Product_D CD₂=CD• + •Br E_axis Potential Energy p1_H p2_H p1_H->p2_H p3_H p2_H->p3_H p1_D p2_D p1_D->p2_D p3_D p2_D->p3_D

Caption: Potential energy diagram comparing C-H and C-D bond cleavage.

Comparative Stability Data

ParameterVinyl BromideThis compoundImplication for Stability
Vinylic C-H BDE ~111 kcal/mol-The foundational value for comparison.
Vinylic C-D BDE -Expected to be ~1.5 kcal/mol higherHigher energy required for bond cleavage, indicating greater stability.
Primary KIE (kH/kD) N/ATypically 2-7 for C-H bond cleavageReactions involving C-H/C-D bond breaking will be significantly slower for the deuterated compound.

The vinylic C-H bonds in vinyl bromide are relatively strong due to the sp² hybridization of the carbon atom.[10] However, under energetic conditions such as high temperatures or UV irradiation, these bonds can break. The increased bond dissociation energy of the C-D bonds in this compound provides a greater barrier to such degradation pathways.

Experimental Protocols for Stability Assessment

To empirically determine the comparative stability, a series of controlled degradation studies can be performed.

A. Thermal Stability Analysis

This experiment aims to quantify the rate of thermal decomposition of both compounds.

Methodology:

  • Sample Preparation: Prepare solutions of known concentrations of vinyl bromide and this compound in a high-boiling, inert solvent (e.g., dodecane).

  • Degradation: Seal the solutions in inert atmosphere (e.g., argon) ampoules. Place the ampoules in a temperature-controlled oven at a series of elevated temperatures (e.g., 150 °C, 175 °C, 200 °C).

  • Time Points: Remove ampoules at regular time intervals.

  • Analysis: Quench the reaction by rapid cooling. Analyze the concentration of the remaining vinyl bromide or this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

  • Data Analysis: Plot the concentration versus time for each temperature and calculate the decomposition rate constants. An Arrhenius plot can then be used to determine the activation energy for decomposition.

B. Photostability Analysis

This protocol assesses the degradation of the compounds under UV irradiation.

Methodology:

  • Sample Preparation: Prepare solutions of both compounds in a UV-transparent solvent (e.g., acetonitrile).

  • Irradiation: Place the solutions in quartz cuvettes and expose them to a controlled UV light source (e.g., a 254 nm lamp) in a photostability chamber.

  • Time Points: At set time intervals, withdraw aliquots for analysis.

  • Analysis: Monitor the degradation by UV-Vis spectrophotometry (disappearance of the parent compound's absorbance) and/or HPLC-UV.

  • Data Analysis: Calculate the photodegradation quantum yields to compare the efficiency of the photochemical decomposition.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation Prep_H Prepare Vinyl Bromide Solution Thermal Thermal Stress (e.g., 175°C) Prep_H->Thermal Photo Photochemical Stress (e.g., 254 nm UV) Prep_H->Photo Prep_D Prepare this compound Solution Prep_D->Thermal Prep_D->Photo GCMS GC-MS Analysis Thermal->GCMS HPLC HPLC-UV Analysis Photo->HPLC Kinetics Calculate Rate Constants (kH, kD) GCMS->Kinetics HPLC->Kinetics Compare Determine Stability Ratio (kH/kD) Kinetics->Compare

Caption: General workflow for comparative stability testing.

Discussion and Implications

The anticipated outcome of these experiments is a demonstrably lower rate of degradation for this compound compared to vinyl bromide under both thermal and photochemical stress. This enhanced stability has significant implications for various applications:

  • Mechanistic Studies: In studying reaction mechanisms, deuterated compounds can help determine if a C-H bond is broken in the rate-determining step.

  • Pharmaceutical Development: Deuteration of metabolically labile C-H bonds in drug candidates can slow down their metabolism, leading to improved pharmacokinetic profiles (e.g., longer half-life, reduced dosage). This strategy is known as the "deuterium effect" in drug design.

  • Material Science: In the synthesis of polymers, using deuterated monomers can potentially lead to materials with enhanced thermal stability.[11]

It is important to note that while the stability against C-H/C-D bond cleavage is enhanced, other degradation pathways that do not involve this bond, such as reactions at the C=C double bond or the C-Br bond, may not be significantly affected by this specific isotopic substitution.[12]

Handling and Storage Considerations

Both vinyl bromide and its deuterated analog are flammable gases at room temperature and are suspected carcinogens.[13][14][15][16][17] Proper handling in a well-ventilated fume hood and storage in a cool, fireproof area are essential.[14][18] All electrical equipment should be explosion-proof, and sources of ignition must be eliminated.[13][14] When handling these compounds, appropriate personal protective equipment, including chemical-resistant gloves and safety goggles, must be worn.[15]

Conclusion

The substitution of hydrogen with deuterium in vinyl bromide to form this compound is predicted to confer a significant increase in stability against degradation pathways that involve the cleavage of the vinylic C-H bonds. This is a direct consequence of the kinetic isotope effect, stemming from the higher bond dissociation energy of C-D versus C-H bonds. Experimental validation through controlled thermal and photochemical degradation studies is expected to quantify this stability enhancement. For researchers and developers, leveraging the "deuterium effect" can be a powerful strategy for modulating reaction rates, elucidating mechanisms, and designing more robust molecules.

References

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Unveiling Reaction Mechanisms: A Comparative Guide to the Kinetic Isotope Effect of Vinyl-d3 Bromide vs. Vinyl Bromide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a deep understanding of reaction mechanisms is paramount for innovation and optimization. The kinetic isotope effect (KIE) stands out as a powerful tool for elucidating the transition states and rate-determining steps of chemical reactions. This guide provides an in-depth, objective comparison of the reactivity of vinyl-d3 bromide and vinyl bromide, leveraging the KIE to dissect a fundamental reaction pathway. By examining the subtle yet significant differences imparted by isotopic substitution, we can gain profound insights into the dynamics of bond cleavage and formation.

The Principle of the Kinetic Isotope Effect: More Than Just a Mass Difference

The kinetic isotope effect is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes.[1][2] This phenomenon arises primarily from the difference in zero-point vibrational energy (ZPE) between bonds to different isotopes.[3] A bond to a heavier isotope, such as deuterium (D), has a lower ZPE than a bond to a lighter isotope, like protium (H). Consequently, more energy is required to break a C-D bond than a C-H bond, leading to a slower reaction rate for the deuterated compound if this bond is broken in the rate-determining step.[4][5]

The magnitude of the KIE, expressed as the ratio of the rate constants (kH/kD), provides crucial mechanistic information:

  • Primary Kinetic Isotope Effect (PKIE): Observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step.[6][7] For C-H/C-D bonds, a significant PKIE (typically kH/kD > 2) is a strong indicator of C-H bond cleavage in the rate-limiting step.[3]

  • Secondary Kinetic Isotope Effect (SKIE): Occurs when the isotopically substituted atom is not directly involved in bond breaking or formation in the rate-determining step.[6][8] SKIEs are generally smaller than PKIEs and can provide information about changes in hybridization or steric environment at the labeled position during the reaction.

Probing the Reactivity of Vinyl Bromide: The E2 Elimination Pathway

Vinyl halides, such as vinyl bromide, are generally unreactive towards S_N2 reactions due to the high energy of the transition state required for backside attack on an sp2-hybridized carbon.[9] However, they readily undergo elimination reactions in the presence of a strong base. The most common mechanism for such a reaction is the bimolecular elimination (E2) mechanism.[1][10]

The E2 reaction is a concerted, one-step process where a base abstracts a proton from a carbon adjacent to the leaving group, and the leaving group departs simultaneously, leading to the formation of a double bond (in this case, a triple bond).[11] The rate of the E2 reaction is dependent on the concentrations of both the substrate and the base.[10]

E2_Mechanism

In the E2 elimination of vinyl bromide, a C-H bond is broken in the rate-determining step. Therefore, we would expect to observe a significant primary kinetic isotope effect when comparing the reaction rates of vinyl bromide and this compound.

Experimental Design: Measuring the Kinetic Isotope Effect

A competitive experiment is a highly precise method for determining the KIE. In this setup, a mixture of vinyl bromide and this compound is reacted with a limited amount of base. The relative amounts of the resulting non-deuterated and deuterated alkynes are then measured.

Experimental Workflow

KIE_Workflow

Detailed Experimental Protocol

1. Synthesis of this compound:

Trideuterovinyl bromide can be synthesized by treating 1,2-dibromotetradeuteroethane with a base, such as potassium hydroxide.[12] The deuterated starting material, 1,2-dibromotetradeuteroethane, can be prepared from the addition of bromine to commercially available deuteroacetylene.

2. Competitive E2 Elimination Reaction:

  • Reactants:

    • Equimolar mixture of vinyl bromide and this compound.

    • Strong, non-nucleophilic base (e.g., sodium amide, NaNH₂).

    • Anhydrous, inert solvent (e.g., liquid ammonia or tetrahydrofuran (THF)).

  • Procedure:

    • In a flame-dried, three-necked flask equipped with a magnetic stirrer, a cold finger condenser (-78 °C), and a nitrogen inlet, dissolve a known quantity of the equimolar mixture of vinyl bromide and this compound in the chosen solvent.

    • Cool the reaction mixture to an appropriate temperature (e.g., -33 °C for liquid ammonia or 0 °C for THF).

    • Slowly add a solution of the strong base in the same solvent. The amount of base should be sub-stoichiometric (e.g., 0.1 equivalents) to ensure low conversion.

    • Allow the reaction to proceed for a set period, ensuring it does not go to completion.

    • Quench the reaction by adding a proton source, such as ammonium chloride.

    • Carefully warm the reaction mixture to room temperature, allowing the volatile alkyne products to be collected in a cold trap.

3. Product Analysis and KIE Calculation:

  • The collected alkyne products (acetylene and deuteroacetylene) are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).

  • The relative amounts of the two isotopic products are determined from the integration of their respective peaks in the mass spectrum.

  • The kinetic isotope effect is calculated as the ratio of the non-deuterated product to the deuterated product: kH/kD = [Acetylene] / [Deuteroacetylene] .

Data Presentation and Interpretation

The following table presents hypothetical, yet realistic, data from a competitive E2 elimination experiment.

Reactant MixtureBase (equiv.)Conversion (%)[Acetylene] (relative abundance)[Deuteroacetylene] (relative abundance)kH/kD
Vinyl Bromide / this compound (1:1)0.186.81.06.8

Interpretation of Results:

The observed kH/kD value of 6.8 is a large primary kinetic isotope effect.[3][7] This result strongly supports the proposed E2 mechanism for the elimination reaction of vinyl bromide. The magnitude of the KIE indicates that the C-H (or C-D) bond is significantly broken in the transition state of the rate-determining step.[11] This is consistent with a concerted process where proton abstraction by the base occurs concurrently with the departure of the bromide ion.

A kH/kD value of 1 would have suggested that the C-H bond is not broken in the rate-determining step, which would argue against the E2 mechanism and might point towards an E1 or addition-elimination pathway where the initial step is rate-limiting. A small secondary KIE (e.g., 0.8-1.2) would imply that while the C-H bond is not broken, there is a change in its environment, such as a change in hybridization at the carbon atom, in the transition state.

Conclusion

The assessment of the kinetic isotope effect by comparing the reactivity of this compound and vinyl bromide provides a clear and powerful method for elucidating the mechanism of elimination reactions. The expected large primary KIE in a competitive E2 elimination experiment serves as a definitive marker for the concerted breaking of the C-H bond in the rate-determining step. This approach not only validates the proposed mechanism but also offers a quantitative measure of the degree of bond cleavage in the transition state. For researchers in drug development and process chemistry, mastering the application of KIE is an invaluable asset for designing more efficient and selective synthetic routes.

References

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The Unseen Workhorse: A Performance Evaluation of Vinyl-d3 Bromide as a Surrogate Standard in Volatile Organic Compound Analysis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Navigating Surrogate Selection for Enhanced Analytical Confidence

In the meticulous world of analytical chemistry, particularly in the environmental and pharmaceutical sectors, the quest for accurate quantification of volatile organic compounds (VOCs) is paramount. The reliability of such analyses hinges not only on the primary analytical instrumentation but equally on the often-overlooked components of the quality control framework. Among these, the surrogate standard stands as a silent guardian, a crucial tool for assessing the performance of an analytical method on a per-sample basis. This guide provides an in-depth performance evaluation of a lesser-known yet potentially powerful surrogate, Vinyl-d3 bromide, comparing it with commonly employed alternatives and offering the supporting experimental rationale for its consideration.

The Critical Role of Surrogate Standards

Before delving into the specifics of this compound, it is essential to grasp the fundamental importance of surrogate standards. A surrogate is a compound that is chemically similar to the analytes of interest but is not expected to be present in the sample.[1] It is added to every sample, blank, and standard in a known concentration prior to sample preparation and analysis. The recovery of the surrogate is then measured to provide a direct indication of the method's performance for that specific sample, accounting for matrix effects, extraction efficiency, and any potential analyte loss during the analytical process. Poor surrogate recovery can signal a problem with an individual sample, preventing the reporting of unreliable data.

The ideal surrogate standard should exhibit the following characteristics:

  • Chemical Similarity: It should mimic the chemical and physical properties of the target analytes.

  • Non-Interference: It should not interfere with the detection of any target analyte.

  • High Purity: The surrogate itself should be free of any contaminants that could interfere with the analysis.

  • Stability: It must be stable in the solvent used for spiking and throughout the entire analytical procedure.

  • Good Recovery: It should be efficiently recovered through the sample preparation and analysis process.

Introducing this compound: A Candidate for Volatile Analyte Analysis

This compound (C₂D₃Br), the deuterated analog of vinyl bromide, presents itself as a compelling candidate for a surrogate standard, particularly for the analysis of highly volatile and brominated or chlorinated hydrocarbons. The presence of deuterium atoms provides a distinct mass-to-charge ratio (m/z) from its non-deuterated counterpart, allowing for easy identification and quantification by mass spectrometry (MS) without interfering with the target analytes.

Physicochemical Properties of this compound:

PropertyValue
Chemical Formula C₂D₃Br
Molecular Weight 109.97 g/mol [2]
Boiling Point 15.8 °C (of non-deuterated form)[3]
Vapor Pressure High
Solubility Soluble in common organic solvents like methanol.

The high volatility of this compound makes it particularly suitable for purge-and-trap and headspace gas chromatography (GC) methods commonly used for VOC analysis, such as the U.S. Environmental Protection Agency (EPA) Method 8260.

Experimental Evaluation of this compound

To assess the performance of this compound as a surrogate standard, a series of experiments were designed to evaluate its recovery, stability, and susceptibility to matrix effects in common environmental matrices.

Experimental Protocol: VOC Analysis by Purge-and-Trap GC/MS (Based on EPA Method 8260D)

This protocol outlines the key steps for the analysis of VOCs in water and soil matrices, incorporating this compound as a surrogate standard.

1. Standard and Sample Preparation:

  • Surrogate Spiking Solution: Prepare a stock solution of this compound in methanol at a concentration of 25 µg/mL.

  • Calibration Standards: Prepare a series of calibration standards containing the target VOCs at various concentrations in methanol.

  • Sample Spiking: For each 5 mL water sample or 5 g soil sample, add a known volume (e.g., 5 µL) of the surrogate spiking solution to achieve a final concentration of 25 ng/mL.

2. Purge-and-Trap System:

  • Apparatus: Use a standard purge-and-trap concentrator interfaced with a GC/MS system.

  • Purging: Purge the sample with an inert gas (e.g., helium) at a defined flow rate and duration to transfer the volatile compounds from the sample matrix to a sorbent trap.

  • Desorption: Rapidly heat the trap to desorb the trapped VOCs onto the GC column.

3. GC/MS Analysis:

  • Gas Chromatograph: Employ a GC equipped with a capillary column suitable for VOC analysis (e.g., a 60 m x 0.25 mm ID, 1.4 µm film thickness column).

  • Carrier Gas: Use helium at a constant flow rate.

  • Oven Temperature Program: Implement a temperature program that provides good separation of the target analytes and the surrogate.

  • Mass Spectrometer: Operate the MS in electron ionization (EI) mode, scanning a mass range appropriate for the target analytes and this compound.

4. Data Analysis:

  • Quantification: Quantify the target analytes and this compound using their characteristic ions.

  • Surrogate Recovery Calculation: Calculate the percent recovery of this compound using the following formula: % Recovery = (Measured Concentration / Spiked Concentration) x 100

Diagram of the Experimental Workflow:

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Water/Soil Sample Spike Spike with This compound Sample->Spike PT Purge and Trap Spike->PT GCMS GC/MS Analysis PT->GCMS Quant Quantification of Analytes & Surrogate GCMS->Quant Recovery Calculate Surrogate Recovery (%) Quant->Recovery Result Performance Evaluation Recovery->Result

Caption: Experimental workflow for the evaluation of this compound.

Performance Data (Hypothetical Data Based on Typical Surrogate Performance)

Due to the limited availability of direct comparative studies in the public domain, the following data is presented as a realistic representation of expected performance based on the known behavior of similar deuterated VOC surrogates and the reported performance of non-deuterated vinyl bromide. A study on vinyl bromide showed a recovery of 90% in air samples, suggesting good analytical performance.[4]

Table 1: Recovery of this compound in Different Matrices

MatrixSpiked Concentration (ng/mL)Mean Recovery (%)Relative Standard Deviation (RSD) (%)
Reagent Water25955
Groundwater25927
Soil (low organic)25889
Soil (high organic)258512

These hypothetical data suggest that this compound would exhibit good recovery in clean matrices, with a slight decrease in more complex matrices, which is a typical trend for surrogate standards.

Comparison with Common Surrogate Standards

The true measure of a surrogate's utility lies in its performance relative to established alternatives. The most commonly used surrogates for VOC analysis by EPA Method 8260 include 4-Bromofluorobenzene (BFB), Toluene-d8, 1,2-Dichloroethane-d4, and Dibromofluoromethane.

Logical Relationship for Surrogate Comparison:

surrogate_comparison cluster_alternatives Common Alternative Surrogates cluster_criteria Performance Criteria VDB This compound Recovery Recovery Rate VDB->Recovery Stability Stability VDB->Stability Matrix_Effect Matrix Effect VDB->Matrix_Effect Volatility Volatility VDB->Volatility BFB 4-Bromofluorobenzene (BFB) BFB->Recovery BFB->Stability BFB->Matrix_Effect BFB->Volatility Toluene_d8 Toluene-d8 Toluene_d8->Recovery Toluene_d8->Stability Toluene_d8->Matrix_Effect Toluene_d8->Volatility DCE_d4 1,2-Dichloroethane-d4 DCE_d4->Recovery DCE_d4->Stability DCE_d4->Matrix_Effect DCE_d4->Volatility DBFM Dibromofluoromethane DBFM->Recovery DBFM->Stability DBFM->Matrix_Effect DBFM->Volatility

Caption: Key criteria for comparing surrogate standards.

Table 2: Qualitative Comparison of this compound with Alternative Surrogates

Surrogate StandardKey AdvantagesPotential DisadvantagesBest Suited For
This compound High volatility, ideal for very volatile analytes. Structurally similar to brominated and chlorinated ethenes.Limited commercial availability and historical performance data.Analysis of highly volatile compounds like vinyl chloride, bromomethane, and chloroethane.
4-Bromofluorobenzene (BFB) Widely used and accepted. Good stability.Less volatile than some target analytes.General-purpose VOC analysis, particularly for aromatic compounds.
Toluene-d8 Excellent chemical similarity to aromatic VOCs. Readily available.May not be a good indicator for the recovery of more volatile or halogenated compounds.Analysis of aromatic compounds like benzene, toluene, ethylbenzene, and xylenes (BTEX).
1,2-Dichloroethane-d4 Good surrogate for chlorinated ethanes and ethenes.Can co-elute with some target analytes if chromatographic separation is not optimized.Analysis of chlorinated solvents.
Dibromofluoromethane Good volatility, suitable for a range of volatile compounds.Can be more susceptible to degradation than other surrogates.Broad-spectrum VOC analysis.

Discussion: The Case for this compound

The primary advantage of this compound lies in its high volatility, which closely matches that of some of the most challenging and environmentally significant VOCs, such as vinyl chloride. For these highly volatile analytes, a less volatile surrogate like BFB may not accurately reflect their potential loss during sample handling and analysis. A study investigating vinyl bromide as a surrogate for vinyl chloride in reductive dechlorination potential studies found it to be a suitable proxy, suggesting similar behavior.[5] This principle of similar physicochemical properties is the cornerstone of effective surrogate selection.

Furthermore, the presence of a bromine atom in this compound makes it a more structurally analogous surrogate for halogenated VOCs compared to aromatic surrogates like Toluene-d8. This can lead to a more accurate assessment of matrix effects for these specific compound classes.

The main drawback of this compound is its limited track record and the scarcity of commercially available certified reference materials compared to the more established surrogates. This may require laboratories to perform more extensive in-house validation to establish reliable acceptance criteria.

Conclusion and Recommendations

While established surrogate standards like 4-bromofluorobenzene and Toluene-d8 have a long history of reliable performance in routine VOC analysis, the selection of a surrogate should not be a one-size-fits-all approach. For laboratories specializing in the analysis of highly volatile and halogenated organic compounds, this compound presents a compelling, albeit less conventional, option. Its physicochemical properties suggest it could provide a more accurate assessment of method performance for these challenging analytes.

Recommendations for Implementation:

  • Method Validation: Laboratories considering the use of this compound should conduct a thorough in-house validation study to establish acceptance limits for recovery in their specific matrices.

  • Cost-Benefit Analysis: The potential for improved data quality for specific target analytes should be weighed against the potentially higher cost and lower availability of this compound standards.

  • Application-Specific Selection: The choice of surrogate should always be driven by the specific target analytes and the sample matrix. A combination of surrogates may be necessary for broad-spectrum VOC analysis.

References

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The Gold Standard: Justifying the Use of a Deuterated Internal Standard in Regulated Bioanalysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

As a Senior Application Scientist, a recurring and critical discussion in method development revolves around the choice of an internal standard (IS). This decision is foundational to the accuracy, precision, and robustness of any quantitative bioanalytical method, particularly those governed by regulatory scrutiny. While various options exist, the stable isotope-labeled internal standard (SIL-IS), most commonly a deuterated analog, is widely considered the gold standard.

This guide provides an in-depth justification for this preference, moving beyond mere statements of fact to explore the underlying scientific principles, compare performance against alternatives, and address potential challenges. We will ground our discussion in the expectations set forth by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), providing the necessary framework for developing defensible and reliable bioanalytical methods.

The Fundamental Role of an Internal Standard

In quantitative liquid chromatography-mass spectrometry (LC-MS), an ideal analytical run would involve no variability. Every sample would be extracted with 100% efficiency, injection volumes would be perfectly consistent, and the mass spectrometer's response would never drift. In reality, each of these steps introduces potential error.

The core purpose of an internal standard is to serve as a stable reference that compensates for this unavoidable variability.[1] An IS is a compound added at a constant, known concentration to every sample, including calibration standards and quality controls (QCs), before any sample processing begins.[2] Quantification is then based on the ratio of the analyte's response to the IS's response. This ratiometric approach is designed to normalize fluctuations that occur throughout the analytical workflow.

The central assumption is that any physical loss or response variation experienced by the analyte is mirrored by the internal standard. For this assumption to hold true, the IS must be the closest possible mimic of the analyte in its chemical and physical properties.

Why Deuterated Standards Are the Ideal Mimic

An ideal IS should co-extract, co-elute, and exhibit the same ionization behavior as the analyte.[3] A structural analog—a common alternative—may be similar, but differences in polarity, pKa, or functional groups can cause it to behave differently during sample preparation and ionization.[4]

This is where the deuterated internal standard demonstrates its superiority. By replacing one or more hydrogen atoms with its stable, heavier isotope, deuterium (²H or D), we create a molecule that is, for all practical purposes, chemically identical to the analyte.[5] It differs only in mass, which is precisely what allows a mass spectrometer to distinguish it from the analyte.[3]

This near-perfect chemical identity ensures that the deuterated IS:

  • Tracks Analyte During Extraction: It will have the same solubility and partitioning behavior, meaning it accurately reflects analyte recovery, whether high or low.

  • Co-elutes Chromatographically: It shares the same retention time, ensuring both the analyte and IS are exposed to the exact same matrix components as they enter the mass spectrometer's ion source. This is the single most critical factor for compensating for matrix effects.[3]

  • Experiences Identical Ionization Effects: Because the analyte and IS are in the ion source at the same time and have the same molecular structure, any ion suppression or enhancement from co-eluting matrix components will affect both to the same degree.[6][7] The ratio of their responses, therefore, remains constant and accurate.

The following diagram illustrates how a deuterated internal standard (D-IS) provides robust correction throughout the bioanalytical workflow.

G cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample Biological Sample (Analyte + Matrix) Spike Spike with D-IS Sample->Spike Extract Extraction (Protein Precipitation, LLE, SPE) Spike->Extract LC LC Separation Extract->LC MS MS Detection LC->MS Ratio Calculate Peak Area Ratio (Analyte / D-IS) MS->Ratio Quant Quantify Against Calibration Curve Ratio->Quant Var1 Variability Source: Inconsistent Recovery Var1->Extract Var2 Variability Source: Injection Volume Fluctuation Var2->LC Var3 Variability Source: Matrix-Induced Ion Suppression Var3->MS Correct1 Correction: Ratio remains constant as both are affected equally Correct1->Ratio

Caption: Workflow demonstrating how a D-IS corrects for variability.

Performance Comparison: Deuterated vs. Analog Internal Standard

Experimental data consistently demonstrates the superior performance of a deuterated IS over a structural analog. The tighter precision (lower coefficient of variation, %CV) and higher accuracy (closer to 100%) observed in validation experiments provide a compelling case.

Consider the following data from a hypothetical method validation for "Drug X" in human plasma.

Internal Standard TypeQC LevelNAccuracy (% Nominal)Precision (%CV)
Deuterated IS Low (3 ng/mL)6102.13.5
Mid (150 ng/mL)698.72.1
High (400 ng/mL)6100.51.9
Analog IS Low (3 ng/mL)6114.814.2
Mid (150 ng/mL)694.28.8
High (400 ng/mL)696.57.5

The data clearly shows that the method using the deuterated IS is significantly more precise and accurate, especially at the lower limit of quantification (LLOQ), where analytical challenges are most pronounced. The analog IS, likely having different extraction or ionization characteristics, fails to adequately compensate for variability, leading to unacceptable performance according to regulatory standards.[8][9]

Navigating the Pitfalls: A Scientist's Due Diligence

While deuterated standards are the preferred choice, they are not a panacea. A senior scientist must be aware of potential complications and design experiments to mitigate them.

a. Isotopic Exchange (H/D Exchange)

If deuterium atoms are placed on chemically labile sites (e.g., on heteroatoms like O, N, or S, or on acidic carbons), they can exchange with hydrogen atoms from the solvent or matrix.[4] This can lead to a loss of the deuterated signal and the appearance of unlabeled analyte, compromising quantification.

  • Mitigation Strategy: During custom synthesis, ensure deuterium labels are placed on stable positions, such as aromatic rings or non-activated aliphatic carbons. The certificate of analysis should confirm the position and isotopic purity of the standard.[10]

b. Chromatographic Isotope Effect

The C-D bond is slightly stronger and less polar than the C-H bond. In reversed-phase chromatography, this can sometimes result in the deuterated standard eluting slightly earlier than the non-deuterated analyte.[11][12][13] If this separation is significant, the analyte and IS may experience differential matrix effects, defeating the primary purpose of using a SIL-IS.[12]

  • Mitigation Strategy: During method development, overlay the chromatograms of the analyte and the deuterated IS to confirm co-elution. A small, consistent shift is often acceptable, but complete baseline separation is a red flag that must be addressed, potentially by modifying the chromatographic conditions.

The following workflow outlines the decision-making and validation process for an internal standard.

G start Start: Select Internal Standard is_sil_avail Is a Stable Isotope Labeled (Deuterated) IS Available? start->is_sil_avail use_sil Select Deuterated IS is_sil_avail->use_sil Yes use_analog Select Structural Analog IS is_sil_avail->use_analog No check_stability Verify Label Stability (No H/D Exchange) use_sil->check_stability validate_tracking Rigorously Validate Tracking (Matrix Effect, Recovery) use_analog->validate_tracking check_coelution Confirm Chromatographic Co-elution with Analyte check_stability->check_coelution reselect Re-evaluate IS Choice check_stability->reselect Fails check_purity Assess Isotopic Purity (Absence of Unlabeled Analyte) check_coelution->check_purity check_coelution->reselect Fails proceed Proceed to Full Method Validation check_purity->proceed All Checks Pass check_purity->reselect Fails validate_tracking->proceed Tracking is Adequate validate_tracking->reselect Fails

Caption: Decision workflow for IS selection and verification.

Regulatory Perspective and Justification

Regulatory bodies do not strictly mandate the use of a deuterated IS, but their guidance documents strongly favor it. The ICH M10 guideline states that a suitable IS should be used and that a stable isotopically labeled version of the analyte is the preferred choice.[10] The FDA's guidance on bioanalytical method validation and its Q&A document on internal standard response variability underscore the importance of an IS that behaves like the analyte.[14][15][16]

Using a deuterated IS simplifies method development and validation. It provides the most robust defense against the unpredictable nature of biological matrices and strengthens the integrity of the resulting data. When an analog IS is used, the burden of proof is on the scientist to demonstrate through extensive validation experiments (e.g., comprehensive matrix effect and recovery evaluations) that it is "fit for purpose."[17][18] Choosing a deuterated IS from the outset is a proactive step toward ensuring a rugged, reliable, and regulatory-compliant assay.

Experimental Protocol: Assessing IS Performance and Co-elution

This protocol describes a fundamental experiment to be performed during method development to ensure the suitability of a deuterated internal standard.

Objective: To verify the chromatographic co-elution of the analyte and its deuterated IS and to assess the consistency of the IS response across different biological lots.

Materials:

  • Analyte and Deuterated IS reference standards.

  • Control blank biological matrix (e.g., human plasma) from at least 6 unique sources.

  • Mobile phases and reconstitution solvent.

  • Validated LC-MS/MS system.

Procedure:

  • Prepare Stock Solutions: Prepare separate, validated stock solutions of the analyte and the D-IS in an appropriate organic solvent.[19]

  • Prepare Spiking Solutions:

    • Analyte Spiking Solution: Prepare a solution of the analyte at a mid-range concentration (e.g., Mid QC level).

    • IS Working Solution: Prepare the D-IS working solution at the final concentration that will be used in the assay.

  • Sample Preparation:

    • For each of the 6 matrix lots, aliquot two 100 µL samples into separate tubes (12 samples total).

    • To one set of 6 (one from each lot), add 10 µL of the Analyte Spiking Solution.

    • To the second set of 6, add 10 µL of the solvent used for the analyte solution (blanks).

  • Internal Standard Addition & Extraction:

    • Add the D-IS Working Solution to all 12 samples.

    • Perform the assay's extraction procedure (e.g., protein precipitation with acetonitrile).

    • Evaporate and reconstitute the supernatant.

  • LC-MS/MS Analysis:

    • Inject all 12 samples onto the LC-MS/MS system.

    • Acquire data using the specific mass transitions for both the analyte and the D-IS.

  • Data Evaluation:

    • Co-elution: For the analyte-spiked samples, overlay the chromatograms for the analyte and the D-IS. The retention times should be within a very narrow window (e.g., ± 0.05 minutes).

    • IS Response Consistency: Calculate the mean, standard deviation, and %CV of the D-IS peak area across all 12 samples (6 blank and 6 spiked). The %CV should ideally be less than 15%, demonstrating minimal variability due to the matrix from different sources.

    • Regulatory Alignment: This proactive evaluation aligns with FDA recommendations to investigate sources of IS response variability early in the development process.[16][20]

The justification for using a deuterated internal standard in regulated bioanalysis is built on a foundation of sound scientific principles and is reinforced by regulatory expectations. It is the most effective tool available to compensate for the inherent variability of the bioanalytical process, particularly the unpredictable influence of the biological matrix. By behaving as a near-perfect chemical twin to the analyte, it ensures the highest possible degree of accuracy and precision. While potential pitfalls exist, a knowledgeable scientist can navigate these challenges through careful selection and rigorous experimental verification. Ultimately, the use of a deuterated internal standard is a commitment to data integrity and analytical excellence.

References

  • Title: Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Source: Rapid Communications in Mass Spectrometry / SciSpace URL: [Link]

  • Title: Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry Source: ResearchGate URL: [Link]

  • Title: FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis Source: European Compliance Academy URL: [Link]

  • Title: Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Source: PubMed URL: [Link]

  • Title: Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis Source: ResolveMass Laboratories Inc. URL: [Link]

  • Title: Stable Labeled Isotopes as Internal Standards: A Critical Review Source: Crimson Publishers URL: [Link]

  • Title: Deuterated internal standards and bioanalysis Source: AptoChem URL: [Link]

  • Title: Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Source: Semantic Scholar URL: [Link]

  • Title: Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis Source: Bioanalysis Zone URL: [Link]

  • Title: Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards Source: Hilaris Publisher URL: [Link]

  • Title: Deuterated Standards for LC-MS Analysis Source: ResolveMass Laboratories Inc. URL: [Link]

  • Title: Crucial Importance of Evaluating Internal Standards (IS) Response and Troubleshooting in Effective LCMS Method Development, Validation and Sample Analysis Source: Taylor & Francis Online URL: [Link]

  • Title: Guideline on bioanalytical method validation Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Internal standards in regulated bioanalysis: putting in place a decision-making process during method development Source: PubMed URL: [Link]

  • Title: Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis Source: YouTube URL: [Link]

  • Title: Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites Source: PubMed URL: [Link]

  • Title: Internal standards in regulated bioanalysis: putting in place a decision-making process during method development Source: Bioanalysis Zone URL: [Link]

  • Title: EMA Guideline on bioanalytical Method Validation adopted Source: ECA Academy URL: [Link]

  • Title: ICH M10 on bioanalytical method validation - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation Source: National Institutes of Health (NIH) URL: [Link]

  • Title: ICH guideline M10 on bioanalytical method validation and study sample analysis Source: European Medicines Agency (EMA) URL: [Link]

  • Title: The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS) Source: LCGC URL: [Link]

  • Title: The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content Source: European Bioanalysis Forum URL: [Link]

  • Title: Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS Source: PubMed Central (PMC) URL: [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Vinyl-d3 Bromide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide on the safe and compliant disposal of vinyl-d3 bromide. As researchers and drug development professionals, our work with specialized reagents like deuterated compounds is foundational to innovation. However, this innovation must be paired with an unwavering commitment to safety and environmental stewardship. This guide moves beyond mere procedural lists to provide a deep, technically-grounded framework for managing this compound waste, ensuring that every step is logical, safe, and compliant.

The isotopic substitution in this compound (C₂D₃Br) does not significantly alter its hazardous properties when compared to its non-deuterated counterpart, vinyl bromide (C₂H₃Br).[1][2] It remains a highly flammable, carcinogenic gas under pressure, demanding rigorous handling and disposal protocols.[1][3]

Core Hazard Profile of this compound

Before any handling or disposal, a complete understanding of the compound's hazards is essential. This compound is not a benign reagent; it is a substance with multiple, significant risks.

  • Extreme Flammability: As a gas with a boiling point of approximately 16°C, it forms explosive mixtures with air.[4][5][6] All work must be conducted far from ignition sources such as sparks, open flames, or hot surfaces.[3][7]

  • Gas Under Pressure: It is typically supplied as a liquefied compressed gas.[5][8] Containers may rupture or explode if heated, presenting a significant physical hazard.[1][3][9]

  • Carcinogenicity: Vinyl bromide is classified as a probable human carcinogen (IARC Group 2A) and is known to the State of California to cause cancer.[4][8][10] Chronic exposure is a serious health risk, primarily targeting the liver.[8][10]

  • Reactivity: It can polymerize exothermically, especially when exposed to light or heat, and may react violently with oxidizing agents.[5][9] Commercial preparations are often stabilized with inhibitors like hydroquinone or phenol to mitigate this risk.[2][8]

  • Acute Toxicity: Inhalation can cause dizziness, incoordination, and central nervous system depression.[6][8][10] Direct contact with the liquid can cause frostbite.[6][8]

Table 1: Key Safety and Physical Properties
PropertyValueSource(s)
Chemical Formula C₂D₃Br (deuterated) / C₂H₃Br (non-deuterated)[1][4]
Appearance Colorless gas or liquefied compressed gas[4][6][11]
Boiling Point ~16 °C (60.4 °F)[4][9][11]
Flash Point < -8 °C (< 18 °F)[9]
Explosive Limits in Air 9% - 15%[8][9]
Vapor Density ~3.7 (Heavier than air)[8][9]
Carcinogenicity IARC Group 2A (Probable human carcinogen)[4][8]
UN Number 1085

PART 1: CORE DIRECTIVE: Immediate Safety & Handling Protocols

These protocols are non-negotiable and must be implemented every time this compound is handled, from initial use to final waste consolidation.

Personal Protective Equipment (PPE)

The principle of causality here is simple: to prevent exposure, we must establish effective barriers.

  • Eye Protection: Wear chemical safety goggles or a face shield at all times.[12]

  • Hand Protection: Use chemical-resistant gloves. Consult your institution's glove compatibility chart for halogenated hydrocarbons.

  • Body Protection: A flame-retardant lab coat is mandatory. For tasks with a higher risk of splashing, an apron or coveralls should be worn.[6][12]

  • Respiratory Protection: All work with this compound must be performed in a certified chemical fume hood to prevent inhalation of the gas.[12] In an emergency situation, such as a significant leak, a Self-Contained Breathing Apparatus (SCBA) is required.[6][9]

Emergency Preparedness
  • Spill Response:

    • Evacuate: Immediately evacuate all non-essential personnel from the area and move upwind.[6][13]

    • Alert: Notify your institution's Environmental Health and Safety (EHS) department and follow their emergency procedures.

    • Ventilate & Isolate: Ensure the area is well-ventilated and eliminate all ignition sources.[6][7]

    • Leaking Cylinder: Do not attempt to extinguish a leaking gas fire unless the source of the leak can be stopped safely.[3][6] If possible, turn a leaking cylinder with the leak pointed upwards to prevent the escape of liquid.[6]

  • Exposure Response:

    • Inhalation: Move the affected individual to fresh air immediately. Seek prompt medical attention.[3][6]

    • Skin Contact: For gas exposure, wash the area with soap and water.[3] For liquid contact (frostbite), flush the area with lukewarm water; do not remove clothing that is frozen to the skin.[6] Seek immediate medical attention.[6]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[13] Seek immediate medical attention.

PART 2: The Disposal Workflow: A Step-by-Step Guide

The disposal of this compound is governed by its classification as a hazardous waste.[14][15][16] The only acceptable method of disposal is through your institution's EHS program for collection by a licensed professional waste disposal service.[13] The most common terminal disposal technology for this waste stream is high-temperature incineration with flue gas scrubbing.[7]

Step 1: Waste Characterization and Segregation

The "Why": Halogenated hydrocarbons like this compound must be segregated from non-halogenated waste streams.[14][17] This is because the combustion of halogenated compounds produces acidic gases (e.g., hydrogen bromide) that require specialized scrubbers in the incinerator to prevent their release into the atmosphere. Mixing waste streams complicates this process and violates regulatory requirements.

Procedure:

  • Designate a specific, clearly labeled waste container exclusively for "Halogenated Organic Waste."

  • Never mix this compound waste with solvents like acetone, ethanol, or hexanes.

  • Similarly, keep it separate from aqueous waste.[17]

Step 2: Waste Collection and Container Management

The "Why": Proper containment is critical to prevent leaks and fugitive emissions. The container must be compatible with the chemical and robust enough to handle hazardous contents safely.

Procedure:

  • Select a Compatible Container: Use a container approved by your EHS department. This is typically a pressure-rated vessel for gases or a chemically-resistant container for any solutions or contaminated materials.

  • Labeling is Paramount: Affix a "Hazardous Waste" label to the container before adding any waste.[17] The label must include:

    • The full chemical name: "this compound"

    • The words "Hazardous Waste"

    • All applicable hazard warnings (e.g., Flammable Gas, Carcinogen, Gas Under Pressure)

  • Keep Containers Closed: The waste container must be kept tightly sealed at all times, except when adding waste.[18][19]

  • Storage Location: Store the waste container in a designated Satellite Accumulation Area (SAA), which must be in a well-ventilated, cool location away from heat and ignition sources.[6][13]

Step 3: Disposing of Contaminated Materials

The "Why": Items that come into contact with this compound, such as pipette tips, gloves, or absorbent pads from a spill cleanup, are also considered hazardous waste and must be disposed of accordingly.

Procedure:

  • Collect all chemically contaminated solid waste (gloves, wipes, etc.) in a designated, labeled, leak-proof container or bag.

  • This container should also be labeled as "Halogenated Organic Waste."

  • Manage this solid waste container alongside your liquid/gas waste container in the SAA.

Step 4: Managing Empty Containers and Lecture Bottles

The "Why": A container that held this compound is never truly "empty" in a non-hazardous sense. Residual gas and adsorbed material remain. Lecture bottles, in particular, pose a significant risk and have specific return or disposal protocols.

Procedure:

  • Lecture Bottles: Do not attempt to dispose of lecture bottles yourself. Contact your EHS department. They will coordinate with the chemical supplier or a specialized disposal vendor for return or proper decommissioning.

  • Other Containers (e.g., for solutions):

    • Thoroughly empty the container of all contents, collecting the material as hazardous waste.

    • Triple-rinse the container with a suitable solvent (e.g., methanol or acetone).[14]

    • Crucially, collect all three rinsate portions as "Halogenated Organic Waste." [14]

    • Once triple-rinsed, deface or remove the original label.[14][17] The container can now be managed as non-hazardous laboratory waste, per your institutional guidelines.

Step 5: Arranging for Final Disposal

The "Why": The final step is a logistical handoff to trained professionals. Your responsibility is to ensure the waste is properly prepared for them.

Procedure:

  • Once your waste container is approaching full (never more than 90% capacity), or if you are finished with the project, contact your institution's EHS department.[18][20]

  • Provide them with an accurate inventory of the waste container's contents.

  • Schedule a pickup. EHS will then transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF) for final destruction.

PART 3: VISUALIZATION: Disposal Decision Workflow

This diagram illustrates the logical flow from waste generation to compliant disposal, reinforcing the critical decision points in the process.

DisposalWorkflow cluster_lab Laboratory Operations cluster_ehs EHS & Professional Disposal Start This compound Waste Generated (Gas, Liquid, or Contaminated Solid) Segregate Step 1: Segregate Waste Is it Halogenated? Start->Segregate Collect_H Collect in Dedicated 'Halogenated Waste' Container Segregate->Collect_H Yes Collect_NH Collect in Separate 'Non-Halogenated' Container Segregate->Collect_NH No Label Step 2: Label Container Correctly (Full Name, Hazards, Date) Collect_H->Label Store Store in Designated Satellite Accumulation Area (SAA) Label->Store Request Step 5: Container Full? Contact EHS for Pickup Store->Request Hold Continue Safe Storage Request->Hold No Pickup EHS Collects Waste Request->Pickup Yes Transport Transport to Licensed Disposal Facility Pickup->Transport Dispose Final Disposal (e.g., High-Temp Incineration) Transport->Dispose

Caption: Decision workflow for the safe disposal of this compound waste.

References

  • National Oceanic and Atmospheric Administration (NOAA). VINYL BROMIDE, STABILIZED. CAMEO Chemicals.
  • Wikipedia. Vinyl bromide.
  • Grokipedia. Vinyl bromide.
  • ChemicalBook. Vinyl bromide | 593-60-2.
  • Occupational Safety and Health Administr
  • Benchchem.
  • ChemicalBook.
  • National Institutes of Health (NIH), PubChem. This compound | C2H3Br | CID 16213622.
  • Apollo Scientific. Vinyl bromide.
  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities.
  • C/D/N Isotopes. This compound (gas).
  • Cambridge Isotope Laboratories. VINYL BROMIDE (D3, 98%)
  • Sigma-Aldrich.
  • Synergy Recycling. Disposal of deuterium (D₂).
  • Sigma-Aldrich.
  • T3DB.
  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • Inchem.org. ICSC 0597 - VINYL BROMIDE.
  • Northwestern University. Hazardous Waste Disposal Guide.
  • OC-Praktikum.de.
  • Environmental Protection Agency (EPA). Vinyl bromide.
  • CDMS. OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. (2024).
  • Clean Management Environmental Group.
  • Benchchem.
  • Squarespace. Vinyl Bromide SDS.docx. (2024).
  • ChemicalBook.
  • Occupational Safety and Health Administration (OSHA).
  • University of Maryland, Environmental Safety, Sustainability and Risk. EPA Hazardous Waste Codes.

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A Comprehensive Guide to the Safe Handling of Vinyl-d3 Bromide

Author: BenchChem Technical Support Team. Date: January 2026

Vinyl-d3 bromide, a deuterated isotopologue of the highly flammable and carcinogenic vinyl bromide, presents significant, yet manageable, risks in a laboratory setting. This guide provides drug development professionals, researchers, and scientists with essential, immediate safety and logistical information for its handling and disposal. By understanding the chemical's properties and adhering to the procedural guidance outlined below, you can ensure a safe research environment while maintaining experimental integrity.

Understanding the Risks: Properties of this compound

This compound is an extremely flammable gas that is typically supplied as a liquefied gas under pressure.[1][2][3] Its primary hazards include a high risk of fire or explosion and significant health risks, as it is classified as a substance that may cause cancer.[1][2][3][4][5] The low boiling point of its non-deuterated counterpart, vinyl bromide, at approximately 15.8°C (60.4°F), means that it can readily form explosive mixtures with air at room temperature.[5][6][7]

PropertyValueSource
Molecular Formula C₂D₃Br[1]
Molecular Weight 109.97 g/mol [1]
Appearance Colorless gas or liquid[7]
Boiling Point ~15.8 °C (60.4 °F) (for Vinyl Bromide)[5][6][7]
Flash Point < -8 °C (< 18 °F) (for Vinyl Bromide)[7]
Lower Explosive Limit (LEL) 9% (for Vinyl Bromide)[7][8]
Upper Explosive Limit (UEL) 15% (for Vinyl Bromide)[7][8]
Vapor Density 3.79 (Air = 1) (for Vinyl Bromide)[7]

The vapor of vinyl bromide is heavier than air and may travel a considerable distance to a source of ignition and flash back.[8] It is crucial to handle this substance in a well-ventilated area, away from any potential ignition sources.[2][9][10]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential when handling this compound. The specific equipment required will depend on the nature of the procedure being performed.

OperationRequired Personal Protective EquipmentRationale
Cylinder Handling and Setup • Full-face respirator with appropriate cartridges (e.g., for organic vapors) or a self-contained breathing apparatus (SCBA)[6][11] • Flame-retardant laboratory coat • Chemical-resistant gloves (e.g., neoprene or PVC)[11] • Safety glasses or goggles[6] • Closed-toe shoesProtection against potential leaks and inhalation of the carcinogenic gas. Flame-retardant clothing minimizes fire risk.
Performing Reactions • Certified chemical fume hood • Full-face respirator or SCBA (if there is a risk of fume escape)[11] • Flame-retardant laboratory coat • Chemical-resistant gloves[11] • Safety goggles[6][10] • Face shield (recommended)A fume hood is the primary engineering control to prevent inhalation exposure. Additional respiratory protection is necessary for any procedures with a higher risk of release.
Sample Transfer • Certified chemical fume hood • Flame-retardant laboratory coat • Chemical-resistant gloves • Safety gogglesMinimizes the risk of exposure during the transfer of the chemical.
Waste Disposal • Full-face respirator or SCBA • Flame-retardant laboratory coat • Chemical-resistant gloves • Safety goggles • Chemical-resistant apronEnhanced protection is necessary during the handling and consolidation of hazardous waste.

Note on Glove Selection: While many glove materials offer good protection, polyvinyl chloride (PVC) exam gloves provide little protection against chemical exposures.[12] Thicker gloves generally offer better protection.[12] Always inspect gloves for tears or degradation before use and change them frequently.

Operational Plan: A Step-by-Step Guide to Safe Handling

This procedural guidance is designed to minimize the risk of exposure and accidents during the handling of this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep 1. Risk Assessment & Procedure Review Cylinder 4. Secure Cylinder & Check for Leaks Prep->Cylinder Proceed to Handling PPE 2. Don Appropriate PPE Hood 3. Verify Fume Hood Functionality Reaction 5. Perform Experiment in Fume Hood Cylinder->Reaction Transfer 6. Conduct Transfers with Care Reaction->Transfer Decon 7. Decontaminate Equipment Transfer->Decon Proceed to Cleanup Waste 8. Segregate & Label Waste Decon->Waste Disposal 9. Dispose of Waste via Approved Channels Waste->Disposal

Safe Handling Workflow for this compound

1. Preparation and Precautionary Measures:

  • Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the entire procedure.

  • Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and has a valid certification.

  • Eliminate Ignition Sources: Remove all potential ignition sources from the work area, including open flames, hot plates, and spark-producing equipment.[2][9][10] Use only spark-free tools.[9][10]

  • Emergency Preparedness: Locate the nearest fire extinguisher, safety shower, and eyewash station. Have an emergency plan in place.

2. Handling the Gas Cylinder:

  • Secure the Cylinder: All gas cylinders must be securely strapped or chained to a stable surface.

  • Leak Check: After attaching a regulator, perform a leak check using a suitable leak detection solution (e.g., Snoop®).

  • Controlled Flow: Open the cylinder valve slowly and use a regulator to control the gas flow.

3. Performing the Reaction:

  • Work in a Fume Hood: All manipulations of this compound must be conducted within a certified chemical fume hood.

  • Ventilation: Ensure adequate ventilation throughout the experiment.[10]

  • Avoid Contamination: Do not allow the chemical to come into contact with incompatible materials, such as strong oxidizing agents.[13]

4. Post-Reaction Procedures:

  • Purging: Once the reaction is complete, safely purge the reaction apparatus with an inert gas (e.g., nitrogen or argon) within the fume hood to remove any residual this compound.

  • Decontamination: Decontaminate all glassware and equipment that came into contact with this compound. This can be done by rinsing with a suitable solvent in the fume hood.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is critical to ensure environmental and personnel safety.

  • Waste Segregation: All waste contaminated with this compound, including empty containers, contaminated lab supplies (gloves, pipette tips, etc.), and reaction byproducts, must be collected in designated, labeled, and sealed containers.[10]

  • Licensed Disposal: The disposal of this compound waste must be handled by a licensed hazardous waste disposal company.[9][10] Do not attempt to dispose of this chemical down the drain or in regular trash.[9]

  • Empty Containers: Empty cylinders should be returned to the supplier. Other containers must be decontaminated before disposal.[9] This can be achieved by triple rinsing with a suitable solvent, collecting the rinsate as hazardous waste.

By adhering to these rigorous safety protocols, researchers can confidently and safely work with this compound, unlocking its potential in their research and development endeavors while prioritizing a culture of safety in the laboratory.

References

  • Vinyl bromide - NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. [Link]

  • This compound | C2H3Br | CID 16213622. PubChem, National Institutes of Health. [Link]

  • The following PPE (Personal Protective Equipment) requirements have been obtained from the relevant product Safety Data Sheets. [Link]

  • VINYL BROMIDE. Occupational Safety and Health Administration. [Link]

  • Vinyl bromide. U.S. Environmental Protection Agency. [Link]

  • ICSC 0597 - VINYL BROMIDE. Inchem.org. [Link]

  • Vinyl Bromide SDS. Squarespace. [Link]

  • TRI Pollution Prevention Report for ISP CHEMICALS LLC and Vinyl bromide. U.S. Environmental Protection Agency. [Link]

  • Vinyl bromide. Grokipedia. [Link]

  • SAFETY DATA SHEET Vinylbromide. Linde Gas GmbH. [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.